N-(2-Carboxyphenyl)Phthalimide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111178. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-13-9-5-1-2-6-10(9)14(18)16(13)12-8-4-3-7-11(12)15(19)20/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKJDIQHYKWJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296720 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41513-78-4 | |
| Record name | 41513-78-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Carboxyphenyl)phthalimide: Chemical Structure, Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-Carboxyphenyl)phthalimide, a molecule of significant interest in medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, synthetic methodologies, and known biological activities, presenting the information in a clear and accessible format for researchers and professionals in the field.
Chemical Structure and Identification
This compound, also known by its IUPAC name 2-(1,3-dioxoisoindolin-2-yl)benzoic acid, is a chemical compound with the molecular formula C₁₅H₉NO₄.[1][2][3] It consists of a phthalimide group attached to the nitrogen atom of anthranilic acid.
Structure:
Key Identifiers:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₉NO₄ | [1][2][3] |
| Molecular Weight | 267.24 g/mol | [1][2][3] |
| Appearance | White powder | [4] |
| Melting Point | 218-220 °C | [2][4] |
| Boiling Point (Predicted) | 494.2 °C | [2] |
| Solubility | Soluble in DMSO and Methanol (Slightly) |
Synthesis of this compound
The primary method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 2-aminobenzoic acid (anthranilic acid).
General Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of N-substituted phthalimides.
Materials:
-
Phthalic anhydride
-
2-Aminobenzoic acid (Anthranilic acid)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of phthalic anhydride and 2-aminobenzoic acid in a minimal amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Spectral Data for Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. While full spectra are available on databases such as PubChem, representative data for phthalimide derivatives are presented below for reference.[1]
Table of Expected Spectral Data:
| Spectroscopic Technique | Key Expected Features |
| ¹H NMR | Aromatic protons (multiplets), Carboxylic acid proton (singlet, downfield), Protons of the phthalimide and carboxyphenyl rings. |
| ¹³C NMR | Carbonyl carbons of the imide and carboxylic acid (downfield), Aromatic carbons. |
| FTIR (KBr) | C=O stretching (imide and carboxylic acid), C-N stretching, Aromatic C-H stretching. |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) corresponding to the molecular weight. |
Biological Activity and Signaling Pathways
Phthalimide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects.
Anti-inflammatory Activity
Certain phthalimide analogs have been shown to exert their anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[5] This pathway is a key component of the innate immune system and is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Downregulation of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.
Caption: Putative mechanism of anti-inflammatory action of this compound via inhibition of the TLR4 signaling pathway.
Antimicrobial Activity
Phthalimide derivatives have also been investigated for their antimicrobial properties. One proposed mechanism of action for some phthalimide esters is the dual inhibition of bacterial and fungal targets.
Caption: Proposed dual-action antimicrobial mechanism of this compound derivatives.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules. Its derivatives are being explored for a variety of therapeutic applications, including as anti-inflammatory, antimicrobial, and potentially anticancer agents. The presence of the carboxylic acid group provides a handle for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery screening.
Conclusion
This compound is a versatile molecule with a well-defined chemical structure and interesting biological activities. This guide provides a foundational understanding of its properties, synthesis, and potential mechanisms of action, serving as a valuable resource for researchers and professionals engaged in chemical and pharmaceutical sciences. Further investigation into its specific biological targets and mechanisms will continue to unveil its full therapeutic potential.
References
- 1. This compound | C15H9NO4 | CID 269700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 41513-78-4 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-Carboxyphenyl)Phthalimide, identified by its IUPAC name, 2-(1,3-dioxoisoindol-2-yl)benzoic acid.[1][2] This document details its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance in medicinal chemistry and drug development.
Chemical and Physical Properties
2-(1,3-Dioxoisoindolin-2-yl)benzoic acid is an organic compound featuring a phthalimide core linked to a 2-carboxyphenyl group at the nitrogen atom.[1][3] This unique structure imparts specific chemical and physical characteristics that are crucial for its application in various scientific fields. The phthalimide moiety is known for its stability and participation in diverse chemical reactions.[1]
Table 1: Physicochemical Properties of 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid
| Property | Value | Reference |
| IUPAC Name | 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid | [1][2] |
| CAS Number | 41513-78-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₅H₉NO₄ | [1][2][5] |
| Molecular Weight | 267.24 g/mol | [1][2][4][5] |
| Melting Point | 218-220 °C | [1][4][5][7] |
| Boiling Point (Predicted) | 494.2 ± 47.0 °C | [1][4][5][7] |
| Density (Predicted) | 1.490 ± 0.06 g/cm³ | [4][7] |
| pKa (Predicted) | 3.44 ± 0.36 | [4][7] |
| Appearance | Pale Orange to Light Orange Solid | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
Synthesis and Experimental Protocols
The most common and straightforward synthesis of 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid involves the condensation reaction between phthalic anhydride and 2-aminobenzoic acid (anthranilic acid).[1] This reaction is a fundamental method for preparing N-substituted phthalimides.[8][9]
Experimental Protocol: Synthesis via Condensation
This protocol describes a general procedure for the synthesis of N-aryl phthalimides.
-
Materials: Phthalic anhydride, 2-aminobenzoic acid, glacial acetic acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of phthalic anhydride and 2-aminobenzoic acid in glacial acetic acid.
-
Heat the reaction mixture to reflux for a period of 2-4 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water to remove any residual acetic acid, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Chemical Reactivity
2-(1,3-Dioxoisoindolin-2-yl)benzoic acid can undergo several chemical transformations, primarily involving the imide and carboxylic acid functional groups.[1]
-
Hydrolysis: The imide bond can be cleaved under acidic or basic conditions to yield phthalic acid and 2-aminobenzoic acid.[1] This reaction is essentially the reverse of its synthesis.
-
Decarboxylation: The carboxylic acid group can be removed as carbon dioxide under high temperatures or specific catalytic conditions, leading to the formation of N-phenylphthalimide.[1]
-
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.[1]
Biological Activity and Applications
The phthalimide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[10][11] While specific biological data for this compound is not extensively detailed in the provided search results, the broader class of phthalimides has shown significant potential.
-
Medicinal Chemistry: Phthalimide derivatives have been investigated for their anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1][10][12][13] Their mechanism of action can vary, but some have been shown to act as inhibitors of enzymes like cyclooxygenase (COX) or to suppress the production of inflammatory mediators like nitric oxide (NO).[12][14]
-
Organic Synthesis: This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.[1] The phthalimide group can be used as a protecting group for primary amines in the Gabriel synthesis.[1]
-
Material Science: The stability and reactivity of the phthalimide core make it a candidate for investigation in polymer chemistry.[1]
Experimental Protocol: In Vitro Anti-inflammatory Assay (General)
This protocol outlines a general method for assessing the anti-inflammatory activity of phthalimide derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[14]
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Procedure:
-
Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound derivatives) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
-
Conclusion
2-(1,3-Dioxoisoindolin-2-yl)benzoic acid is a versatile compound with a well-defined chemical profile. Its straightforward synthesis and the known biological potential of the phthalimide scaffold make it and its derivatives attractive candidates for further investigation in drug discovery and materials science. This guide provides foundational information to support researchers in their exploration of this promising chemical entity.
References
- 1. Buy this compound | 41513-78-4 [smolecule.com]
- 2. This compound | C15H9NO4 | CID 269700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 41513-78-4: this compound [cymitquimica.com]
- 4. This compound CAS#: 41513-78-4 [amp.chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-(1,3-Dioxoisoindolin-2-yl)benzoic Acid
This technical guide provides a comprehensive overview of 2-(1,3-dioxoisoindolin-2-yl)benzoic acid, also known as N-phthaloylanthranilic acid. The information is curated for researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, a representative synthesis protocol, and an exploration of the potential biological activities based on related compounds, supported by available data.
Core Compound Data
Table 1: Physicochemical Properties of 2-(1,3-Dioxoisoindolin-2-yl)benzoic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₅H₉NO₄ | [1] |
| Molecular Weight | 267.24 g/mol | [2][3] |
| CAS Number | 41513-78-4 | [1][2] |
| Appearance | White solid (typical for related compounds) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)benzoic Acid
Materials:
-
Phthalic anhydride
-
2-Aminobenzoic acid (Anthranilic acid)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 2-aminobenzoic acid.
-
Add a suitable volume of glacial acetic acid to serve as the solvent.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product is expected to precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water or a suitable solvent to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum to obtain 2-(1,3-dioxoisoindolin-2-yl)benzoic acid.
Note: The reaction time, temperature, and purification method may need to be optimized for the best yield and purity.
Caption: Synthetic workflow for 2-(1,3-dioxoisoindolin-2-yl)benzoic acid.
Spectral Data Analysis
Detailed and verified spectral data for 2-(1,3-dioxoisoindolin-2-yl)benzoic acid are not consistently available. However, data for closely related compounds provide an insight into the expected spectral characteristics.
Table 2: Representative Spectral Data of Related 1,3-Dioxoisoindolin-2-yl Benzoate Derivatives
| Data Type | Characteristic Peaks/Signals | Compound Reference |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.5-8.3 ppm.[5][6] | 1,3-dioxoisoindolin-2-yl benzoate[5] |
| ¹³C NMR | Carbonyl carbons of the phthalimide group are expected around δ 162-168 ppm. Aromatic carbons appear in the range of δ 123-140 ppm.[5][6][7] | 1,3-dioxoisoindolin-2-yl benzoate[5] |
| IR (Infrared) | A strong absorption band for the C=O stretching of the imide group is expected around 1712-1770 cm⁻¹. The C=O stretch of the carboxylic acid would be around 1680-1700 cm⁻¹. A broad O-H stretch from the carboxylic acid is expected between 2500-3300 cm⁻¹.[8][9] | Benzoic Acid[8][9] |
| Mass Spec (MS) | The molecular ion peak (M+) would be expected at m/z 267. Common fragmentation patterns would involve the loss of CO₂ (m/z 223) and cleavage of the phthalimide group. | N/A |
Biological Activity and Potential Signaling Pathways
Direct studies on the biological activity and signaling pathways of 2-(1,3-dioxoisoindolin-2-yl)benzoic acid are limited. However, the structural motifs of anthranilic acid and phthalimide are present in numerous biologically active molecules.
Derivatives of anthranilic acid are known to possess anti-inflammatory, analgesic, and antimicrobial properties.[10][11] For instance, mefenamic acid, an anthranilic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID).
Furthermore, substituted isoindoline-1,3-diones have demonstrated cytotoxic effects against various cancer cell lines.[12] Some of these compounds have been shown to inhibit de novo purine synthesis, which in turn affects DNA and RNA synthesis, leading to cell death.[12] Given that 2-(1,3-dioxoisoindolin-2-yl)benzoic acid combines these two pharmacophores, it is plausible that it may exhibit similar biological activities.
Caption: Potential biological activities based on structural motifs.
Disclaimer: This document is intended for research and informational purposes only. The information provided, especially concerning the experimental protocol and biological activities, is based on related compounds and should be further validated through specific experimental studies.
References
- 1. 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid | 41513-78-4 [sigmaaldrich.com]
- 2. 41513-78-4 | 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid - Moldb [moldb.com]
- 3. 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | C15H9NO4 | CID 827002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. znaturforsch.com [znaturforsch.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number for N-(2-Carboxyphenyl)Phthalimide
An In-Depth Technical Guide to N-(2-Carboxyphenyl)Phthalimide
Abstract
This technical guide provides a comprehensive overview of this compound (CAS Number: 41513-78-4), a versatile chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. We will delve into its fundamental physicochemical properties, outline a robust synthesis protocol with mechanistic insights, explore its diverse applications, and discuss its structural characteristics from a functional perspective. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Core Identification and Physicochemical Properties
This compound, also known by its IUPAC name 2-(1,3-dioxoisoindol-2-yl)benzoic acid, is an organic compound characterized by a phthalimide structure linked to a benzoic acid moiety at the ortho position.[1] This specific arrangement of functional groups imparts a unique combination of reactivity and stability, making it a valuable building block in complex molecular architectures.
The compound's identity is definitively established by its CAS number, 41513-78-4.[2][3][4] Its molecular formula is C15H9NO4, corresponding to a molecular weight of approximately 267.24 g/mol .[1][2][5]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 41513-78-4 | [1][2][3] |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)benzoic acid | [1] |
| Molecular Formula | C15H9NO4 | [1][2] |
| Molecular Weight | 267.24 g/mol | [1][2][5] |
| Appearance | Pale Orange to Light Orange Solid | [6] |
| Melting Point | 218-220 °C | [1][6] |
| Boiling Point | 494.2 °C (Predicted) | [1][6] |
| Solubility | Slightly soluble in DMSO and Methanol; Limited in water | [6] |
| pKa | 3.44 ± 0.36 (Predicted) | [4][6] |
The high melting point suggests significant thermal stability, a result of strong intermolecular interactions within its crystalline structure, which is characteristic of its aromatic nature.[1]
Synthesis Protocol and Mechanistic Rationale
The most common and efficient synthesis of this compound involves the condensation reaction between phthalic anhydride and 2-aminobenzoic acid (anthranilic acid).[1] This reaction is a classic example of imide formation, a robust and high-yielding transformation crucial in organic chemistry.
Causality of Experimental Design: The choice of reactants is strategic. Phthalic anhydride provides the electrophilic carbonyl centers, which are readily attacked by the nucleophilic amine of anthranilic acid. The reaction is typically conducted at elevated temperatures, often in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), to facilitate the dehydration and subsequent cyclization (imidization) step, driving the equilibrium towards the stable five-membered imide ring.
References
N-(2-Carboxyphenyl)Phthalimide literature review
An In-depth Technical Guide to N-(2-Carboxyphenyl)Phthalimide
Abstract
This compound, a notable derivative of phthalimide, serves as a significant building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a stable phthalimide core linked to a carboxyphenyl group, provides a versatile scaffold for creating more complex molecules. This document provides a comprehensive review of this compound, detailing its chemical and physical properties, established synthesis protocols, and key chemical reactions. It is intended as a technical guide for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's characteristics and applications as a precursor for potentially bioactive molecules.
Nomenclature and Chemical Identifiers
This compound is known by several names and is cataloged under various chemical identifiers. This data is crucial for accurate sourcing and regulatory compliance.
| Identifier Type | Value |
| IUPAC Name | 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid[1][2] |
| Synonyms | N-Phthaloylanthranilic acid, 2-Phthalimidobenzoic acid[2][3] |
| CAS Number | 41513-78-4[1][2][3][4][5][6] |
| Molecular Formula | C₁₅H₉NO₄[1][2][3][4][5] |
| PubChem CID | 269700[2] |
Physicochemical Properties
The physicochemical properties of this compound are well-documented, providing insight into its stability, solubility, and handling characteristics.
| Property | Value |
| Molecular Weight | 267.24 g/mol [1][2][3][5] |
| Exact Mass | 267.05315777 Da[1][2][4] |
| Melting Point | 218-220 °C[1][3][4][5] |
| Boiling Point | 494.2 °C (Predicted)[1][3][5] |
| Density | 1.490 g/cm³ (Predicted)[3][4] |
| pKa | 3.44 (Predicted)[1][3][4] |
| Solubility | Slightly soluble in DMSO and Methanol; Limited water solubility[1][3] |
| Appearance | Solid; Pale Orange to Light Orange[3] |
Synthesis and Experimental Protocols
The primary and most common method for synthesizing this compound is the direct condensation of phthalic anhydride with 2-aminobenzoic acid (anthranilic acid).[1] This reaction forms the stable imide ring structure.
References
An In-depth Technical Guide to the Discovery and History of N-aryl Phthalimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl phthalimides, a class of compounds characterized by a phthalimide core linked to an aryl group, have a rich and complex history in medicinal chemistry. From their origins in classical organic synthesis to their dramatic rise, fall, and subsequent renaissance as potent therapeutic agents, the journey of N-aryl phthalimides offers valuable lessons in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of these multifaceted molecules, with a focus on their applications in oncology and inflammatory diseases.
Discovery and Early Synthesis
The foundational chemistry of phthalimides was established in the late 19th century. The German chemist Siegmund Gabriel, in 1887, developed a method for the synthesis of primary amines that avoided the common issue of over-alkylation. This reaction, now known as the Gabriel Synthesis , utilizes potassium phthalimide as a protected form of ammonia.[1] The nucleophilic phthalimide anion reacts with an alkyl halide in an SN2 reaction to form an N-alkyl phthalimide, which can then be hydrolyzed to release the primary amine.[1][2] While the original method focused on N-alkyl derivatives, it laid the groundwork for the synthesis of the broader phthalimide class of compounds.
The synthesis of N-aryl phthalimides traditionally involves the condensation of phthalic anhydride with an aniline derivative.[3] This reaction is often carried out at high temperatures, sometimes with a catalyst, to drive the dehydration and cyclization process.[3] More contemporary methods have been developed to achieve this transformation under milder conditions, including microwave-assisted synthesis and the use of organocatalysts.[3][4]
The Landmark Case of Thalidomide
The history of N-aryl phthalimides is inextricably linked with the story of thalidomide. First synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal, thalidomide was initially marketed as a sedative and antiemetic.[4] It was considered remarkably safe at the time due to its high lethal dose in rodents.[4] However, its use by pregnant women for morning sickness led to a devastating tragedy in the late 1950s and early 1960s, as it was discovered to be a potent teratogen, causing severe birth defects. This led to its withdrawal from the market and a fundamental shift in drug regulation and safety testing worldwide.
Decades later, thalidomide was rediscovered for its potent immunomodulatory and anti-angiogenic properties. This led to its approval for the treatment of erythema nodosum leprosum and, most notably, multiple myeloma. The revival of thalidomide spurred intensive research into the biological activities of N-aryl phthalimides and the development of analogues with improved therapeutic profiles.
Synthetic Methodologies
The synthesis of N-aryl phthalimides can be broadly categorized into classical and modern methods.
Classical Synthesis: Condensation of Phthalic Anhydride and Anilines
This is the most direct and widely used method for preparing N-aryl phthalimides.
-
Experimental Protocol:
-
An equimolar mixture of phthalic anhydride and the desired aromatic amine is prepared.[4]
-
The mixture is heated, often in a solvent such as glacial acetic acid or dimethylformamide (DMF), or neat.[4]
-
The reaction is refluxed for several hours to facilitate the formation of the intermediate phthalamic acid, followed by cyclization to the N-aryl phthalimide with the elimination of water.[4]
-
The product is then isolated by cooling the reaction mixture and collecting the precipitate by filtration.[4]
-
Recrystallization from a suitable solvent, such as ethanol or acetic acid, is performed for purification.[4]
-
Microwave-Assisted Synthesis
Microwave irradiation offers a significant improvement over classical heating by dramatically reducing reaction times and often improving yields.
-
Experimental Protocol:
-
A mixture of phthalic anhydride and an aromatic amine is placed in an open vessel suitable for microwave synthesis.[5]
-
The mixture is irradiated in a microwave oven at a specified power and for a short duration (typically 2-10 minutes).[5]
-
After completion of the reaction (monitored by TLC), the product is worked up by adding a solvent like ethanol, heating to reflux, and then cooling to crystallize the N-aryl phthalimide.[5]
-
Synthesis of Thalidomide
The synthesis of thalidomide, a prominent N-aryl phthalimide, involves the coupling of a phthalic anhydride derivative with a glutamine or glutamic acid derivative.
-
Experimental Protocol (Two-Step Synthesis):
-
Step 1: Synthesis of N-Phthaloyl-L-glutamine. L-glutamine is reacted with N-carbethoxyphthalimide in an aqueous solution of sodium carbonate.[6] The reaction mixture is stirred for an hour, and after workup and acidification, N-phthaloyl-L-glutamine is isolated as a solid.[6]
-
Step 2: Cyclization to Thalidomide. The N-phthaloyl-L-glutamine is then cyclized by heating it to reflux in anhydrous tetrahydrofuran (THF) with 1,1'-carbonyldiimidazole (CDI) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6] The thalidomide product precipitates from the reaction mixture and is collected by filtration.[6]
-
Biological Activities and Therapeutic Applications
N-aryl phthalimides exhibit a remarkable range of biological activities, with anti-inflammatory and anticancer properties being the most extensively studied.
Anti-inflammatory Activity
The anti-inflammatory effects of N-aryl phthalimides are primarily attributed to their ability to inhibit the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α).[2] Thalidomide and its analogues, such as lenalidomide and pomalidomide, are potent inhibitors of TNF-α synthesis.[2] The mechanism of this inhibition is multifaceted, involving the enhanced degradation of TNF-α mRNA.[1][7]
-
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Rodents are fasted overnight with free access to water.
-
The test compounds (N-aryl phthalimides) or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
-
Anticancer Activity
The anticancer properties of N-aryl phthalimides are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and direct cytotoxic effects on cancer cells.
-
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the N-aryl phthalimide derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]
-
Quantitative Data
The following tables summarize the quantitative data for the anti-inflammatory and anticancer activities of selected N-aryl phthalimide derivatives.
Table 1: Anti-inflammatory Activity of N-aryl Phthalimide Derivatives
| Compound | Assay | Model | Result | Reference |
| Thalidomide | TNF-α Inhibition | LPS-stimulated human monocytes | IC50 ≈ 100 µM | [9] |
| LASSBio-468 | Neutrophil Recruitment | LPS-induced in mice | ED50 = 2.5 mg/kg | [9] |
| N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide | TNF-α Production Inhibition | In vitro | 84% inhibition at 10 µM | [10] |
| N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide | Carrageenan-induced foot edema | Rat | ID50 = 0.14 µM/kg | [10] |
Table 2: Anticancer Activity (IC50 Values) of N-aryl Phthalimide Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5b | MCF-7 | Breast Cancer | 0.2 ± 0.01 | [11] |
| Compound 5k | MDA-MB-468 | Breast Cancer | 0.6 ± 0.04 | [11] |
| Compound 5g | PC-12 | Pheochromocytoma | 0.43 ± 0.06 | [11] |
| Compound 1 | HCT116 | Colon Cancer | 22.4 | [5] |
| Compound 2 | HCT116 | Colon Cancer | 0.34 | [5] |
Signaling Pathways and Mechanisms of Action
The biological effects of N-aryl phthalimides are mediated through their interaction with key cellular signaling pathways.
Inhibition of TNF-α Signaling
N-aryl phthalimides, particularly thalidomide and its derivatives, are known to downregulate TNF-α production. One of the primary mechanisms is the destabilization of TNF-α mRNA, leading to its accelerated degradation.[1][7] This reduces the amount of TNF-α protein that is synthesized and secreted, thereby dampening the inflammatory response.
Induction of Apoptosis (Intrinsic Pathway)
Many N-aryl phthalimides exert their anticancer effects by inducing apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[12]
Logical Workflow for Drug Discovery
The development of novel N-aryl phthalimide-based drugs follows a structured discovery and development pipeline.
Conclusion
N-aryl phthalimides have evolved from a simple synthetic curiosity to a clinically significant class of therapeutic agents. Their journey, marked by both tragedy and triumph, underscores the importance of rigorous scientific investigation and the potential for drug repurposing. The continued exploration of their diverse biological activities and the development of novel analogues with enhanced potency and safety profiles promise to further expand their therapeutic applications. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to harness the potential of this remarkable chemical scaffold.
References
- 1. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNF α signaling beholds thalidomide saga: a review of mechanistic role of TNF-α signaling under thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Thalidomide inhibits tumor necrosis factor-alpha production and antigen presentation by Langerhans cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New anti-inflammatory N-pyridinyl(alkyl)phthalimides acting as tumour necrosis factor-alpha production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. ias.ac.in [ias.ac.in]
A Technical Guide to the Spectroscopic Data of N-(2-Carboxyphenyl)Phthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Carboxyphenyl)Phthalimide, a molecule of interest in various fields of chemical and pharmaceutical research. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for these analyses, and a visualization of its synthetic pathway.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~8.1-7.8 | Multiplet | 4H | Aromatic H (Phthalimide moiety) |
| ~7.7-7.4 | Multiplet | 4H | Aromatic H (Carboxyphenyl moiety) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Carboxylic acid) |
| ~165 | C=O (Phthalimide) |
| ~135-120 | Aromatic C |
| ~132 | Quaternary Aromatic C (Phthalimide) |
| ~130 | Quaternary Aromatic C (Carboxyphenyl) |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| 1780-1720 | Strong | C=O stretch (asymmetric, Phthalimide) |
| 1710-1680 | Strong | C=O stretch (symmetric, Phthalimide) |
| 1700-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium | C=C stretch (Aromatic) |
| 1300-1200 | Strong | C-N stretch (Imide) |
| ~900 | Broad | O-H bend (Carboxylic acid) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Synthesis of this compound
This compound can be synthesized via the condensation reaction of phthalic anhydride and 2-aminobenzoic acid.
Materials:
-
Phthalic anhydride
-
2-Aminobenzoic acid
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of phthalic anhydride and 2-aminobenzoic acid in a minimal amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
¹H NMR Spectroscopy Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range covering from approximately -1 to 14 ppm.
¹³C NMR Spectroscopy Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range covering from approximately 0 to 200 ppm.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract from the sample spectrum.
Mandatory Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for NMR and IR spectroscopic analysis.
N-(2-Carboxyphenyl)Phthalimide: An In-Depth Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of N-(2-Carboxyphenyl)Phthalimide (CAS 41513-78-4), a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally similar analogues to provide valuable insights for researchers. It includes detailed experimental protocols for solubility determination and stability assessment, alongside visualizations of key experimental workflows and relevant biological pathways to support drug development efforts.
Introduction
This compound, also known as 2-(1,3-dioxoisoindol-2-yl)benzoic acid, is an organic compound featuring a phthalimide core linked to a carboxyphenyl group. The presence of both the imide and carboxylic acid functionalities imparts a unique chemical reactivity and potential for biological activity. Phthalimide derivatives have garnered significant attention for their therapeutic potential, including anti-inflammatory, immunomodulatory, and anticancer properties.[1] Understanding the solubility and stability of this compound is a critical prerequisite for its application in drug discovery and development, influencing formulation, bioavailability, and shelf-life.
This document serves as a technical resource, compiling available data and providing detailed methodologies for the characterization of this compound's physicochemical properties. It is important to note that while qualitative information is available, specific quantitative solubility and stability data for this compound remains scarce in published literature. Therefore, this guide utilizes data from close structural analogues, such as other N-aryl phthalimides and benzoic acid derivatives, to provide a predictive framework.
Physicochemical Properties
-
IUPAC Name: 2-(1,3-dioxoisoindol-2-yl)benzoic acid
-
Molecular Formula: C₁₅H₉NO₄
-
Molecular Weight: 267.24 g/mol
-
Appearance: White to off-white solid[2]
-
Melting Point: 218-220 °C
-
Predicted pKa: 3.44 (for the carboxylic acid group)[3]
Solubility Profile
This compound exhibits limited solubility in aqueous solutions, a characteristic attributed to its predominantly aromatic and hydrophobic structure.[3] It demonstrates slight solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[3]
Quantitative Solubility Data (of a Structural Analogue)
In the absence of specific quantitative data for this compound, the following table presents the mole fraction solubility (x₁) of a closely related compound, 3-chloro-N-phenylphthalimide, in various organic solvents at different temperatures. This data can serve as a useful proxy for estimating the solubility behavior of this compound.
Table 1: Mole Fraction Solubility (x₁) of 3-chloro-N-phenylphthalimide in Various Organic Solvents at Different Temperatures (K) [4]
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Acetonitrile | Ethyl Acetate | Acetone | 1,4-Dioxane | N,N-Dimethylformamide | Toluene |
| 288.15 | 0.00033 | 0.00045 | 0.00058 | 0.00062 | 0.00201 | 0.00399 | 0.02286 | 0.03107 | 0.1043 | 0.00029 |
| 293.15 | 0.00041 | 0.00056 | 0.00071 | 0.00076 | 0.00245 | 0.00485 | 0.02778 | 0.03778 | 0.1268 | 0.00035 |
| 298.15 | 0.00051 | 0.00069 | 0.00087 | 0.00093 | 0.00299 | 0.00591 | 0.03379 | 0.04595 | 0.1542 | 0.00043 |
| 303.15 | 0.00063 | 0.00085 | 0.00107 | 0.00114 | 0.00366 | 0.00722 | 0.04111 | 0.05589 | 0.1876 | 0.00052 |
| 308.15 | 0.00077 | 0.00104 | 0.00131 | 0.00139 | 0.00447 | 0.00881 | 0.05001 | 0.06798 | 0.2282 | 0.00063 |
| 313.15 | 0.00094 | 0.00127 | 0.00160 | 0.00170 | 0.00546 | 0.01075 | 0.06085 | 0.08269 | 0.2776 | 0.00077 |
| 318.15 | 0.00115 | 0.00155 | 0.00196 | 0.00208 | 0.00667 | 0.01312 | 0.07404 | 0.10060 | 0.3377 | 0.00094 |
| 323.15 | 0.00140 | 0.00189 | 0.00239 | 0.00254 | 0.00814 | 0.01601 | 0.08998 | 0.12230 | 0.4109 | 0.00115 |
Experimental Protocol: Solubility Determination by HPLC
This protocol outlines a general method for determining the thermodynamic solubility of this compound in various solvents using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, DMSO)
-
HPLC system with UV detector
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand at the set temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Immediately centrifuge the sample to pellet any remaining suspended solids.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable diluent.
-
Develop a suitable HPLC method (a reverse-phase C18 column with a mobile phase of acetonitrile and water with a modifier like formic acid is a good starting point).[5][6]
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with the same diluent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, µg/mL, or mol/L).
-
Stability Profile
This compound can undergo degradation through several pathways, primarily hydrolysis and decarboxylation. The imide ring is susceptible to cleavage under both acidic and basic conditions, while the carboxylic acid group can be lost at elevated temperatures.[3]
Expected Degradation Pathways
Table 2: Summary of Potential Degradation Pathways and Conditions for this compound
| Stress Condition | Potential Degradation Pathway | Primary Degradation Products |
| Acidic Hydrolysis | Cleavage of the imide bond | Phthalic acid and 2-aminobenzoic acid |
| Basic Hydrolysis | Cleavage of the imide bond | Phthalic acid and 2-aminobenzoic acid |
| Oxidative | Oxidation of the aromatic rings | Various oxidized derivatives |
| Thermal | Decarboxylation | N-phenylphthalimide and CO₂ |
| Photolytic | Photodegradation of the aromatic system | Various photoproducts |
Experimental Protocol: Forced Degradation Study
This protocol describes a forced degradation study to identify the degradation products and degradation pathways of this compound, which is essential for developing a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as per ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Forced degradation chamber (oven, photostability chamber)
-
pH meter
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Acidic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M).
-
Incubate the mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute it for HPLC analysis.
-
-
Basic Degradation:
-
Repeat the procedure from step 2, using NaOH solution instead of HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution (e.g., 3% or 30%).
-
Keep the mixture at room temperature for a defined period, monitoring for degradation.
-
Withdraw samples at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in an oven at an elevated temperature (e.g., 80 °C) for a set duration.
-
Also, expose a solution of the compound to the same thermal stress.
-
At specified intervals, dissolve the solid sample or dilute the solution sample for analysis.
-
-
Photolytic Degradation:
-
Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC method, preferably with a PDA or MS detector to help identify and characterize the degradation products.
-
Calculate the percentage of degradation for each condition.
-
Biological Context: Inhibition of Angiogenesis Signaling
Phthalimide derivatives are recognized for their anticancer properties, with some analogues known to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. One of the key signaling pathways involved in angiogenesis is mediated by the Vascular Endothelial Growth Factor (VEGF).[1] Small molecule inhibitors can interfere with this pathway at various points.
This diagram illustrates how this compound or its derivatives could potentially exert anti-angiogenic effects. By inhibiting the activation of the VEGF receptor, the downstream signaling cascade that leads to gene expression and ultimately to cell proliferation, migration, and survival is blocked.[3][7][8]
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While direct quantitative data is limited, the provided information on structural analogues, coupled with detailed experimental protocols, offers a robust starting point for researchers. The methodologies for solubility determination and forced degradation studies are critical for advancing the development of this compound for potential therapeutic applications. Furthermore, understanding its potential mechanism of action, such as the inhibition of key signaling pathways like VEGF, provides a rationale for its continued investigation in drug discovery programs. Future work should focus on generating specific experimental data for this compound to validate the predictive models presented in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of the VEGF and tyrosine kinase for the treatment of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Renaissance of a Scaffold: A Technical Guide to the Therapeutic Potential of Phthalimide Analogues
For Researchers, Scientists, and Drug Development Professionals
Once associated with tragedy, the phthalimide scaffold has undergone a remarkable renaissance, emerging as a cornerstone in modern medicinal chemistry. Its unique ability to modulate the cell's own protein disposal machinery has unlocked unprecedented therapeutic avenues, from potent anti-cancer agents to novel anti-inflammatory drugs. This technical guide provides an in-depth exploration of the phthalimide core, detailing its mechanism of action, therapeutic applications, and the experimental methodologies crucial for the development of next-generation analogues.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary therapeutic mechanism of many phthalimide analogues, including the renowned immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex .[1][2][3] Phthalimide-containing molecules act as "molecular glues," binding to CRBN and altering its substrate specificity.[2] This induced proximity brings new proteins, known as neosubstrates (e.g., transcription factors Ikaros and Aiolos in multiple myeloma), to the E3 ligase complex for polyubiquitination and subsequent degradation by the 26S proteasome.[2][4] This targeted protein degradation is the foundation of their potent anti-cancer effects.[5][6]
This same principle is harnessed in Proteolysis-Targeting Chimeras (PROTACs), where a phthalimide moiety serves as the E3 ligase-recruiting ligand, tethered by a linker to a separate ligand that binds a specific protein of interest, thereby targeting it for destruction.[6][7][8][9]
Therapeutic Applications and Quantitative Bioactivity
Phthalimide analogues have demonstrated a wide spectrum of biological activities, leading to their investigation and use in oncology, inflammatory diseases, and infectious diseases.[10][11]
Anticancer Activity
The most significant clinical success of phthalimide analogues has been in the treatment of multiple myeloma.[12][13][14] Beyond this, they exhibit cytotoxic effects against a range of other cancer types.
| Compound/Analogue | Cancer Cell Line | Activity Type | Value (µM) | Reference(s) |
| Lenalidomide | Multiple Myeloma (various) | IC50 | 0.15 - 7 | [12] |
| Pomalidomide | Multiple Myeloma (various) | IC50 | ~3 (CRBN binding) | [15] |
| Phthalimide-Thiazole (5b) | MCF-7 (Breast) | IC50 | 0.2 ± 0.01 | [16] |
| Phthalimide-Thiazole (5k) | MDA-MB-468 (Breast) | IC50 | 0.6 ± 0.04 | [16] |
| Phthalimide-Thiazole (5g) | PC-12 (Pheochromocytoma) | IC50 | 0.43 ± 0.06 | [16] |
| Phthalimide Analogue (4) | PC-3 (Prostate) | IC50 | 22.5 | [17] |
| Phthalimide-Curcumin (K3F21) | DU145 (Prostate) | GI50 | ~10-20 | [18] |
Anti-inflammatory Activity
A primary mechanism for the anti-inflammatory effects of phthalimides is the inhibition of tumor necrosis factor-alpha (TNF-α) production.[19][20][21] This has led to their evaluation in autoimmune disorders.
| Compound/Analogue | Activity Metric | Model | Value | Reference(s) |
| LASSBio 468 (3e) | ED50 | LPS-induced neutrophil recruitment | 2.5 mg/kg | [19] |
| Analogue 4c | TNF-α Inhibition | in vitro | 73.5% | [21] |
| Analogue 10c | TNF-α Inhibition | in vitro | 65.0% | [21] |
Antimicrobial Activity
Various N-substituted phthalimides have been synthesized and screened for activity against bacterial and fungal pathogens.[11][22][23]
| Compound/Analogue | Organism | Activity Type | Value (µg/mL) | Reference(s) |
| Phthalimide-Acetamide (4g) | S. pneumoniae, B. subtilis | MIC | 0.49 | [11] |
| Phthalimide-Acetamide (4g) | A. fumigatus, C. albicans | MIC | 0.98 | [11] |
| Phthalimide-Acetamide (4g) | M. tuberculosis | MIC | 1.95 | [11] |
| Phthalimide-Hydrazone (12) | B. subtilis | MIC | < 6.25 | [22] |
| Phthalimide-Hydrazone (12) | S. aureus | MIC | 12.5 | [22] |
| Bis-Phthalimide (3c) | E. coli | MBC | 100 | [24] |
Key Experimental Protocols
The discovery and development of novel phthalimide analogues rely on robust synthetic and biological screening methodologies.
General Synthesis of N-Substituted Phthalimides
The most common method for synthesizing N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine.[25][26][27]
Protocol: Synthesis of N-Phenylphthalimide
-
Reagents & Setup:
-
Phthalic Anhydride (1 equivalent)
-
Aniline (1 equivalent)
-
Glacial Acetic Acid (solvent)
-
Round-bottom flask equipped with a reflux condenser.
-
-
Procedure:
-
To the round-bottom flask, add phthalic anhydride, aniline, and glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold water with stirring.
-
A solid precipitate of N-phenylphthalimide will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with water to remove residual acetic acid.
-
Recrystallize the crude product from ethanol or an appropriate solvent to yield the pure N-phenylphthalimide.[26]
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30]
Protocol: MTT Assay for IC50 Determination
-
Cell Seeding:
-
Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test phthalimide analogue in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[28]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[28]
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[28]
-
Mix gently on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[28]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
TNF-α Production Inhibition: ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α secreted by cells in culture, providing a measure of the anti-inflammatory activity of the test compounds.[31][32][33][34][35]
Protocol: Sandwich ELISA for TNF-α
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of a capture antibody specific for human TNF-α (e.g., at 2 µg/mL in coating buffer).
-
Seal the plate and incubate overnight at 4°C.[31]
-
-
Blocking:
-
Aspirate the coating solution and wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding.
-
Incubate for 1 hour at room temperature.[31]
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Prepare serial dilutions of a recombinant human TNF-α standard to generate a standard curve.
-
Add 100 µL of the standards and cell culture supernatants (from cells pre-treated with phthalimide analogues and stimulated, e.g., with LPS) to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.[32]
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add 100 µL of a biotinylated detection antibody specific for human TNF-α to each well.
-
Incubate for 1 hour at 37°C.[32]
-
-
Enzyme Conjugate and Substrate Addition:
-
Wash the plate.
-
Add 100 µL of Streptavidin-HRP (Horse Radish Peroxidase) conjugate to each well.
-
Incubate for 30 minutes at 37°C.[32]
-
Wash the plate thoroughly. Add 90 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 10-20 minutes at 37°C.[32][35]
-
-
Measurement and Analysis:
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).[32]
-
Measure the optical density at 450 nm using a microplate reader.
-
Calculate the TNF-α concentration in the samples by interpolating from the standard curve. Determine the percentage of inhibition for each compound concentration.
-
Conclusion and Future Directions
The phthalimide scaffold is a testament to the power of medicinal chemistry to repurpose and optimize molecular frameworks for profound therapeutic benefit. Its ability to be finely tuned to modulate the CRBN E3 ligase complex has established it as a privileged structure in the development of molecular glues and PROTACs. Future research will undoubtedly focus on discovering novel analogues with enhanced potency and selectivity, expanding the repertoire of degradable proteins, and overcoming potential resistance mechanisms. The continued exploration of this versatile scaffold holds immense promise for addressing some of the most challenging diseases, from cancer to neurodegeneration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiplatelet activity and TNF-α release inhibition of phthalimide derivatives useful to treat sickle cell anemia (2019) | Rafael Consolin Chelucci | 6 Citations [scispace.com]
- 22. mdpi.com [mdpi.com]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. pharmahealthsciences.net [pharmahealthsciences.net]
- 25. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 26. derpharmachemica.com [derpharmachemica.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. broadpharm.com [broadpharm.com]
- 31. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. cloud-clone.com [cloud-clone.com]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. novamedline.com [novamedline.com]
- 35. mpbio.com [mpbio.com]
Methodological & Application
Application Notes and Protocols for N-(2-Carboxyphenyl)phthalimide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Carboxyphenyl)phthalimide, also known as 2-(1,3-dioxoisoindolin-2-yl)benzoic acid, is a versatile bifunctional molecule in organic synthesis. Its structure incorporates a stable phthalimide moiety, widely recognized as a protective group for primary amines, and a reactive carboxylic acid group. This unique combination allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic compounds and a precursor for various biologically active molecules.[1] Derivatives of this compound have shown promise as antimicrobial, antitumor, and histone deacetylase (HDAC) inhibitors.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₉NO₄ | [2] |
| Molecular Weight | 267.24 g/mol | [2] |
| CAS Number | 41513-78-4 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 224-226 °C | |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol |
Applications in Organic Synthesis
This compound serves as a key intermediate in several synthetic transformations:
-
Synthesis of Heterocyclic Compounds: The presence of both the imide and carboxylic acid functionalities allows for intramolecular cyclization reactions to form various heterocyclic systems, such as benzoxazinones and quinazolinones.
-
Amine Protection: The phthalimide group is a robust protecting group for primary amines, stable to a wide range of reaction conditions.
-
Precursor for Bioactive Molecules: It is a crucial starting material for the synthesis of molecules with therapeutic potential, including HDAC inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the direct condensation of phthalic anhydride with 2-aminobenzoic acid (anthranilic acid).
Reaction Scheme:
Materials:
-
Phthalic anhydride
-
2-Aminobenzoic acid (Anthranilic acid)
-
Glacial acetic acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, combine phthalic anhydride (1.0 eq) and 2-aminobenzoic acid (1.0 eq).
-
Add glacial acetic acid as a solvent (approximately 5-10 mL per gram of phthalic anhydride).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water to remove any remaining acetic acid.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phthalic Anhydride | 2-Aminobenzoic Acid | Glacial Acetic Acid | Reflux (~118) | 2-4 | 85-95 |
Protocol 2: Use of this compound as a Precursor to 2-Phenyl-4H-benzo[d][1][3]oxazin-4-one
This protocol outlines a potential pathway for the conversion of this compound to a benzoxazinone derivative, a common scaffold in medicinal chemistry.[3][4][5]
Reaction Scheme (Hypothetical two-step process):
-
Hydrolysis of the imide: this compound → 2-Aminobenzoic acid + Phthalic acid
-
Cyclization: 2-Aminobenzoic acid + Benzoyl chloride → 2-Phenyl-4H-benzo[d][1][6]oxazin-4-one
Step 1: Hydrolysis of this compound
Materials:
-
This compound
-
Aqueous sodium hydroxide (e.g., 10% w/v)
-
Concentrated hydrochloric acid
Procedure:
-
Suspend this compound in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the solid dissolves and the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to precipitate both 2-aminobenzoic acid and phthalic acid.
-
Separate the two acids based on their differential solubility in a suitable solvent system (e.g., extraction).
Step 2: Synthesis of 2-Phenyl-4H-benzo[d][1][6]oxazin-4-one
Materials:
-
2-Aminobenzoic acid (from Step 1)
-
Benzoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
Dissolve 2-aminobenzoic acid in an anhydrous solvent.
-
Add pyridine as a base.
-
Slowly add benzoyl chloride to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Benzoxazinone Synthesis (from Anthranilic Acid):
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
| Anthranilic Acid | Benzoyl Chloride | Pyridine | Room Temp. | ~90 | [3] |
Protocol 3: Deprotection of the Phthalimide Group
This protocol describes a mild method for the removal of the phthalimide protecting group to yield the free primary amine.
Materials:
-
N-protected amine (e.g., a derivative synthesized from this compound)
-
Hydrazine hydrate or Sodium borohydride/Isopropanol followed by acetic acid
Procedure (using Hydrazine Hydrate):
-
Dissolve the phthalimide-protected compound in a suitable solvent (e.g., ethanol, methanol).
-
Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 1-3 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.
-
Filter the mixture to remove the phthalhydrazide.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to isolate the deprotected amine.
-
Basify the aqueous layer and extract again to ensure full recovery of the amine.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the free amine.
Application in Drug Development: HDAC Inhibition
Phthalimide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[6] HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[7][8] Inhibition of HDACs results in hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of tumor suppressor genes.[7]
Quantitative Data for Phthalimide-based HDAC Inhibitors:
| Compound | Target HDAC | IC₅₀ (nM) | Cell Line | Reference |
| α-Phthalimido-Chalcone Hybrid (7j) | HDAC1 | <1000 | - | [9] |
| α-Phthalimido-Chalcone Hybrid (7j) | HDAC2 | <1000 | - | [9] |
| Phthalimide-based hydroxamic acids | Various | Varies | - | [6] |
Visualizations
Caption: General synthetic workflow of this compound.
Caption: Mechanism of HDAC inhibition by phthalimide derivatives.
Caption: Workflow for parallel synthesis from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid | 41513-78-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of phthalimide-type histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel HDAC/Tubulin Dual Inhibitor: Design, Synthesis and Docking Studies of α-Phthalimido-Chalcone Hybrids as Potential Anticancer Agents with Apoptosis-Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
Applications of N-Substituted Phthalimides in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-substituted phthalimides are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The phthalimide scaffold, characterized by a bicyclic aromatic structure with an imide functional group, serves as a privileged pharmacophore in the design of novel therapeutic agents. This document provides detailed application notes on the anticancer, anti-inflammatory, and antimicrobial properties of N-substituted phthalimides, supported by quantitative data, experimental protocols, and mechanistic diagrams.
Anticancer Applications
N-substituted phthalimides have emerged as a promising class of anticancer agents, with derivatives demonstrating potent cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways involved in cancer progression.
Data Presentation: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected N-substituted phthalimide derivatives, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-Chloro-benzyl | MCF-7 (Breast) | 0.2 ± 0.01 | [1][2] |
| 1b | 4-Fluoro-benzyl | PC-12 (Pheochromocytoma) | 1.7 ± 0.74 | [1][2] |
| 1c | 2,4,6-Trichlorophenyl | MDA-MB-231 (Breast) | 9.66 | [3] |
| 1d | 4-Sulfonamidophenyl | UMUC-3 (Bladder) | 19.81 | [3] |
| 1e | Naphthyl | MV4-11 (Leukemia) | 33.25 | [3] |
| 1f | Naphthyl | A549 (Lung) | 41.07 | [3] |
| 1g | 2,6-Diisopropylphenyl | HeLa (Cervical) | 1.0 | [4] |
| 1h | Phthalimide-thiazole conjugate | MDA-MB-468 (Breast) | 12.00 | [5] |
| 1i | Phthalimide-thiazole conjugate | PC12 (Pheochromocytoma) | 2.7±0.09 | [2] |
| 1j | Acridinedione hybrid (8f) | A431 (Skin) | Favorable IC50 | [6] |
| 1k | Acridinedione hybrid (8f) | H460 (Lung) | Favorable IC50 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of N-substituted phthalimides on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
N-substituted phthalimide compounds
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-substituted phthalimide compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
Visualization: Anticancer Experimental Workflow
Anti-inflammatory Applications
N-substituted phthalimides exhibit significant anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and interference with key inflammatory signaling pathways like the Toll-like receptor 4 (TLR4) pathway.
Data Presentation: Anti-inflammatory Activity
The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected N-substituted phthalimide derivatives.
| Compound ID | N-Substituent | Assay | Activity | Reference |
| 2a | Phthalimide-2-methylpyrrolidine | COX-1 Inhibition | IC50 = 3.4 µM | [7] |
| 2b | Phthalimide-2-methylpyrrolidine | COX-2 Inhibition | IC50 = 3.0 µM | [7] |
| 2c | Azepanyl derivative | COX-1 Inhibition | IC50 = 3.6 µM | [7] |
| 2d | Azepanyl derivative | COX-2 Inhibition | IC50 = 3.2 µM | [7] |
| 2e | 1,2,3-Triazole derivative (3b) | Carrageenan-induced paw edema | 69% edema reduction | [8] |
| 2f | 1,2,3-Triazole derivative (5c) | Carrageenan-induced paw edema | 56.2% edema reduction | [8] |
| 2g | Phloroglucinol trimethyl ether | COX-2 Inhibition | IC50 = 0.18 µM | [5] |
| 2h | N-3-hydroxypropylphthalimide | Inflammatory pain models | Active | |
| 2i | N-carboxymethyl-3-nitrophthalimide | Inflammatory pain models | Active |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This protocol describes an in vivo method to evaluate the anti-inflammatory activity of N-substituted phthalimides.
Materials:
-
N-substituted phthalimide compounds
-
Rodents (rats or mice)
-
Carrageenan solution (1% w/v in sterile saline)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the N-substituted phthalimide compound or vehicle to the animals via the desired route (e.g., oral gavage).
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the compound-treated groups compared to the vehicle-treated control group.
-
Visualization: Signaling Pathways in Inflammation
Antimicrobial Applications
N-substituted phthalimides have demonstrated promising activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA.
Data Presentation: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected N-substituted phthalimide derivatives against various microbial strains.
| Compound ID | N-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 3a | Phthalimide aryl ester (R=Me) | Staphylococcus aureus | 128 | [9] |
| 3b | Phthalimide aryl ester (R=Me) | Pseudomonas aeruginosa | 128 | [9] |
| 3c | Phthalimide aryl ester (R=Me) | Candida tropicalis | 128 | [9] |
| 3d | Phthalimide aryl ester (R=Me) | Candida albicans | 128 | [9] |
| 3e | N-butylphthalimide | Candida albicans | Not specified | [9] |
| 3f | N-(4-methoxybenzyl)phthalimide | Candida albicans | Not specified | [9] |
| 3g | 2-(hydroxyethyl)isoindoline-1,3-dione | Staphylococcus aureus | Zone of inhibition: 2.2 mm | [10] |
| 3h | 2-(hydroxyethyl)isoindoline-1,3-dione | Escherichia coli | Zone of inhibition: 1.3 mm | [10] |
| 3i | (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione | Bacillus subtilis | Not specified | [11] |
| 3j | Phthalimide derived from benzylamine | Escherichia coli | 16 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of N-substituted phthalimides against bacteria using the broth microdilution method.
Materials:
-
N-substituted phthalimide compounds
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the N-substituted phthalimide compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in CAMHB in the wells of a 96-well microplate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualization: Antimicrobial Assay Workflow
Synthesis Protocol: N-(2-Hydroxyethyl)phthalimide
This protocol describes a general method for the synthesis of an N-substituted phthalimide from phthalic anhydride and an amine.
Materials:
-
Phthalic anhydride
-
Ethanolamine
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring bar
-
Beaker
-
Filter funnel and paper
-
Ice bath
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.
-
Add ethanolamine (1 equivalent) to the solution.
-
Equip the flask with a reflux condenser and a stirring bar.
-
-
Reflux:
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water.
-
A precipitate of N-(2-hydroxyethyl)phthalimide will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure compound.[10]
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR, IR spectroscopy, and melting point determination.
-
Note: This is a general procedure and may require optimization for different substrates and scales. Always handle chemicals with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(2-Carboxyphenyl)phthalimide as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Carboxyphenyl)phthalimide is a phthalimide derivative with potential applications as a fluorescent probe. While specific data on its use as a primary fluorescent sensor is limited in publicly available literature, its structural features—a phthalimide fluorophore coupled with a carboxyphenyl group—suggest its utility in fluorescent applications, potentially as a building block for more complex probes or as a sensor itself, likely for metal ions or changes in pH. The phthalimide core provides the necessary photophysical properties for fluorescence, and the carboxylic acid moiety can act as a recognition site or modulate the electronic properties of the fluorophore upon interaction with analytes.
Derivatives of phthalimide and the structurally related naphthalimide are extensively used in the development of "turn-on" or ratiometric fluorescent probes.[1] These probes often operate on mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[1] In a typical PET-based sensor, an electron-rich recognition site quenches the fluorescence of the phthalimide core. Upon binding to a target analyte, this quenching process is inhibited, leading to a "turn-on" of fluorescence.[1]
Potential Applications
Based on the known reactivity of the carboxylic acid group and the fluorescent nature of the phthalimide scaffold, this compound could potentially be developed as a fluorescent probe for:
-
Metal Ion Detection: The carboxylate group can act as a chelating site for various metal ions. Binding of a metal ion could alter the electronic properties of the phthalimide fluorophore, leading to a change in fluorescence intensity (either quenching or enhancement). Naphthalimide-based probes have been successfully designed for the detection of ions such as Hg²⁺, Fe³⁺, and Cu²⁺.[1][2][3][4]
-
pH Sensing: The protonation state of the carboxylic acid is dependent on the pH of the surrounding environment. This change in protonation can influence the fluorescence properties of the molecule, allowing for ratiometric or intensity-based pH measurements.
-
Bioimaging: With appropriate modifications to enhance cell permeability and target specificity, phthalimide-based probes can be used for imaging within living cells.[2][5][6]
Quantitative Data Summary
| Probe Name/Class | Target Analyte | Excitation (λex) | Emission (λem) | Limit of Detection (LOD) | Key Features & Mechanism | Reference |
| Naphthalimide-based Probe | Hg²⁺ | Not Specified | 560 nm | 19.5 nM | Fluorescence quenching | [2][6] |
| Naphthalimide-based Probe | Fe³⁺ | ~370 nm | ~510 nm | 65.2 nM | "Turn-on" fluorescence | [1] |
| Naphthalimide-based Probe | Labile Fe(III) | Not Specified | Not Specified | 0.44 µM | Selective detection in lysosomes | [5] |
| Naphthalimide-based Probe | Cu²⁺ | 465 nm | 575 nm | 1.8 µM | Fluorescence quenching | [3] |
| Naphthalimide-based Probe | Ag⁺ and Hg²⁺ | 420 nm | 537 nm | 0.33 µM | Fluorescence quenching | [7] |
Experimental Protocols
The following are generalized protocols based on standard methodologies for utilizing phthalimide-based fluorescent probes. These should be adapted and optimized for specific experimental conditions.
Protocol 1: Synthesis of this compound
This protocol is based on the condensation reaction of phthalic anhydride and an aniline derivative.[8]
Materials:
-
Phthalic anhydride
-
2-Aminobenzoic acid (anthranilic acid)
-
N,N-Dimethylformamide (DMF) or glacial acetic acid
-
Sulphamic acid (optional, as catalyst)
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 2-aminobenzoic acid.
-
Add a suitable solvent, such as DMF or glacial acetic acid, to dissolve the reactants. A catalytic amount of sulphamic acid (e.g., 10 mol%) can be added to accelerate the reaction.
-
Attach a condenser and heat the reaction mixture with stirring. A typical reaction temperature is 140°C.[9]
-
Maintain the reaction at this temperature for several hours (e.g., 3 hours) until completion, which can be monitored by thin-layer chromatography.[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold deionized water with stirring to precipitate the product.[9]
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with methanol to remove unreacted starting materials and impurities.[9]
-
Dry the purified this compound product in a vacuum oven.
Protocol 2: General Procedure for Metal Ion Detection
This protocol outlines a general method for screening the response of this compound to various metal ions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
HEPES or other appropriate buffer solution
-
Stock solutions of various metal salts (e.g., chlorides or nitrates)
-
Fluorometer (spectrofluorometer)
-
Cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water or an appropriate buffer.
-
-
Sample Preparation:
-
In a cuvette, prepare a solution of the fluorescent probe at a final concentration (e.g., 10 µM) in the desired buffer (e.g., HEPES, pH 7.4). The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid affecting the fluorescence properties.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of the probe solution by exciting at an appropriate wavelength (a preliminary absorbance scan should be performed to determine the optimal excitation wavelength).
-
Add a small aliquot of a metal ion stock solution to the cuvette to achieve a desired final concentration.
-
After a short incubation period, record the fluorescence emission spectrum again.
-
Repeat the measurement with different metal ions to assess selectivity.
-
To determine the limit of detection, perform a titration by adding increasing concentrations of the target metal ion and monitoring the change in fluorescence intensity.
-
Protocol 3: Protocol for Cellular Imaging
This protocol provides a general guideline for using a phthalimide-based probe for fluorescence microscopy in living cells. Optimization of probe concentration and incubation time is crucial for each cell line.
Materials:
-
This compound (or a cell-permeable derivative)
-
Cell line of interest (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Culture plates or chambered coverglass
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Culture the cells in a suitable medium supplemented with FBS in an incubator at 37°C with 5% CO₂.
-
Seed the cells onto culture plates or chambered coverglass and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final working concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and wash them with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 30 minutes) at 37°C.[3][7]
-
-
Analyte Treatment (Optional):
-
If investigating the response to an external analyte (e.g., a metal ion), after probe loading, wash the cells with PBS and then incubate them with the analyte in the medium for an additional period.[7]
-
-
Imaging:
-
After incubation, wash the cells with PBS to remove any excess probe.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
-
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Generalized "turn-on" sensing mechanism via Photoinduced Electron Transfer (PET).
Caption: Experimental workflow for cellular imaging with a fluorescent probe.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Bioimaging of labile lysosomal iron through naphthalimide-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naphthalimide-based fluorescent probe for Hg2+ detection and imaging in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
The Versatile Scaffold: N-(2-Carboxyphenyl)phthalimide in the Genesis of Bioactive Molecules
An In-Depth Guide for Researchers and Drug Development Professionals
N-(2-Carboxyphenyl)phthalimide, a seemingly unassuming chemical entity, stands as a pivotal building block in the intricate world of medicinal chemistry. Its unique structural architecture, featuring a planar phthalimide moiety linked to a phenyl ring bearing a carboxylic acid group, offers a versatile platform for the synthesis of a diverse array of bioactive compounds. This guide delves into the core applications of this compound, providing detailed insights and actionable protocols for its utilization in the development of novel therapeutic agents.
The Strategic Advantage of this compound
The utility of this compound in drug discovery stems from a combination of its inherent chemical properties and its role as a versatile synthon. The phthalimide group, a well-known pharmacophore, is present in a range of drugs, most notably thalidomide and its analogs, which exhibit immunomodulatory and anti-cancer properties. The presence of the carboxylic acid group at the ortho position of the N-phenyl ring provides a reactive handle for a multitude of chemical transformations, allowing for the strategic introduction of various pharmacophoric fragments to modulate biological activity.
This bifunctional nature allows researchers to explore a vast chemical space, leading to the discovery of molecules with a wide spectrum of therapeutic potential, including antimicrobial and anticancer activities.[1]
Synthesis of the Precursor: this compound
The most common and efficient method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 2-aminobenzoic acid (anthranilic acid).[2] This reaction proceeds via the formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization to yield the desired imide.
Figure 1: General synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Phthalic anhydride
-
2-Aminobenzoic acid (Anthranilic acid)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 2-aminobenzoic acid.
-
Add glacial acetic acid to the flask to serve as the solvent.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Expected Yield: 85-95% Characterization: The final product should be characterized by its melting point and spectroscopic techniques such as FT-IR and NMR to confirm its identity and purity.
Application in the Synthesis of Bioactive Esters with Antimicrobial Potential
The carboxylic acid functionality of this compound is a prime site for derivatization to generate novel bioactive compounds. Esterification of this group with various alcohols can lead to the synthesis of a library of esters with potential antimicrobial properties. The rationale behind this approach is that the introduction of different alkyl or aryl ester groups can modulate the lipophilicity of the molecule, which in turn can influence its ability to penetrate microbial cell membranes and interact with intracellular targets.
Protocol 2: General Procedure for the Synthesis of this compound Esters
Materials:
-
This compound
-
Appropriate alcohol (e.g., ethanol, butanol, phenol)
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Triethylamine or other suitable base (if using an acid chloride)
Procedure (via Acid Chloride):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours until the solid dissolves and the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude N-(2-chloro-carbonylphenyl)phthalimide.
-
Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane.
-
In a separate flask, dissolve the desired alcohol and a stoichiometric amount of a base (e.g., triethylamine) in the same anhydrous solvent.
-
Slowly add the acid chloride solution to the alcohol solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Biological Evaluation: The synthesized esters should be screened for their antimicrobial activity against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[3][4]
Application in the Synthesis of Bioactive Amides with Anticancer Potential
Amide bond formation is another powerful tool for derivatizing the carboxylic acid group of this compound. The synthesis of amides by coupling with various amines can introduce diverse structural motifs and functional groups, leading to compounds with potential anticancer activity. The rationale is that the newly introduced amide moiety can participate in hydrogen bonding interactions with biological targets, such as enzymes or receptors involved in cancer cell proliferation.
Figure 2: General workflow for the synthesis of bioactive amides.
Protocol 3: General Procedure for the Synthesis of this compound Amides
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine
Procedure (using DCC/HOBt):
-
Dissolve this compound and a slight excess of HOBt in anhydrous DMF.
-
Add a stoichiometric amount of the desired amine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid solution (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.
Biological Evaluation: The synthesized amides can be evaluated for their cytotoxic activity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) using the MTT assay or other cell viability assays.[5][6] The half-maximal inhibitory concentration (IC₅₀) values are determined to assess the potency of the compounds.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₅H₉NO₄ | 267.24 | 225-228 | White to off-white solid |
| Ethyl 2-(1,3-dioxoisoindolin-2-yl)benzoate | C₁₇H₁₃NO₄ | 295.29 | 135-138 | White crystalline solid |
| N-Benzyl-2-(1,3-dioxoisoindolin-2-yl)benzamide | C₂₂H₁₆N₂O₃ | 368.38 | 198-201 | Pale yellow solid |
Conclusion
This compound serves as a highly valuable and versatile starting material in the synthesis of a wide range of bioactive compounds. The strategic modification of its carboxylic acid group through esterification and amidation provides a straightforward and effective approach to generate novel molecules with potential antimicrobial and anticancer activities. The protocols outlined in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this privileged scaffold, paving the way for the discovery of new and effective therapeutic agents. The inherent modularity of these synthetic routes allows for the systematic investigation of structure-activity relationships, a critical aspect of modern drug development.
References
- 1. jetir.org [jetir.org]
- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of some new phthalimide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-Aryl Phthalimides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of N-aryl phthalimides, a crucial scaffold in medicinal chemistry and materials science. The protocols outlined below offer various approaches, from classical thermal condensation to modern microwave-assisted and metal-free methodologies, allowing researchers to select the most suitable method based on available resources, desired substitution patterns, and reaction efficiency.
Introduction
N-aryl phthalimides are a class of organic compounds characterized by a phthalimide core linked to an aryl group via the nitrogen atom. This structural motif is found in numerous biologically active molecules and functional materials.[1][2] Traditionally, their synthesis involves the condensation of phthalic anhydride with anilines, often requiring high temperatures and long reaction times.[2][3] This document details three distinct and effective protocols for their synthesis, including quantitative data to facilitate comparison and reproducibility.
I. Classical Thermal Synthesis
This method represents the traditional approach to N-aryl phthalimide synthesis, relying on the direct condensation of phthalic anhydride with an aromatic amine in a suitable solvent.
Experimental Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and the desired aromatic amine (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask to serve as the reaction solvent.
-
Work-up: After cooling, the reaction mixture is poured into water.
-
Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol or acetic acid to yield the pure N-aryl phthalimide.[5][6]
Reaction Scheme
Caption: Workflow for Classical Thermal Synthesis of N-Aryl Phthalimides.
II. Microwave-Assisted Synthesis (Solvent-Free)
Microwave irradiation offers a significant improvement over classical heating by reducing reaction times and often increasing yields. This protocol describes a solvent-free approach.[6]
Experimental Protocol
-
Reactant Mixture: In an open container suitable for microwave irradiation, thoroughly mix phthalic anhydride (1.5 eq) and the desired aromatic amine (1.0 eq).[6]
-
Microwave Irradiation: Place the container in a commercial microwave oven and irradiate for 2-10 minutes at 100% power (e.g., 2450 MHz).[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add 95% ethanol to the reaction mixture and heat to reflux for 10 minutes.[6]
-
Isolation and Purification: After cooling, the solid product is collected by filtration. The crude product can be recrystallized from ethanol or acetic acid to afford the pure N-aryl phthalimide.[6]
Quantitative Data Summary
| Entry | Aromatic Amine | Reaction Time (min) | Yield (%) |
| 1 | Aniline | 4 | 95 |
| 2 | 4-Methylaniline | 5 | 92 |
| 3 | 4-Methoxyaniline | 3 | 94 |
| 4 | 4-Chloroaniline | 6 | 91 |
| 5 | 4-Nitroaniline | 10 | 93 |
Table adapted from reference[6]. Yields are for isolated products.
Experimental Workflow
Caption: Workflow for Microwave-Assisted Synthesis of N-Aryl Phthalimides.
III. Metal-Free Synthesis from 1,2,3-Benzotriazin-4(3H)-ones
This modern protocol provides an efficient, metal-free alternative for the synthesis of N-aryl phthalimides, demonstrating high functional group tolerance.[7]
Experimental Protocol
-
Reaction Setup: To a solution of the N-aryl substituted 1,2,3-benzotriazin-4(3H)-one (1.0 eq) in DMSO, add trimethylsilyl cyanide (TMSCN, 3.0 eq), diisopropylethylamine (DIPEA, 5.0 eq), and water (1.2 eq).[7]
-
Reaction: Heat the reaction mixture at 120 °C for 36 hours.[7]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-aryl phthalimide.[7]
Quantitative Data Summary
| Entry | N-Aryl Substituent | Yield (%) |
| 1 | Phenyl | 91 |
| 2 | 4-Methoxyphenyl | 88 |
| 3 | 4-Methylphenyl | 85 |
| 4 | 4-(Trifluoromethyl)phenyl | 77 |
| 5 | 4-Fluorophenyl | 90 |
| 6 | 4-Chlorophenyl | 88 |
| 7 | 4-Bromophenyl | 86 |
| 8 | 4-Iodophenyl | 85 |
Table adapted from reference[7]. Yields are for isolated products.
Proposed Reaction Pathway
Caption: Proposed Pathway for Metal-Free N-Aryl Phthalimide Synthesis.
Conclusion
The protocols presented herein offer a range of methodologies for the synthesis of N-aryl phthalimides. The choice of method will depend on the specific requirements of the researcher, including the desired scale, available equipment, and the chemical nature of the substrates. The microwave-assisted protocol is ideal for rapid synthesis and high yields, while the metal-free approach provides a valuable alternative for sensitive substrates or when metal contamination is a concern. The classical method, though often slower, remains a reliable and accessible option. These detailed application notes and protocols are intended to serve as a valuable resource for professionals in organic synthesis and drug development.
References
Application Notes and Protocols: N-(2-Carboxyphenyl)Phthalimide as a Protoporphyrinogen Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis of both heme in animals and chlorophyll in plants.[1][2] It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1][2] Inhibition of PPO disrupts these essential pathways, leading to the accumulation of protoporphyrinogen IX. This accumulation results in the formation of reactive oxygen species upon exposure to light, causing rapid cellular damage, a mechanism exploited by several commercial herbicides.[2][3]
N-phenyl phthalimide derivatives have emerged as a potent class of PPO inhibitors.[1][4][5] This document provides detailed application notes and protocols for studying N-(2-Carboxyphenyl)Phthalimide, a representative compound from this class, as a PPO inhibitor. While specific quantitative data for this compound is not extensively available in public literature, the provided data is representative of the N-phenyl phthalimide class of PPO inhibitors based on studies of similar compounds.[6][7]
Data Presentation
The inhibitory activity of N-phenyl phthalimide derivatives against PPO can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize representative data for this class of compounds, which can be used as a benchmark for studies involving this compound.
Table 1: Representative Inhibitory Activity of N-Phenyl Phthalimide Derivatives against Protoporphyrinogen Oxidase
| Compound Class | Target Organism/Enzyme | IC50 (nM) | Ki (nM) | Reference Compound | Reference Ki (nM) |
| N-Phenyl Phthalimides | Nicotiana tabacum PPO (NtPPO) | - | 9.05 - 10.3 | Flumioxazin | 52.0 |
| N-Phenyl Phthalimides | Nicotiana tabacum PPO (NtPPO) | - | - | Flumiclorac-pentyl | 46.3 |
Note: Data is based on studies of N-phenylphthalimide derivatives containing ether and oxime ether moieties.[6][7]
Signaling Pathway and Mechanism of Action
This compound is hypothesized to act by competitively inhibiting PPO, binding to the enzyme's active site and preventing the binding of the natural substrate, protoporphyrinogen IX. This leads to the disruption of the heme and chlorophyll biosynthesis pathways.
Caption: Inhibition of Protoporphyrinogen Oxidase in the Heme Biosynthesis Pathway.
Experimental Protocols
Protocol 1: Protoporphyrinogen Oxidase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a method to determine the inhibitory activity of this compound on PPO. The assay measures the rate of protoporphyrin IX formation, which absorbs light at a specific wavelength.
Materials:
-
This compound
-
Protoporphyrinogen IX (substrate)
-
PPO enzyme extract (from plant or animal source)
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)[8]
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
-
Prepare the PPO enzyme extract from the desired source (e.g., plant leaves). This typically involves homogenization in an extraction buffer, followed by centrifugation to obtain a crude enzyme extract.[8][9]
-
Prepare a solution of the substrate, protoporphyrinogen IX, in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate or a cuvette, add the assay buffer.
-
Add a specific volume of the diluted inhibitor solution (or DMSO for the control).
-
Add the PPO enzyme extract and incubate for a short period to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the protoporphyrinogen IX substrate to each well.
-
Immediately measure the increase in absorbance at approximately 410 nm, which corresponds to the formation of protoporphyrin IX.[10]
-
Take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Caption: Experimental Workflow for PPO Inhibition Assay.
Protocol 2: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Phthalic anhydride
-
2-Aminobenzoic acid (anthranilic acid)[11]
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride and 2-aminobenzoic acid in glacial acetic acid.[11]
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Confirm the structure of the synthesized compound using analytical techniques such as NMR and mass spectrometry.
Logical Relationship of PPO Inhibition to Herbicidal Effect
The inhibition of PPO by compounds like this compound sets off a cascade of events within plant cells, ultimately leading to phytotoxicity. This makes PPO an attractive target for herbicide development.
Caption: Cascade of Events Leading to Herbicidal Activity.
Conclusion
This compound, as a representative of the N-phenyl phthalimide class of compounds, holds potential as a potent inhibitor of protoporphyrinogen oxidase. The protocols and data presented here provide a framework for researchers to investigate its mechanism of action and potential applications in drug development and as a herbicidal agent. Further studies are warranted to establish the specific inhibitory kinetics and biological activity of this compound.
References
- 1. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors | MDPI [mdpi.com]
- 2. Protoporphyrinogen oxidase - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel N-Phenylphthalimide Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-Phenylphthalimides Containing Ether Moiety as Potential Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Buy this compound | 41513-78-4 [smolecule.com]
The Role of N-Phthalimide as a Protecting Group in C-H Functionalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to achieve high levels of selectivity and control in complex molecular transformations. Among these, the N-phthalimide group has emerged as a versatile and robust protecting group for primary amines, particularly in the context of C-H functionalization reactions. Its ability to withstand a wide range of reaction conditions while also influencing the regioselectivity of C-H activation makes it an invaluable tool for the synthesis of complex molecules, including pharmaceutical intermediates.
These application notes provide a detailed overview of the role of the N-phthalimide group in C-H functionalization, with a focus on both rhodium- and palladium-catalyzed systems. Detailed experimental protocols, quantitative data, and visual diagrams of workflows and mechanisms are provided to guide researchers in the practical application of this methodology.
Key Applications of N-Phthalimide in C-H Functionalization
The N-phthalimide group serves two primary roles in C-H functionalization:
-
Protection of Primary Amines: The inherent reactivity of primary amines can interfere with many transition metal-catalyzed reactions. The phthalimide group effectively masks the amine functionality, preventing side reactions such as N-H insertion or catalyst poisoning.[1] This protection is crucial for achieving clean and efficient C-H functionalization at other sites within the molecule.
-
Directing and Site-Protecting Group: The steric bulk and electronic properties of the phthalimide group can influence the regioselectivity of C-H functionalization. Its electron-withdrawing nature can deactivate adjacent C-H bonds, thereby directing the functionalization to more remote positions.[1][2][3] Furthermore, its size can sterically hinder attack at nearby C-H bonds, leading to predictable and selective reactions at more accessible sites.[2][3]
Quantitative Data Presentation
The following tables summarize the quantitative data from key studies, highlighting the efficiency and selectivity of C-H functionalization reactions on N-phthalimide protected substrates.
Table 1: Rhodium-Catalyzed C-H Functionalization of N-Phthaloyl Alkylamines
| Substrate | Catalyst | Diazo Compound | Product | Yield (%) | Regioselectivity (r.r.) | Diastereoselectivity (d.r.) | Enantioselectivity (e.r.) | Reference |
| N-Hexylphthalimide | Rh₂(S-2-Cl-5-BrTPCP)₄ | p-bromophenyldiazoacetate | C2-functionalized | 79 | >20:1 | 21:1 | 95:5 | [2] |
| N-Pentylphthalimide | Rh₂(S-2-Cl-5-BrTPCP)₄ | p-bromophenyldiazoacetate | C2-functionalized | 68 | >20:1 | - | - | [2] |
| N-Adamantylphthalimide | Rh₂(S-TPPTTL)₄ | p-bromophenyldiazoacetate | Tertiary C-H functionalized | 56 | - | - | 95:5 | [2] |
| N-Cyclohexylphthalimide | Rh₂(S-TPPTTL)₄ | p-bromophenyldiazoacetate | C3-functionalized | 63 | 17:1 (C3 vs C4) | >20:1 | 97:3 | [2] |
Table 2: Palladium-Catalyzed β-C(sp³)-H Arylation of a Phthaloyl-Protected Amino Acid Derivative
| Substrate | Aryl Iodide | Auxiliary | Product | Yield (%) | Reference |
| N-Phthaloyl-Alanine-(PE) | 1-iodo-2-methoxybenzene | 2-(2-pyridyl)ethylamine (PE) | β-arylated product | 85 | [3][4] |
| N-Phthaloyl-Alanine-(PE) | 1-iodo-2-nitrobenzene | 2-(2-pyridyl)ethylamine (PE) | β-arylated product | 72 | [3][4] |
| N-Phthaloyl-Alanine-(PE) | 1-iodo-2-chlorobenzene | 2-(2-pyridyl)ethylamine (PE) | β-arylated product | 78 | [3][4] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of N-phthalimide in C-H functionalization and its subsequent deprotection.
General Protocol for Rhodium-Catalyzed C-H Functionalization of N-Alkylphthalimides
This protocol is adapted from the work of Davies and co-workers.[2][3]
Materials:
-
N-Alkylphthalimide substrate (1.0 equiv)
-
Dirhodium catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄ or Rh₂(S-TPPTTL)₄) (0.5-2.0 mol%)
-
Diazo compound (e.g., p-bromophenyldiazoacetate) (1.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the N-alkylphthalimide substrate and the dirhodium catalyst.
-
Add anhydrous solvent to dissolve the solids.
-
In a separate flask, prepare a solution of the diazo compound in the same anhydrous solvent.
-
Add the diazo compound solution to the reaction mixture dropwise over a period of 1-2 hours at the specified reaction temperature (typically room temperature unless otherwise noted).
-
Stir the reaction mixture for the specified time (typically 12-24 hours) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
General Protocol for Palladium-Catalyzed β-C(sp³)-H Arylation of N-Phthaloyl Alanine Derivative
This protocol is based on the work of Chen and co-workers.[3][4]
Materials:
-
N-Phthaloyl alanine derivative with a directing group (e.g., 2-(2-pyridyl)ethylamine auxiliary) (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, DCE)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction tube, add the N-phthaloyl alanine derivative, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at the specified temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (typically 24-48 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol for Deprotection of N-Phthalimide via Hydrazinolysis
This is a widely used and generally mild method for the removal of the phthalimide group.[2]
Materials:
-
N-substituted phthalimide (1.0 equiv)
-
Hydrazine hydrate (1.2-1.5 equiv)
-
Ethanol
-
Concentrated HCl
-
NaOH solution
Procedure:
-
Dissolve the N-substituted phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After cooling to room temperature, acidify the mixture with concentrated HCl to precipitate the phthalhydrazide byproduct.
-
Heat the mixture at reflux for an additional hour.
-
Cool the mixture and filter off the precipitate.
-
Make the filtrate basic with a NaOH solution to liberate the free amine.
-
Extract the amine with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts, filter, and concentrate to yield the primary amine.
Visualization of Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflows and proposed reaction mechanisms.
Caption: Workflow for Rh-catalyzed C-H functionalization.
Caption: Mechanism of Rh-carbene C-H insertion.
Caption: Workflow for phthalimide deprotection.
Conclusion
The N-phthalimide group is a highly effective protecting group for primary amines in the context of C-H functionalization. Its robustness, coupled with its ability to influence the regioselectivity of the reaction, makes it a valuable tool for the synthesis of complex organic molecules. The protocols and data presented in these application notes provide a practical guide for researchers looking to employ this methodology in their own synthetic endeavors. The continued development of new catalysts and reaction conditions is expected to further expand the utility of the N-phthalimide group in this exciting and rapidly evolving field of chemistry.
References
- 1. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Palladium-catalyzed β-C(sp3)–H arylation of phthaloyl alanine with hindered aryl iodides: synthesis of complex β-aryl α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
N-Substituted Phthalimides: A Promising Scaffold for the Development of Novel Anti-Inflammatory Agents
Application Note & Protocols for Researchers
The isoindoline-1,3-dione scaffold, commonly known as phthalimide, has emerged as a privileged pharmacophore in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3] N-substituted phthalimides, in particular, have garnered significant attention for their potent anti-inflammatory properties.[1][4] This document provides a detailed overview of their application in anti-inflammatory drug development, including key quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Key mediators of inflammation include enzymes like cyclooxygenases (COX-1 and COX-2) and signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[1][5][6] N-substituted phthalimides have shown promise in modulating these targets, offering a versatile platform for the design of new anti-inflammatory drugs.[1][4] The well-known drug thalidomide and its analogues (lenalidomide and pomalidomide) are prime examples of phthalimide-containing drugs with immunomodulatory and anti-inflammatory effects.[1][3]
Mechanism of Action
The anti-inflammatory effects of N-substituted phthalimides are often attributed to their ability to inhibit key inflammatory mediators and pathways:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Several N-substituted phthalimide derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[5][7][8]
-
Modulation of TNF-α Production: A primary mechanism for many phthalimide derivatives is the inhibition of TNF-α production, a critical cytokine in the inflammatory cascade.[1][9][10]
-
Inhibition of the NF-κB Signaling Pathway: By interfering with the NF-κB pathway, these compounds can downregulate the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS).[1][11][12]
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory potency of various N-substituted phthalimides has been evaluated through a range of in vitro and in vivo assays. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Anti-Inflammatory Activity of N-Substituted Phthalimides
| Compound ID/Class | Assay | Target | IC50 / Inhibition | Reference |
| Phthalimide Derivatives (General) | LPS-stimulated RAW264.7 cells | NO Production | Potent Inhibition | [13] |
| Compound IIh | LPS-stimulated RAW264.7 cells | NO Production | IC50 = 8.7 µg/mL | [13][14] |
| N-phenyl-phthalimide sulfonamide (3e/LASSBio 468) | LPS-stimulated neutrophils | Neutrophil Recruitment | ED50 = 2.5 mg/kg | [9] |
| Azepanyl derivative 16 | Enzyme Inhibition Assay | COX-1 | IC50 = 3.6 µM | [1] |
| Azepanyl derivative 16 | Enzyme Inhibition Assay | COX-2 | IC50 = 3.2 µM | [1] |
| Phthalimide-2-methylpyrrolidine 18 | Enzyme Inhibition Assay | COX-1 | IC50 = 3.4 µM | [1] |
| Phthalimide-2-methylpyrrolidine 18 | Enzyme Inhibition Assay | COX-2 | IC50 = 3.0 µM | [1] |
| Compound 6a | Enzyme Inhibition Assay | COX-2 | IC50 = 0.18 µM | [8] |
| Compound 6b | Enzyme Inhibition Assay | COX-2 | IC50 = 0.24 µM | [8] |
| Compound 7a | Enzyme Inhibition Assay | COX-2 | IC50 = 0.28 µM | [8] |
| Compound 7b | Enzyme Inhibition Assay | COX-2 | IC50 = 0.36 µM | [8] |
| para-sulfonamide derivative 166 | TNF-α induced HUVECs | NF-κB (E-selectin expression) | 32% decrease at 30-50 µM | [1] |
| N-(2-nitrophenyl)phthalimide (5b) | Carrageenan-induced edema | Inflammation | Similar to ibuprofen and aspirin at 250 mg/kg | [15] |
Table 2: In Vivo Anti-Inflammatory Activity of N-Substituted Phthalimides
| Compound ID/Class | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |
| 1,2,3-Triazole Phthalimide 3b | Swiss white mice | Carrageenan-induced paw edema | 250 mg/kg | 69% | [16][17] |
| 1,2,3-Triazole Phthalimide 5c | Swiss white mice | Carrageenan-induced paw edema | 250 mg/kg | 56.2% | [16][17] |
| Phthalimide-alkyl-1H-1,2,3-triazoles 34-41 | Rats | Carrageenan-induced paw edema | Not specified | Quicker action at 2h vs. aspirin/ibuprofen | [1] |
| Compound 17 | Rats | Carrageenan-induced paw edema | 10 mg/kg | More effective than ibuprofen and diclofenac at 3h and 5h | [1] |
| Compound 6a | Not specified | Anti-inflammatory activity | ED50 = 54.0 mg/kg | Superior to diclofenac (ED50 = 114 mg/kg) | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures involved in the study of N-substituted phthalimides, the following diagrams are provided.
Caption: NF-κB Signaling Pathway and Phthalimide Inhibition.
Caption: Carrageenan-Induced Paw Edema Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature for evaluating the anti-inflammatory potential of N-substituted phthalimides.
Protocol 1: Synthesis of N-Substituted Phthalimides
Two primary methods are traditionally used for the synthesis of N-substituted phthalimides:
A. Reaction of Phthalic Anhydride with Amines/Anilines [1]
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, toluene, or DMF).
-
Addition of Amine: Add the desired primary amine or aniline (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid product, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted phthalimide.
B. Gabriel Synthesis [1]
-
Formation of Phthalimide Salt: React phthalimide with a base (e.g., potassium hydroxide) to form the potassium salt of phthalimide.
-
N-Alkylation: Treat the phthalimide salt with an alkyl halide. The phthalimide anion acts as a nucleophile, displacing the halide to form the N-alkylated phthalimide.
-
Isolation: The product can be isolated and purified using standard techniques such as extraction and crystallization.
Protocol 2: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW264.7 Macrophages[13]
-
Cell Culture: Culture murine macrophage RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test N-substituted phthalimide compounds for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. Determine the IC50 value for each compound.
Protocol 3: In Vivo Anti-Inflammatory Assay - Carrageenan-Induced Rat Paw Edema[1][16]
-
Animals: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), weighing 150-200g. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Vehicle control (e.g., 1% CMC).
-
Group II: Standard drug (e.g., Indomethacin or Diclofenac, 10 mg/kg).
-
Group III-V: Test compounds at different doses (e.g., 10, 20, 50 mg/kg).
-
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Conclusion
N-substituted phthalimides represent a highly versatile and promising class of compounds for the development of new anti-inflammatory agents. Their ability to target key inflammatory pathways, coupled with their synthetic accessibility, makes them an attractive area for further research. The protocols and data presented here provide a foundation for researchers to explore and develop novel phthalimide-based therapeutics for a range of inflammatory disorders.
References
- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. tandfonline.com [tandfonline.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Impact of novel N-aryl substituted piperamide on NF-kappa B translocation as a potent anti-neuroinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. snu.elsevierpure.com [snu.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anti-inflammatory activity of new alkyl-substituted phthalimide 1H-1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Phthalimide Derivatives as Emerging Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, phthalimide and its derivatives have garnered significant attention for their diverse and potent biological activities.[1] This document provides detailed application notes on the anticancer potential of phthalimide derivatives, summarizing key quantitative data and providing comprehensive experimental protocols for their evaluation.
Application Notes
Phthalimide, characterized by an isoindoline-1,3-dione core, serves as a versatile pharmacophore in the design of new therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of anticancer activities, targeting various hallmarks of cancer. The mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of angiogenesis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression such as topoisomerase and histone deacetylases (HDACs).[3][4][5]
Mechanisms of Action:
-
Induction of Apoptosis: Phthalimide derivatives have been shown to trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] Studies have demonstrated the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, key executioners of apoptosis.[6][7] For instance, certain thiazole-bearing phthalimide derivatives induce apoptosis through the intrinsic pathway.[6]
-
Anti-angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[8][9][10][11] Several phthalimide derivatives exhibit potent anti-angiogenic properties, inhibiting the sprouting of new blood vessels at concentrations lower than that of thalidomide, a well-known anti-angiogenic agent.[8][9][11]
-
Cell Cycle Arrest: Uncontrolled cell proliferation is a defining feature of cancer. Phthalimide derivatives can halt the cell cycle at different phases, such as G2/M or pre-G1, thereby preventing cancer cell division.[4][12][13][14] For example, α-phthalimido-chalcone hybrids have been shown to induce cell cycle arrest at the G2/M and pre-G1 phases in MCF-7 breast cancer cells.[4][14]
-
Enzyme Inhibition:
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Naphthalimide derivatives, which share structural similarities with phthalimides, are known to act as DNA intercalators and stabilize the DNA-Topoisomerase II complex, leading to DNA strand breaks and cell death.[3][15][16][17]
-
Histone Deacetylase (HDAC) Inhibition: HDACs play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes. Certain phthalimide-based hybrids have been designed as dual HDAC and tubulin inhibitors, showcasing a multi-targeted approach to cancer therapy.[4][5][14]
-
-
Signaling Pathway Modulation: Phthalimide derivatives can interfere with specific signaling pathways that are often dysregulated in cancer. For example, some derivatives have been designed to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway, which is involved in tumor progression in later stages.[18][19]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various phthalimide derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-Phthalimide | 5b | MCF-7 (Breast) | 0.2 ± 0.01 | [20] |
| Thiazole-Phthalimide | 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [20] |
| Thiazole-Phthalimide | 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [20] |
| α-Phthalimido-Chalcone | 7j | MCF-7 (Breast) | - | [4][14] |
| Naphthalimide-Benzothiazole | 12 | A549 (Lung) | 0.14 | [16] |
| Naphthalimide-Benzothiazole | 13 | A549 (Lung) | 0.31 | [16] |
| Phthalimide-Triazole | 6f | MCF-7 (Breast) | 0.22 | [21] |
| 3-Carboranyl-1,8-Naphthalimide | 9 | HepG2 (Liver) | 3.10 | [22] |
| Naphthalimide-Triazole | 5e | H1975 (Lung) | 16.56 | [23] |
| Naphthalimide | 3a | H22 (Hepatoma) | - (52.6% tumor growth inhibition in vivo) | [13] |
Note: A lower IC50 value indicates a more potent compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the anticancer potential of phthalimide derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phthalimide derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the phthalimide derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Logical Flow of Apoptosis Detection
Caption: Decision tree for cell fate analysis via flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the phthalimide derivatives as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase II enzyme, and reaction buffer.
-
Compound Addition: Add the phthalimide derivative at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.
Signaling Pathway Diagrams
Intrinsic Apoptosis Pathway
Phthalimide derivatives can induce apoptosis through the intrinsic pathway by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Intrinsic apoptosis pathway induced by phthalimide derivatives.
TGF-β Signaling Pathway Inhibition
Certain phthalimide derivatives can act as inhibitors of the TGF-β signaling pathway by targeting the ALK5 receptor kinase.
Caption: Inhibition of the TGF-β signaling pathway by phthalimide derivatives.
References
- 1. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Anticancer Activity and Topoisomerase II Inhibition of Naphthalimides with ω-Hydroxylalkylamine Side-Chains of Different Lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel HDAC/Tubulin Dual Inhibitor: Design, Synthesis and Docking Studies of α-Phthalimido-Chalcone Hybrids as Potential Anticancer Agents with Apoptosis-Inducing Activity [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of phthalimide-type histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phthalimide Derivative Shows Anti-angiogenic Activity in a 3D Microfluidic Model and No Teratogenicity in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Phthalimide Derivative Shows Anti-angiogenic Activity in a 3D Microfluidic Model and No Teratogenicity in Zebrafish Embryos [frontiersin.org]
- 12. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma | MDPI [mdpi.com]
- 14. Novel HDAC/Tubulin Dual Inhibitor: Design, Synthesis and Docking Studies of α-Phthalimido-Chalcone Hybrids as Potential Anticancer Agents with Apoptosis-Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new class of naphthalimide-based antitumor agents that inhibit topoisomerase II and induce lysosomal membrane permeabilization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and photobiological applications of naphthalimide–benzothiazole conjugates: cytotoxicity and topoisomerase IIα inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
Application of N-phenylphthalimides as Anticonvulsant Drugs: Notes and Protocols
Introduction
N-phenylphthalimide derivatives represent a promising class of anticonvulsant agents, demonstrating significant efficacy in preclinical models of epilepsy.[1] These compounds are structurally analogous to thalidomide, which was initially explored for its anticonvulsant properties. The core phthalimide pharmacophore is considered crucial for their biological activity.[1][2] Primarily, N-phenylphthalimides exhibit a phenytoin-like profile, suggesting a mechanism of action involving the blockade of voltage-gated sodium channels (VGSCs).[2] Their activity is particularly pronounced in the maximal electroshock (MES) seizure model, which is indicative of efficacy against generalized tonic-clonic seizures.[3][4][5][6] This document provides a comprehensive overview of the application of N-phenylphthalimides as potential anticonvulsant drugs, including detailed experimental protocols, quantitative data, and a summary of their structure-activity relationships.
Mechanism of Action
The primary mechanism of action for the anticonvulsant activity of N-phenylphthalimides is believed to be the blockade of voltage-gated sodium channels.[2] This action reduces the hyperexcitability of neurons, a hallmark of epileptic seizures.[7] Docking studies have suggested that these derivatives interact mainly with the domain II-S6 of the NaV1.2 channel subtype, where the carbonyl group's oxygen atoms play a significant role in the drug-receptor interaction.[2] This interaction is distinct from that of phenytoin, which primarily interacts with the domain IV-S6 of the same channel.[2] By blocking these channels, N-phenylphthalimides can prevent seizure spread through neural tissue.[8]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of N-phenylphthalimide anticonvulsant action.
Structure-Activity Relationship
The anticonvulsant potency of N-phenylphthalimide derivatives is significantly influenced by the nature and position of substituents on both the phthalimide and the N-phenyl rings.
Substituents on the N-phenyl ring:
-
Lipophilicity and Bulk: Increasing the lipophilicity and bulk of the N-aryl moiety can lead to higher anticonvulsant potency.[2]
-
2 and 6 Positions: The presence of small, lipophilic groups at the 2 and 6 positions of the N-phenyl ring is associated with increased potency against MES-induced seizures.[5] The order of anticonvulsant efficiency for substituents at these positions is generally: 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted phenyl ring.[3][4]
Substituents on the phthalimide ring:
-
4-Amino Group: The introduction of a 4-amino group on the phthalimide ring generally enhances anticonvulsant activity.[3][4][5] The order of activity for phthalimide ring substitutions is often: 4-amino > 4-nitro > 4-methyl; H > 3-nitro; 3-amino.[3][4]
The following diagram illustrates the key points of the structure-activity relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticonvulsant Activity of Some N-Phenylphthalimides [jstage.jst.go.jp]
- 5. Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Phthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of phthalimide derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[1][2] Phthalimides are a crucial class of compounds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of primary amines (via the Gabriel synthesis), bioactive molecules, and functional polymers.[3][4][5][6]
Introduction to Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave energy to heat reactants directly and efficiently. Unlike conventional heating, which relies on conduction and convection, microwaves interact with polar molecules and ions, causing rapid and uniform heating throughout the reaction mixture. This often leads to a dramatic acceleration of chemical reactions.[1][7] For the synthesis of phthalimides, this translates to reaction times being reduced from hours to mere minutes.[2][7]
The synthesis of phthalimides typically involves the condensation reaction between phthalic anhydride and a primary amine, urea, or amino acid.[3][8][9] Microwave irradiation has been successfully applied to these reactions under various conditions, including solvent-free (neat) reactions and in the presence of high-dielectric solvents or solid supports.[1][2]
Experimental Protocols
This section details several protocols for the microwave-assisted synthesis of N-substituted phthalimides, showcasing different starting materials and catalytic conditions.
Protocol 1: Solvent-Free Synthesis from Phthalic Anhydride and Aromatic Amines
This protocol describes a rapid and efficient solvent-free method for the synthesis of N-arylphthalimides using a catalytic amount of dimethylformamide (DMF).
Materials:
-
Phthalic anhydride
-
Aromatic amine (e.g., aniline)
-
Dimethylformamide (DMF)
-
Ethanol
-
50 mL beaker
-
Domestic or laboratory microwave oven
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
In a 50 mL beaker, combine phthalic anhydride (0.01 mole) and the desired aromatic amine (0.01 mole).
-
Add 5 drops of DMF to the mixture.
-
Place the beaker in the center of the microwave oven and irradiate at 700 W for the time specified in Table 1 (typically 1-2 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, add 10 mL of ethanol to the reaction mixture and cool.
-
The product will precipitate. Filter the solid product.
-
Recrystallize the crude product from ethanol to obtain pure N-arylphthalimide.
Protocol 2: Synthesis from Phthalic Anhydride and Urea (Solvent-Free)
This method provides a green chemistry approach to synthesizing the parent phthalimide ring.[1]
Materials:
-
Phthalic anhydride
-
Urea
-
Sodium carbonate solution
-
Microwave irradiation equipment
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Thoroughly mix phthalic anhydride and urea in a microwave-safe vessel.
-
Place the mixture into the microwave reactor and irradiate at 450 W for 180 seconds.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Filter the crude product and wash with water at room temperature.
-
Further wash the product with a sodium carbonate solution to remove any unreacted phthalic anhydride and other acidic by-products.[1]
-
Dry the resulting pure phthalimide in a vacuum oven at 45°C.[1]
Protocol 3: Clay-Catalyzed Synthesis in Acetic Acid
This protocol utilizes montmorillonite-KSF clay as a reusable catalyst for the synthesis of N-substituted phthalimides.[2]
Materials:
-
Phthalic anhydride
-
Alkyl or aryl amine
-
Montmorillonite-KSF clay
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Dilute HCl
-
Microwave reactor
-
Extraction and filtration apparatus
Procedure:
-
Grind phthalic anhydride (0.5 g, 0.00337 M) and montmorillonite-KSF (1.0 g) to form a uniform mixture.[2]
-
Transfer the mixture to a microwave reaction vessel.
-
Add the corresponding alkyl or aryl amine (0.00337 M) and acetic acid (2.5 mL).[2]
-
Expose the mixture to microwave radiation at 700 W. Reaction times will vary depending on the amine used (see Table 1).
-
Monitor the reaction completion using TLC.
-
After cooling to room temperature, extract the product with dichloromethane or chloroform.[2]
-
Wash the organic layer with water, followed by dilute HCl, and then again with distilled water.
-
Recover the solvent by distillation to obtain the crude product.
-
Recrystallize from a suitable solvent to yield the pure phthalimide derivative.[2]
Data Presentation
The following table summarizes the quantitative data from various microwave-assisted synthesis protocols for phthalimide derivatives, allowing for easy comparison of reaction conditions and outcomes.
| Starting Materials | Catalyst/Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| Phthalic anhydride + Aniline | DMF (catalytic) | 700 | 1.5 | 94 | |
| Phthalic anhydride + Urea | DMF (catalytic) | 700 | 2 | 92 | |
| Phthalic anhydride + Glycine | None | Domestic MW | - | 76.65 | [3][8] |
| Phthalic anhydride + Aniline | None | Domestic MW | - | 80.21 | [3][8] |
| Phthalic anhydride + Sulphanilic acid | None | Domestic MW | - | 73.78 | [3][8] |
| Phthalic anhydride + Aryl amine | NaOAc / DMF | 800 | 4-5 | ~95 | [10] |
| Phthalic anhydride + Urea | Solvent-Free | 450 | 3 | 83.5 | [1] |
| Phthalic anhydride + Alkyl/Aryl amine | Montmorillonite-KSF / Acetic Acid | 700 | 3-8 | 78-92 | [2] |
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for solvent-free synthesis of N-arylphthalimides.
Caption: Workflow for the synthesis of phthalimide from urea.
Caption: Workflow for clay-catalyzed phthalimide synthesis.
Signaling Pathways
While the synthesis of phthalimide derivatives does not involve biological signaling pathways in the traditional sense, the logical relationship of the Gabriel synthesis, a primary application of phthalimides, can be visualized. This pathway is crucial for drug development professionals synthesizing primary amines from alkyl halides.
Caption: Logical pathway of the Gabriel synthesis of primary amines.
References
- 1. asianpubs.org [asianpubs.org]
- 2. eijppr.com [eijppr.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential [ipindexing.com]
- 6. researchgate.net [researchgate.net]
- 7. Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides: NMR, X-ray and Photophysical Analysis § - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential - Curr Trends Pharm Pharm Chem [ctppc.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Aryl Phthalimide Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N-aryl phthalimide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming the crucial C(aryl)-N(imide) bond. N-aryl phthalimides are not just stable intermediates; they are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials[1]. However, their synthesis can present significant challenges, from sluggish reactions to low yields and difficult purifications.
This document moves beyond simple protocols. It is structured as a dynamic troubleshooting guide to directly address the specific issues you may encounter in the lab. We will explore the causality behind experimental choices, empowering you to rationally optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-aryl phthalimides?
There are three main strategies, each with distinct advantages and limitations:
-
Direct Thermal Condensation: The most straightforward approach involves heating a primary arylamine with phthalic anhydride, typically at high temperatures (160-200 °C) with or without a catalyst. The reaction proceeds via a phthalamic acid intermediate, which then cyclizes with the elimination of water.[2]
-
Microwave-Assisted Condensation: A modern enhancement of the thermal method, using microwave irradiation to dramatically reduce reaction times from hours to minutes and often improve yields.[3][4][5]
-
Transition Metal-Catalyzed Cross-Coupling: For sensitive or sterically hindered substrates, copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) reactions are employed. These methods couple phthalimide (or its potassium salt) with an aryl halide.[6][7][8][9]
Q2: Can I use the standard Gabriel synthesis to prepare N-aryl phthalimides?
No, this is a common misconception. The classical Gabriel synthesis is designed to make primary alkyl amines by the SN2 reaction of potassium phthalimide with an alkyl halide.[10][11][12] This pathway fails for aryl halides because they do not undergo SN2 reactions. Furthermore, uncatalyzed nucleophilic aromatic substitution with the phthalimide anion is generally not feasible unless the aryl halide is highly activated with strong electron-withdrawing groups.[12][13]
Q3: What are the main advantages of using a transition-metal-catalyzed approach like Buchwald-Hartwig or Ullmann coupling?
The primary advantage is the ability to form C-N bonds under conditions that are often much milder than high-temperature thermal condensation. This offers superior functional group tolerance, allowing for the synthesis of complex molecules without protecting groups. These methods are indispensable when dealing with aryl halides that are unreactive under thermal conditions or when coupling with sensitive amines or phthalimides.[9][14] The Buchwald-Hartwig amination, in particular, is renowned for its broad substrate scope and high efficiency.[7][9]
Troubleshooting Guide: From Reaction Failure to Success
This section addresses specific experimental failures in a question-and-answer format.
Issue: Low or No Product Yield
Q: I'm attempting a direct condensation of phthalic anhydride with my arylamine in a high-boiling solvent (e.g., toluene, DMF, or acetic acid), but I'm only recovering starting materials. What's going wrong?
This is a classic equilibrium problem. The final step of the reaction is the cyclization of the intermediate phthalamic acid, which releases one equivalent of water. If this water is not removed, it can hydrolyze the phthalic anhydride starting material or the N-aryl phthalimide product, pushing the equilibrium backward.
Causality & Solution:
-
Inefficient Water Removal: The presence of water is the most common cause of failure.
-
Solution 1 (Dean-Stark): When using a solvent like toluene or xylene, use a Dean-Stark apparatus to azeotropically remove water as it forms.
-
Solution 2 (High Temperature/Neat): If running the reaction neat (without solvent) or in a high-boiling polar solvent like DMF, ensure the temperature is high enough (>160 °C) to actively drive off water.[2]
-
Solution 3 (Microwave): Use a microwave reactor. The rapid, high-energy heating efficiently removes water, often driving the reaction to completion in minutes.[4][5]
-
Q: My Buchwald-Hartwig amination of phthalimide with an aryl bromide is failing. My TLC shows only starting materials. How can I troubleshoot this?
The Buchwald-Hartwig reaction is a catalytic cycle that is highly sensitive to several factors. Failure indicates that the Pd(0) catalyst is not active or the cycle is being inhibited.
Causality & Solution:
-
Catalyst Oxidation: The active catalyst is a Pd(0) species, which is readily oxidized by atmospheric oxygen to an inactive Pd(II) state.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use by sparging with an inert gas or through freeze-pump-thaw cycles.
-
-
Incorrect Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. Not all ligands work for all substrates.
-
Inappropriate Base: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle. Its strength and solubility matter.
-
Solution: A strong, non-nucleophilic base is needed. Cesium carbonate (Cs₂CO₃) is often the base of choice for these reactions due to its high solubility in organic solvents and its ability to facilitate reductive elimination.[15][16] If you are using a weaker base like K₂CO₃, the reaction may be too slow.
-
Troubleshooting Workflow: Low Yield in N-Aryl Phthalimide Synthesis
Caption: A logical workflow for diagnosing low-yield issues.
Issue: Side Product Formation & Purification Difficulties
Q: My reaction produces the desired product, but it's contaminated with a significant amount of a byproduct that is difficult to remove. What is it and how can I avoid it?
In thermal reactions, the most common side product is the starting phthalamic acid (the ring-opened intermediate). In catalytic reactions, side products often arise from catalyst decomposition or reactions with residual water.
Causality & Solution:
-
Incomplete Cyclization (Thermal): If the reaction time is too short or the temperature is too low, the phthalamic acid intermediate will not fully convert to the phthalimide.
-
Solution: Increase the reaction time or temperature to ensure complete dehydration and cyclization. Monitor the reaction by TLC or LCMS until the intermediate is consumed.
-
-
Hydrolysis: If trace water is present, it can hydrolyze the anhydride starting material to phthalic acid or the imide product back to the phthalamic acid.
-
Solution: Use anhydrous solvents and reagents. For catalytic reactions, adding molecular sieves can be beneficial.
-
-
Purification Strategy: The desired N-aryl phthalimide is typically non-polar and crystalline, while the phthalamic acid intermediate/side product is a carboxylic acid and more polar.
-
Solution: After the reaction, a simple workup involving washing the organic layer with a mild aqueous base (like saturated sodium bicarbonate solution) will extract the acidic impurities, leaving the purer product in the organic phase. The final product can then be purified by recrystallization from a solvent like ethanol.[4][5]
-
Validated Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N-Phenylphthalimide
This method offers a significant improvement in reaction time and efficiency over classical heating.[4][5]
-
Reagent Preparation: In a 10 mL microwave process vial, combine phthalic anhydride (1.0 g, 6.75 mmol) and aniline (0.60 mL, 6.59 mmol).
-
Reaction Setup: Add a magnetic stir bar to the vial. The reaction is typically run solvent-free.
-
Microwave Irradiation: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 150 °C for 5-10 minutes with stirring.
-
Monitoring: Monitor the reaction by TLC (e.g., using 9:1 Hexane:Ethyl Acetate) to confirm the disappearance of the aniline starting material.
-
Workup & Purification: Allow the vessel to cool to room temperature. Add 15 mL of ethanol to the solid reaction mixture and heat to reflux for 10 minutes to dissolve the product and break up the solid mass.
-
Isolation: Cool the solution in an ice bath. The N-phenylphthalimide will precipitate as a white solid. Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Expected Yield: >90%.
-
Protocol 2: Buchwald-Hartwig Amination for N-Aryl Phthalimide Synthesis
This protocol is adapted from established methods for challenging C-N couplings and is suitable for substrates that fail under thermal conditions.[15][16]
-
Inert Atmosphere Setup: In a glovebox or under a flow of argon, add phthalimide (1.2 eq), the aryl bromide (1.0 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and cesium carbonate (1.5 eq) to an oven-dried Schlenk flask equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe (concentration of aryl bromide ~0.1 M).
-
Reaction: Seal the flask and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-aryl phthalimide.
Comparative Data for Synthesis Methods
| Method | Temperature (°C) | Time | Typical Yield | Key Advantage |
| Classical Thermal | 160 - 200 | 2 - 24 hours | 70 - 90% | Simple setup, no catalyst cost |
| Microwave-Assisted | 150 - 180 | 5 - 15 minutes | >90% | Extremely rapid, high efficiency[4][17] |
| Buchwald-Hartwig | 80 - 110 | 12 - 24 hours | 50 - 90% | Broad scope, high functional group tolerance[16] |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for Palladium-catalyzed N-arylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. orgosolver.com [orgosolver.com]
- 11. youtube.com [youtube.com]
- 12. byjus.com [byjus.com]
- 13. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 14. mdpi.com [mdpi.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides: NMR, X-ray and Photophysical Analysis § - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Substituted Phthalimide Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted phthalimides. This guide addresses common challenges encountered during synthesis, offering practical solutions and detailed experimental protocols.
Gabriel Synthesis Troubleshooting Guide
The Gabriel synthesis is a robust method for preparing primary amines, which involves the N-alkylation of phthalimide followed by deprotection. Below are common issues and recommended solutions.
Low or No Yield of N-Alkylphthalimide
| Potential Cause | Recommended Solution |
| Poor quality of reagents | Use freshly prepared or properly stored potassium phthalimide and alkyl halide. Ensure reagents are free from moisture. |
| Inappropriate solvent | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to ensure dissolution of the phthalimide salt.[1] DMF is often the best choice.[2] |
| Insufficient reaction temperature or time | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Steric hindrance of the alkyl halide | The Gabriel synthesis is most effective with primary alkyl halides. Secondary alkyl halides react much slower and are prone to elimination side reactions, while tertiary halides are generally unreactive.[3][4][5] |
| Low reactivity of the alkyl halide | For less reactive alkyl halides (e.g., chlorides), consider adding a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction, forming the more reactive alkyl iodide. |
Difficulties in Deprotection of N-Alkylphthalimide
| Deprotection Method | Common Issues | Solutions | Typical Yields |
| Hydrazinolysis (Ing-Manske Procedure) | Difficulty in removing the phthalhydrazide byproduct. Potential for side reactions if the substrate contains functional groups sensitive to hydrazine.[6] | Acidify the reaction mixture to further precipitate the phthalhydrazide, which can then be removed by filtration.[5] | 70-95% |
| Acidic Hydrolysis | Harsh conditions can lead to the degradation of sensitive functional groups on the desired amine. Often results in lower yields.[3][5] | Use the mildest effective acid concentration and temperature. Monitor the reaction closely to avoid over-exposure. | 40-70% |
| Basic Hydrolysis | The reaction can be slow and may stop at the intermediate phthalamic acid stage. Harsh conditions may be required for complete hydrolysis. | Use a stronger base or higher temperatures, but be mindful of potential side reactions with other functional groups. | 50-80% |
Mitsunobu Reaction Troubleshooting Guide
The Mitsunobu reaction provides an alternative route to N-substituted phthalimides from alcohols.
| Potential Cause | Recommended Solution |
| Low or no reaction | Ensure all reagents (alcohol, phthalimide, triphenylphosphine, and azodicarboxylate) are anhydrous. The reaction is sensitive to moisture. Use freshly opened or properly dried solvents (e.g., THF, DCM).[7] |
| Difficulty in purification | The primary byproducts are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. TPPO can often be precipitated by adding a non-polar solvent like diethyl ether or hexanes and removed by filtration. Chromatographic purification is also a common method for removing these byproducts. |
| Side reactions | The pKa of the nucleophile (phthalimide, pKa ≈ 8.3) is crucial. The reaction works best with nucleophiles having a pKa ≤ 15.[7][8] Ensure the reaction is run at the recommended temperature, typically starting at 0 °C and slowly warming to room temperature, to minimize side reactions.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is my Gabriel synthesis yield low when using a secondary alkyl halide?
A1: The Gabriel synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance. Secondary alkyl halides are more sterically hindered than primary alkyl halides, which significantly slows down the rate of nucleophilic substitution by the bulky phthalimide anion. Furthermore, competing elimination (E2) reactions are more prevalent with secondary halides, leading to the formation of alkenes as byproducts and thus reducing the yield of the desired N-substituted phthalimide.[3][4][5]
Q2: Can I use aryl halides in the Gabriel synthesis to produce aromatic amines?
A2: No, aryl halides are generally unreactive in the Gabriel synthesis under standard conditions. The carbon-halogen bond in aryl halides is stronger and less susceptible to nucleophilic substitution than in alkyl halides.
Q3: What is the advantage of using hydrazinolysis over acidic or basic hydrolysis for the deprotection step?
A3: Hydrazinolysis, also known as the Ing-Manske procedure, is generally milder and proceeds under neutral conditions.[3] This makes it more compatible with substrates containing acid or base-sensitive functional groups. It often provides higher yields of the primary amine compared to the harsh conditions required for strong acid or base hydrolysis.[3]
Q4: My Mitsunobu reaction is not working. What are the most common reasons for failure?
A4: The most common reasons for Mitsunobu reaction failure are the presence of water, impure reagents, or an incorrect order of addition. The reaction is highly sensitive to moisture, so all glassware, solvents, and reagents must be scrupulously dry. The typical order of addition is to add the azodicarboxylate (e.g., DEAD or DIAD) dropwise to a cooled solution of the alcohol, phthalimide, and triphenylphosphine.[7]
Q5: How can I remove the triphenylphosphine oxide (TPPO) byproduct from my Mitsunobu reaction?
A5: Triphenylphosphine oxide can be challenging to remove due to its polarity and tendency to co-elute with products during chromatography. One common method is to concentrate the reaction mixture and then triturate with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. TPPO is often insoluble in these solvents and will precipitate, allowing for its removal by filtration. Column chromatography on silica gel can also be effective.
Experimental Protocols
Protocol 1: Gabriel Synthesis of N-Benzylphthalimide
Materials:
-
Phthalimide
-
Potassium carbonate (anhydrous)
-
Benzyl chloride
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
N-Alkylation:
-
In a round-bottom flask, combine phthalimide (1.0 eq), and anhydrous potassium carbonate (1.1 eq).
-
Add dry DMF to the flask to dissolve the solids.
-
To this solution, add benzyl chloride (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The solid N-benzylphthalimide will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.
-
-
Deprotection (Hydrazinolysis):
-
To a round-bottom flask, add the crude N-benzylphthalimide (1.0 eq) and ethanol.
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Reflux the mixture for 1-2 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and add concentrated hydrochloric acid.
-
Heat the mixture briefly and then cool it in an ice bath to ensure complete precipitation of phthalhydrazide.
-
Filter the mixture to remove the phthalhydrazide.
-
Neutralize the filtrate with a sodium hydroxide solution to precipitate the benzylamine.
-
Extract the benzylamine with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
-
Protocol 2: Mitsunobu Synthesis of N-Benzylphthalimide
Materials:
-
Benzyl alcohol
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Add benzyl alcohol (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (1.1 eq) to the flask and stir until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.1 eq) dropwise to the cooled solution. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the N-benzylphthalimide from triphenylphosphine oxide and the reduced azodicarboxylate.
Visualizations
Caption: Workflow for the Gabriel Synthesis of Primary Amines.
Caption: Troubleshooting Logic for Low Yield in Gabriel Synthesis.
Caption: Workflow for the Mitsunobu Synthesis of N-Alkylphthalimides.
References
- 1. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel_synthesis [chemeurope.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Phthalimide Synthesis
Introduction for the Modern Researcher
The Gabriel synthesis, a cornerstone of amine chemistry, leverages the phthalimide anion as a robust surrogate for ammonia, effectively preventing the over-alkylation that plagues direct alkylation with alkyl halides. This method provides a reliable pathway to primary amines, which are critical building blocks in pharmaceuticals and advanced materials.[1][2] While elegant, the synthesis is not without its challenges. Common side reactions and procedural pitfalls can lead to diminished yields, difficult purifications, and unexpected products.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered during phthalimide synthesis. We will dissect the causality behind these problems and provide field-proven troubleshooting protocols to guide you toward a successful synthesis.
FAQ 1: N-Alkylation Stage Complications
Q1: My N-alkylation reaction has failed or the yield of N-alkylphthalimide is extremely low. What went wrong?
A1: This is a frequent issue that almost always traces back to the choice of your alkyl halide substrate. The N-alkylation step is a classic bimolecular nucleophilic substitution (SN2) reaction.[3][4] The success of this step is highly dependent on the structure of the alkyl halide.
Core Causality:
-
Steric Hindrance: The phthalimide anion is a bulky nucleophile.[5] As such, it is highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide.
-
Primary Alkyl Halides (R-CH₂-X): These are ideal substrates and generally give good to excellent yields.[4]
-
Secondary Alkyl Halides (R₂-CH-X): Reactions are often sluggish and yield is significantly reduced. The primary competing reaction is elimination (E2), which becomes dominant.[1][6][7]
-
Tertiary Alkyl Halides (R₃-C-X): These substrates do not work. You will observe almost exclusively the E2 elimination product.[7]
-
-
Substrate Incompatibility: The SN2 mechanism has specific electronic requirements that some substrates cannot meet.
-
Aryl and Vinyl Halides: These halides are unreactive in SN2 reactions because the carbon-halogen bond is strengthened by resonance and the geometry is unfavorable for backside attack. Therefore, the Gabriel synthesis cannot be used to prepare aromatic primary amines directly.
-
Troubleshooting & Solutions:
-
Verify Substrate Suitability: Confirm that your starting material is a primary or, with caution, a secondary alkyl halide. For secondary halides, be prepared for lower yields and significant elimination byproducts.
-
Optimize Reaction Conditions: For sluggish reactions with primary halides, ensure you are using a suitable polar aprotic solvent such as DMF or DMSO, which are known to accelerate SN2 reactions.[8][7][9]
-
Alternative Synthesis Routes: If you need to synthesize an amine from a tertiary, aryl, or vinyl halide, the Gabriel synthesis is not the appropriate method. Consider alternative routes such as reductive amination or nucleophilic aromatic substitution (for aryl amines).
Q2: My reaction produced a significant amount of an alkene byproduct. How can I prevent this?
A2: The formation of an alkene is the hallmark of a competing E2 elimination reaction. This occurs when the phthalimide anion acts as a base, abstracting a proton from a carbon adjacent to the leaving group, instead of acting as a nucleophile.
Mechanism of Competition:
The phthalimide anion can attack the electrophilic carbon (SN2 pathway) or abstract a beta-hydrogen (E2 pathway). The balance between these two pathways is dictated by the substrate's structure and reaction conditions.
-
Substrate: As steric hindrance increases (primary < secondary < tertiary alkyl halide), the SN2 pathway is impeded, and the E2 pathway becomes more favorable.[7]
-
Temperature: Higher reaction temperatures tend to favor the elimination pathway.
Diagram 1: SN2 vs. E2 Competition in Gabriel Synthesis
Caption: Competing SN2 and E2 pathways in the N-alkylation step.
Troubleshooting & Solutions:
-
Lower the Reaction Temperature: If you are using a secondary alkyl halide, try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Change the Leaving Group: Iodides are generally better leaving groups than bromides or chlorides and can sometimes favor the SN2 reaction at lower temperatures.[7]
-
Consider an Alternative Reagent: If elimination is unavoidable, you may need to use an alternative to phthalimide. Reagents like sodium diformylamide or saccharin can be less basic and may give better results.[6][10]
FAQ 2: Deprotection Stage Complications
Q3: My final amine yield is low after the deprotection step, even though the N-alkylation appeared clean. What are the common causes?
A3: Low yields at the final deprotection step are common and can be traced to either incomplete reaction or degradation of the product under harsh conditions. The choice of cleavage method is critical and must be tailored to your specific substrate.[11]
Troubleshooting Workflow:
Diagram 2: Troubleshooting Low Deprotection Yield
Caption: Decision tree for troubleshooting low yields in the deprotection step.
Summary of Deprotection Methods & Common Issues:
| Method | Reagents | Pros | Cons & Common Side Reactions |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O) in refluxing ethanol | Generally mild and high-yielding for many substrates.[6] | - Incomplete Reaction: Especially with electron-deficient phthalimides.[11]- Difficult Purification: Forms a bulky phthalhydrazide precipitate that can be hard to filter.[6][11] |
| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄) in water, heat | Effective cleavage. | - Harsh Conditions: Can cleave other acid-sensitive groups (e.g., esters, Boc-groups).[1][3]- Low Yields: Often requires prolonged heating.[1] |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) in water, heat | Effective cleavage. | - Harsh Conditions: Can cleave base-sensitive groups (e.g., esters) and cause racemization at adjacent chiral centers.[5][11][12]- Poor Yields: Often problematic.[5] |
| Reductive Cleavage | Sodium borohydride (NaBH₄) in alcohol, followed by acid | Very mild, near-neutral conditions. Good for sensitive substrates.[13] | - Can be slower than other methods.[11]- May reduce other functional groups if not controlled. |
Q4: I used hydrazine and now have a voluminous white precipitate that is clogging my filters. How can I remove the phthalhydrazide byproduct effectively?
A4: This is a very common mechanical problem. Phthalhydrazide is notoriously difficult to filter.
Field-Proven Protocol for Removal:
-
Cool the Reaction: After the reaction is complete, allow the mixture to cool to room temperature and then in an ice bath. This will maximize precipitation.
-
Acidify: Add dilute HCl to the reaction mixture. This protonates any remaining hydrazine and ensures the phthalhydrazide is fully precipitated as its hydrochloride salt, which is often more granular and easier to filter.[11]
-
Filter: Use a Büchner funnel with a generous layer of Celite® (diatomaceous earth) over the filter paper. This will prevent the fine precipitate from clogging the pores of the paper.
-
Wash: Wash the filter cake thoroughly with cold ethanol or ether to recover any product that may have been trapped.
-
Extract: The desired amine will be in the acidic filtrate as an ammonium salt. To recover it, make the filtrate basic with NaOH or Na₂CO₃ and then perform an extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
FAQ 3: Stereochemical Integrity
Q5: I started with a stereochemically pure alkyl halide, but my final amine product is a racemic mixture. Why did I lose stereochemical control?
A5: While the initial N-alkylation is a stereospecific SN2 reaction that proceeds with inversion of configuration, the loss of stereochemical integrity often occurs during the deprotection step, especially under harsh acidic or basic conditions.[7][11]
Causality of Racemization:
If your substrate has a chiral center adjacent to the newly formed C-N bond, the proton on that carbon can be acidic.
-
Under Basic Hydrolysis: A strong base can deprotonate the chiral center, forming a planar, achiral enolate (or similar resonance-stabilized carbanion). Subsequent reprotonation can occur from either face, leading to a racemic mixture.[14][15]
-
Under Acidic Hydrolysis: While less common, prolonged heating in strong acid can also facilitate enolization, leading to racemization.
Troubleshooting & Solutions:
-
Avoid Harsh Deprotection: If your molecule has a chiral center alpha to the nitrogen, do not use strong basic or acidic hydrolysis .
-
Use the Ing-Manske Procedure: Hydrazinolysis is generally the preferred method as it occurs under milder, near-neutral conditions that are less likely to cause racemization.
-
Employ Reductive Cleavage: For extremely sensitive substrates, deprotection with NaBH₄ is an excellent, mild alternative that preserves stereochemistry.[13][16]
Experimental Protocols
Protocol 1: Standard Deprotection via Hydrazinolysis (Ing-Manske Procedure)
-
Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (approx. 0.2 M).
-
Add hydrazine hydrate (1.5 - 2.0 equiv) to the solution.[9]
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature, then place it in an ice bath for 30 minutes to precipitate the phthalhydrazide.
-
Follow the purification procedure outlined in Q4 to isolate the primary amine.
Protocol 2: Troubleshooting with Reductive Cleavage
This protocol is adapted for substrates sensitive to harsh conditions.[11][13]
-
Dissolve the N-alkylphthalimide (1.0 equiv) in a suitable alcohol solvent, such as 2-propanol or ethanol (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (4.0 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material (can take 12-24 hours).
-
Slowly add acetic acid or dilute HCl to quench the excess NaBH₄ and hydrolyze the intermediate.
-
Basify the mixture with aqueous NaOH and extract the primary amine product with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
References
- 1. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 2. Phthalimide- Preparation, Chemical Reactions & Uses [turito.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Sciencemadness Discussion Board - an alternative to the delpine and gabrial reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Phthalimides [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
- 16. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
Technical Support Center: N-(2-Carboxyphenyl)Phthalimide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to improve the yield and purity of N-(2-Carboxyphenyl)Phthalimide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and straightforward method is the dehydrative condensation reaction between phthalic anhydride and 2-aminobenzoic acid (anthranilic acid).[1] This reaction is typically performed by heating the reactants, often in a high-boiling solvent like glacial acetic acid or N,N-dimethylformamide (DMF).[2][3]
Q2: What is the primary byproduct or impurity I should be aware of? A2: The most common impurity is the phthalamic acid intermediate (2-((2-carboxyphenyl)carbamoyl)benzoic acid). This results from the incomplete cyclization (dehydration) of the intermediate formed in the first step of the reaction.[2] Unreacted starting materials, particularly anthranilic acid, can also be present.
Q3: How can I confirm the purity of my final product? A3: Purity is typically assessed by measuring the melting point and comparing it to the literature value. A sharp melting point indicates high purity, whereas a broad or depressed melting point suggests the presence of impurities.[2] Further confirmation can be obtained using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to verify the chemical structure and identify any unexpected signals from impurities.
Q4: What are the primary applications of this compound? A4: This compound serves as a valuable intermediate in organic synthesis for creating more complex molecules.[1] Its derivatives are actively explored in medicinal chemistry for their potential as antimicrobial and anticancer agents.[1] It is also investigated in material science for applications in polymer chemistry.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I fix this? A: Several factors can contribute to low yields. The following workflow can help diagnose the issue:
Caption: Troubleshooting workflow for low product yield.
-
Incomplete Reaction: The conversion of the intermediate to the final imide is a reversible dehydration step. Insufficient heating or reaction time can lead to a significant amount of unreacted intermediate in the final product.[2]
-
Suboptimal Temperature: The reaction requires sufficient heat to drive the dehydration and cyclization. Temperatures around 140-180°C are often necessary.[2][3]
-
Impure Reactants: The purity of the starting materials is critical. Impurities can interfere with the reaction and introduce contaminants.[2]
-
Inefficient Purification: Significant product loss can occur during the workup and purification steps.[2]
Issue 2: Product is Off-White or Colored
Q: My final product is not a pure white solid. How can I purify it? A: A colored product indicates the presence of impurities.
-
Primary Cause: The most likely contaminants are unreacted starting materials or the phthalamic acid intermediate.
-
Solution:
-
Base Wash: Wash the crude product with a 10% aqueous solution of a weak base, such as sodium bicarbonate or potassium carbonate. This will deprotonate and dissolve the acidic impurities (unreacted anthranilic acid, residual phthalic acid, and the phthalamic acid intermediate), which can then be removed by filtration.[2]
-
Recrystallization: After washing, further purify the product by recrystallization. Glacial acetic acid or ethanol are commonly used solvents for this purpose.[2][4] This process should yield colorless needles or a white crystalline solid.
-
Data on Reaction Conditions
Optimizing reaction parameters is key to maximizing yield. The following table summarizes outcomes based on different experimental conditions reported for N-aryl phthalimide synthesis.
| Parameter | Condition 1 | Condition 2 | Expected Outcome & Remarks |
| Solvent | Glacial Acetic Acid | N,N-Dimethylformamide (DMF) | Acetic Acid: Acts as both a solvent and a catalyst; facilitates dehydration. Requires reflux.[2][4] DMF: A high-boiling polar aprotic solvent. A protocol using DMF at 140°C for 3 hours resulted in a 75% yield for a similar molecule.[3] |
| Temperature | 100-120 °C (Reflux) | 140-160 °C | Lower Temp: May lead to incomplete cyclization and lower yields, with the phthalamic acid intermediate being a major component.[4] Higher Temp: Ensures complete and rapid dehydration to form the imide, generally leading to higher yields.[2][3] |
| Catalyst | None (Thermal) | Sulphamic Acid (10 mol%) | Thermal: The standard method, relying on high temperatures for dehydration.[5] Catalyst: For similar syntheses, sulphamic acid has been shown to significantly reduce reaction times and improve yields under milder conditions. |
| Reaction Time | 3-4 hours | 12-17 hours | Shorter Time: May be sufficient at higher temperatures (>140°C).[3] Longer Time: Often required when using lower-boiling solvents like acetic acid to ensure the reaction goes to completion.[4] |
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from phthalic anhydride and anthranilic acid using glacial acetic acid.
Caption: General experimental workflow for synthesis.
Materials:
-
Phthalic Anhydride (1.0 eq)
-
2-Aminobenzoic Acid (Anthranilic Acid) (1.0 eq)
-
Glacial Acetic Acid
-
10% Sodium Bicarbonate Solution (optional, for washing)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (e.g., 1.48 g, 0.01 mol) and 2-aminobenzoic acid (e.g., 1.37 g, 0.01 mol).[4]
-
Add glacial acetic acid (e.g., 20-30 mL) to the flask.[4]
-
Heat the mixture to reflux (approximately 118°C) with continuous stirring. Maintain reflux for 12 to 17 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. The product should precipitate as a solid.
-
Collect the crude solid by vacuum filtration, washing the filter cake with a small amount of cold water to remove residual acetic acid.
-
For further purification, suspend the crude solid in a 10% sodium bicarbonate solution to remove acidic impurities. Stir for 15-20 minutes, then filter the solid again. Wash the purified solid with water until the filtrate is neutral.[2]
-
Recrystallize the washed solid from hot ethanol or glacial acetic acid to obtain pure this compound as white crystals.[4]
-
Dry the final product in a vacuum oven at 80-100°C.
References
Avoiding di-substitution in phthalimide alkylation reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of phthalimide, a critical step in the Gabriel synthesis for preparing primary amines. The primary goal is to achieve clean, high-yield mono-alkylation while avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using phthalimide in the Gabriel synthesis for preparing primary amines?
The main advantage of the Gabriel synthesis is its ability to produce primary amines cleanly, avoiding the over-alkylation that often occurs when using ammonia or other primary amines for direct alkylation.[1][2][3][4] The product of the initial reaction, an N-alkylphthalimide, has a non-nucleophilic nitrogen atom due to the presence of two electron-withdrawing carbonyl groups.[3][5] This prevents the nitrogen from reacting further with the alkyl halide, thus stopping the reaction at the mono-alkylation stage.[3][5]
Q2: Is di-substitution on the phthalimide nitrogen a common problem?
No, di-substitution on the phthalimide nitrogen is not a concern. Once the N-H proton of phthalimide is replaced by an alkyl group, the resulting N-alkylphthalimide is no longer nucleophilic and will not react with another molecule of alkyl halide.[5][6] The key challenges in this reaction are not over-alkylation of the phthalimide, but rather ensuring the initial N-alkylation proceeds efficiently and avoiding competing side reactions like elimination.
Q3: What is the mechanism of the N-alkylation of phthalimide?
The reaction proceeds in two main steps:
-
Deprotonation: A base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is used to remove the acidic proton from the nitrogen atom of phthalimide.[2][4][7] This creates a highly nucleophilic phthalimide anion, which is stabilized by resonance with the two adjacent carbonyl groups.[2][4]
-
Nucleophilic Substitution (Sₙ2): The phthalimide anion then acts as a nucleophile, attacking a primary alkyl halide in an Sₙ2 reaction.[1][8] This displaces the halide leaving group and forms the N-alkylphthalimide intermediate.[2][9]
Q4: Can the Gabriel synthesis be used to prepare secondary or tertiary amines?
No, the Gabriel synthesis is specifically designed for the preparation of primary amines only.[10] It is not suitable for synthesizing secondary or tertiary amines.[10]
Troubleshooting Guide
Issue 1: No Reaction or Very Low Yield of N-Alkylphthalimide
If you observe that your starting materials are unreacted or the yield of the desired N-alkylphthalimide is negligible, consider the following causes and solutions.
| Possible Cause | Recommended Solution(s) |
| Poor Reagent Quality | Verify the purity and integrity of your starting materials. Old potassium phthalimide may have decomposed; consider using freshly prepared potassium phthalimide or generating it in situ from phthalimide and a base like potassium carbonate.[11] Ensure the alkyl halide is pure and the solvent (e.g., DMF, DMSO) is anhydrous.[12] |
| Insufficient Temperature | The reaction may require heating to proceed at a reasonable rate.[13] Gently increase the reaction temperature in 10-20°C increments. Typical temperatures range from room temperature to around 90°C, depending on the reactivity of the alkyl halide.[11][13] |
| Inappropriate Solvent | The Sₙ2 reaction is favored by polar aprotic solvents. Ensure you are using a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).[12][13][14] |
| Unreactive Alkyl Halide | Reactivity of alkyl halides follows the trend I > Br > Cl.[6] If using an alkyl chloride, the reaction may be very slow.[14] Consider converting the chloride to the more reactive iodide via the Finkelstein reaction or add a catalytic amount of potassium iodide (KI) to the reaction mixture to promote the substitution.[12][14] |
Issue 2: Formation of Significant Byproducts (e.g., Alkenes)
The appearance of unexpected spots on your TLC plate or difficulties in purification often point to the formation of side products.
| Possible Cause | Recommended Solution(s) |
| Competing E2 Elimination | This is the most common side reaction, especially with sterically hindered substrates. The phthalimide anion is a reasonably strong base and can promote elimination to form an alkene instead of the desired Sₙ2 substitution.[2][6] |
| Use of Secondary or Tertiary Alkyl Halides | The Gabriel synthesis is generally ineffective for secondary alkyl halides and fails completely with tertiary halides due to steric hindrance, which heavily favors the E2 elimination pathway.[8][10][12] Stick to unhindered primary or methyl halides for the best results.[1][6] |
| High Reaction Temperature | While heating can increase the rate of the desired Sₙ2 reaction, excessively high temperatures can also favor the competing elimination reaction. If elimination is a problem, try running the reaction at a lower temperature for a longer period.[2] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Phthalimide
This protocol is a modified version of the Ing-Manske procedure, using potassium carbonate as the base in DMF.[14]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under a nitrogen or argon atmosphere to exclude moisture), add phthalimide (1.0 eq.), anhydrous potassium carbonate (0.55-1.1 eq.), and anhydrous DMF (to make a ~2.5 M solution with respect to phthalimide).
-
Addition of Alkyl Halide: Add the primary alkyl halide (1.0-1.5 eq.) to the stirring mixture. If the alkyl halide is a bromide or chloride, a catalytic amount of potassium iodide (0.1 eq.) can be added to accelerate the reaction.[14]
-
Reaction: Heat the mixture with stirring. The optimal temperature depends on the substrate but is often in the range of 60-90°C.[11][13]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (see Protocol 2 below). The reaction is complete when the phthalimide spot has been consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the N-alkylphthalimide product.[14]
-
Purification: Collect the solid product by vacuum filtration, wash it with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylphthalimide.
Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
TLC is an effective method for monitoring the progress of the alkylation.[12]
-
Prepare TLC Plate: Spot a TLC plate with three lanes: the phthalimide starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).
-
Develop: Elute the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize: Visualize the spots under a UV lamp.
-
Analyze: As the reaction proceeds, the spot corresponding to the phthalimide starting material in the RM lane should diminish, while a new, less polar spot corresponding to the N-alkylphthalimide product should appear and intensify.[12] The reaction is complete when the starting material spot is no longer visible in the RM lane.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the N-alkylation of phthalimide.
References
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Gabriel Synthesis [organic-chemistry.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What is Gabriel phthalimide synthesis and it's limitations ? | Sathee Forum [forum.prutor.ai]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 14. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
Technical Support Center: Hydrolysis of Phthalimides in Synthesis Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the hydrolysis of N-substituted phthalimides, a critical deprotection step in the Gabriel synthesis of primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of hydrolyzing the N-substituted phthalimide?
The hydrolysis step is essential for cleaving the N-substituted phthalimide intermediate to release the desired primary amine.[1][2][3] This deprotection is the final stage of the Gabriel synthesis, which is a robust method for preparing primary amines while avoiding the over-alkylation that can occur with direct alkylation of ammonia.[3][4]
Q2: What are the common methods for phthalimide deprotection?
The most common methods for removing the phthalimide protecting group are:
-
Acidic Hydrolysis: Typically involves refluxing with strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5][6]
-
Basic Hydrolysis: Often carried out by refluxing with strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5][7]
-
Hydrazinolysis (Ing-Manske Procedure): A widely used method that employs hydrazine hydrate (NH₂NH₂) in an alcoholic solvent, generally under milder, neutral conditions.[4][5][6]
-
Alternative Milder Methods: For sensitive substrates, other reagents like ethylenediamine or sodium borohydride in isopropanol can be used for deprotection under milder conditions.[6][8][9]
Q3: Why can't I use the Gabriel synthesis to prepare aryl amines?
The Gabriel synthesis is not suitable for preparing aryl amines because aryl halides typically do not undergo the initial nucleophilic substitution reaction (SN2) with the phthalimide anion.[3][10]
Q4: Can I use secondary or tertiary alkyl halides in the Gabriel synthesis?
Secondary and tertiary alkyl halides are generally poor substrates for the Gabriel synthesis.[1][7] Steric hindrance around the reaction center impedes the SN2 reaction with the bulky phthalimide nucleophile, often leading to elimination side reactions instead of the desired substitution.[1][10][11] The reaction is primarily limited to primary alkyl halides.[1]
Troubleshooting Guide
Problem 1: Low or no yield of the primary amine after hydrolysis.
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | 1. Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the disappearance of the N-substituted phthalimide starting material. Some hydrolysis reactions, especially with strong acids or bases, can require several hours to days of reflux.[5] 2. Increase Reagent Concentration: Ensure an excess of the hydrolyzing agent (acid, base, or hydrazine) is used. 3. Elevate Temperature: If the substrate is stable, increasing the reaction temperature can improve the rate of hydrolysis. |
| Degradation of the Product | 1. Use Milder Conditions: Harsh acidic or basic conditions can degrade sensitive functional groups on the target amine.[5][6] Consider switching to the milder Ing-Manske procedure (hydrazinolysis) or other gentle methods.[5][6] 2. Control Exothermic Reactions: When neutralizing strong acids or bases during workup, use an ice bath to control the temperature and prevent product degradation.[5] |
| Issues with Workup and Isolation | 1. Incomplete Extraction: The primary amine may be protonated (in acidic workup) or exist as a free base. Adjust the pH of the aqueous layer accordingly to ensure the amine is in a form that can be efficiently extracted into an organic solvent. 2. Formation of Emulsions: Emulsions during extraction can lead to product loss. Try adding brine or filtering the mixture through celite to break up emulsions. 3. Difficult Removal of Phthalhydrazide: The phthalhydrazide byproduct from hydrazinolysis can sometimes be difficult to remove.[12] It is often removed by filtration as it is typically insoluble. Acidifying the filtrate can help precipitate any remaining byproduct. |
| Incomplete Initial N-Alkylation | The issue may stem from the previous step. If the N-alkylation of potassium phthalimide was unsuccessful, there would be no substrate for hydrolysis. Troubleshoot the alkylation step by ensuring the use of a dry polar aprotic solvent (like DMF or DMSO) and a sufficiently reactive alkyl halide.[6][11] |
Problem 2: The basic hydrolysis reaction seems to stop at an intermediate stage.
Basic hydrolysis can sometimes be slow and may stall at the phthalamic acid intermediate stage.[5][13] To drive the reaction to completion, prolonged heating or the use of a stronger base concentration may be necessary. Alternatively, switching to acidic hydrolysis or hydrazinolysis can be more effective.
Comparison of Hydrolysis (Deprotection) Methods
| Method | Reagents & Solvents | Temperature (°C) | Time | Advantages | Disadvantages |
| Acidic Hydrolysis | 20-30% HCl or H₂SO₄ | Reflux | Several hours to days | Effective for many substrates. | Harsh conditions, not suitable for acid-sensitive substrates.[5][6] |
| Basic Hydrolysis | Aqueous NaOH or KOH | Reflux | Several hours | Simple reagents. | Can be slow and may stop at the phthalamic acid stage; harsh conditions.[5][13] |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate in Ethanol | Reflux | Shorter than acid/base hydrolysis | Generally mild and neutral conditions.[5][6] | Hydrazine is toxic and requires careful handling.[11][13] Phthalhydrazide byproduct can be difficult to remove.[12] |
| Ethylenediamine | Ethylenediamine in Isopropanol or Butanol | Room Temp. to Reflux | Varies | Milder and safer alternative to hydrazine.[8] | May require an excess of the reagent. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
N-substituted phthalimide
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (20-30% aqueous solution)
-
Sodium hydroxide (NaOH) solution for neutralization
-
Suitable organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend the N-substituted phthalimide in an excess of 20-30% HCl or H₂SO₄.[5]
-
Heat the mixture to reflux. Monitor the reaction's progress by TLC until the starting material is consumed. This may take several hours to days.[5]
-
Cool the reaction mixture to room temperature. A precipitate of phthalic acid may form.
-
Filter the mixture to remove the solid phthalic acid.[5]
-
Carefully neutralize the acidic filtrate by slowly adding a concentrated NaOH solution. Perform this step in an ice bath to manage the exothermic reaction.[5]
-
Extract the liberated primary amine from the neutralized aqueous solution using a suitable organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the amine as needed by distillation, crystallization, or chromatography.[5]
Protocol 2: Basic Hydrolysis
This protocol outlines a general procedure for base-mediated deprotection.
Materials:
-
N-substituted phthalimide
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Water or an alcohol/water mixture
-
Hydrochloric acid (HCl) for acidification
-
Suitable organic solvent for extraction
Procedure:
-
Dissolve the N-substituted phthalimide in an aqueous or aqueous-alcoholic solution containing an excess of NaOH or KOH.[5]
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[5]
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with HCl to precipitate the phthalic acid byproduct.[5]
-
Filter the mixture to remove the phthalic acid.
-
Make the filtrate basic again with NaOH or KOH to liberate the free amine.[5]
-
Extract the amine with a suitable organic solvent, then dry the organic layer, filter, and concentrate to yield the crude product.[5]
Visualizations
Caption: Workflow of the Gabriel synthesis, highlighting the hydrolysis step and common issues.
Caption: Troubleshooting flowchart for low yield of the primary amine product.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. orgosolver.com [orgosolver.com]
- 12. researchgate.net [researchgate.net]
- 13. DE3319650A1 - METHOD FOR CLEAVING PHTHALIMIDES - Google Patents [patents.google.com]
Technical Support Center: Monitoring N-aryl Phthalimide Reactions with TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of N-aryl phthalimide synthesis using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My spots are streaking or elongated on the TLC plate. What's causing this and how can I fix it?
A: Spot streaking is a common issue that can be caused by several factors:
-
Sample Overloading: The most frequent cause is applying too much sample to the plate. Prepare a more diluted solution of your reaction mixture and spot it again.[1][2]
-
Inappropriate Solvent Polarity: The solvent system may not be suitable for your compound. Try adjusting the polarity of your mobile phase.[2]
-
Acidic or Basic Compounds: N-aryl phthalimides or the starting anilines can be sensitive to the silica on the TLC plate. For acid-sensitive compounds, try adding a small amount of triethylamine (0.1–2.0%) to your mobile phase. For base-sensitive compounds, add a small amount of acetic or formic acid (0.1–2.0%).[1]
-
High Polarity Compounds: If your product is highly polar, it may interact too strongly with the silica gel. Consider using a reversed-phase TLC plate (like a C18 plate).[1]
Q2: I've run my TLC, but I don't see any spots. What should I do?
A: The absence of visible spots can be disconcerting, but it is often correctable:
-
Insufficient Concentration: Your sample may be too dilute. Try re-spotting the plate multiple times in the same location, ensuring the solvent dries completely between each application to concentrate the sample.[1][2]
-
Non-UV Active Compounds: Even if your TLC plate has a fluorescent indicator, your compounds may not absorb UV light.[1] Aromatic compounds and conjugated systems are typically UV-active.[3] Try using an alternative visualization method, such as an iodine chamber or a chemical stain (e.g., potassium permanganate or p-anisaldehyde).[3][4]
-
Sample Dissolution: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the spotting line is submerged, your sample will dissolve into the solvent reservoir instead of traveling up the plate.[1][2]
-
Compound Volatility: The compound may have evaporated from the plate. In this case, TLC might not be the best method for monitoring.[1]
Q3: All my spots are stuck at the baseline (low Rf) or have run to the solvent front (high Rf). How do I get better separation?
A: This indicates that the polarity of your mobile phase (eluent) is not optimal for separating your compounds.
-
Spots at the Baseline (Low Rf): Your eluent is not polar enough to move the compounds up the plate. To increase the Rf values, you need to increase the polarity of the mobile phase. You can do this by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the amount of ethyl acetate in a hexane/ethyl acetate system).[1]
-
Spots at the Solvent Front (High Rf): Your eluent is too polar, causing all compounds to travel with the solvent front. To decrease the Rf values, you need to decrease the polarity of the mobile phase. This can be achieved by increasing the proportion of the less polar solvent (e.g., increasing the amount of hexane).[1] An ideal separation will have Rf values between 0.15 and 0.85.[5]
Q4: The spots for my starting material (aniline derivative) and my N-aryl phthalimide product have very similar Rf values. How can I tell if the reaction is complete?
A: Differentiating between spots with close Rf values is critical for accurately assessing reaction completion.
-
Use a Cospot: The most effective technique is to use a "cospot." This involves spotting your starting material, the reaction mixture, and a third lane where the reaction mixture is spotted directly on top of the starting material spot.[6] If the reaction is complete, the cospot lane will look identical to the reaction mixture lane (a single spot for the product). If starting material remains, the cospot will appear as a single, slightly elongated spot (if the Rfs are very close) or as two distinct spots if there is some separation.[7]
-
Try a Different Solvent System: Experiment with different solvent systems. A change in solvent can alter the interactions between your compounds and the stationary phase, potentially increasing the separation between the spots.[7]
-
Use a Visualizing Stain: Some chemical stains react differently with various functional groups, resulting in different colored spots. For example, anisaldehyde or permanganate stains can produce distinct colors for the amine starting material and the imide product, making it easier to distinguish them even if their Rf values are similar.[7]
Data Presentation: Recommended TLC Solvent Systems
The selection of the mobile phase is crucial for achieving good separation. A common starting point for many organic compounds is a 1:1 mixture of Ethyl Acetate (EtOAc) and Hexane.[5] The ratio can then be adjusted to optimize separation.
| Compound Polarity | Recommended Solvent Systems | Notes |
| Non-polar | 5% Ethyl Acetate in Hexane, 100% Hexane | Use for compounds that have a high affinity for the non-polar stationary phase. |
| Standard | 10-50% Ethyl Acetate in Hexane | This is the most common range and a good starting point for N-aryl phthalimides.[5][8] Adjust the ratio to achieve an optimal Rf value (ideally 0.2-0.4).[5] |
| Polar | 100% Ethyl Acetate, 5-10% Methanol (MeOH) in Dichloromethane (DCM) | Suitable for more polar starting materials or products.[5][8] |
| Very Polar | 1-10% of (10% NH₄OH in MeOH) in Dichloromethane | Use for highly polar compounds that do not move from the baseline in standard systems.[8] |
| Acidic | Add 0.1-2.0% Acetic Acid (AcOH) or Formic Acid to the solvent mixture. | Helps to improve the spot shape for acidic compounds.[5] |
| Basic (amines) | Add 0.1-2.0% Triethylamine (Et₃N) or 1-10% Ammonia (NH₃) in MeOH to the solvent mixture. | The addition of a base is often necessary to prevent streaking of amine starting materials on the acidic silica gel.[5] |
Experimental Protocols
Protocol: Monitoring Reaction Progress with TLC
This protocol outlines the standard procedure for using TLC to monitor the conversion of a starting material (e.g., an aniline derivative) to the N-aryl phthalimide product.
-
Prepare the Developing Chamber: Pour your chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate.[5]
-
Prepare the TLC Plate:
-
Take a silica gel TLC plate. Handle it carefully by the edges to avoid contaminating the surface.[2]
-
Using a pencil (never a pen, as the ink will run), gently draw a straight line across the plate, about 1 cm from the bottom. This is your origin or spotting line.[2]
-
Mark three small, evenly spaced dots on the origin line for your samples. Label them at the top of the plate (e.g., "SM" for starting material, "Co" for cospot, and "R" for reaction mixture).[6]
-
-
Spot the Plate:
-
Use a capillary tube to apply a small spot of your diluted starting material solution to the "SM" and "Co" marks. The spot should be as small as possible.[6]
-
Using a clean capillary tube, take a sample from your reaction mixture.[6]
-
Apply a small spot of the reaction mixture to the "R" and "Co" marks (spotting directly on top of the starting material for the cospot).[6]
-
-
Develop the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.[1]
-
Cover the chamber and allow the solvent to travel up the plate through capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[5]
-
-
Visualize and Analyze:
-
Allow the solvent to evaporate from the plate completely.
-
View the plate under a UV lamp, as N-aryl phthalimides are often UV-active.[3] Circle any visible spots with a pencil.
-
If spots are not visible or for better differentiation, use a chemical stain (e.g., iodine chamber, potassium permanganate dip).
-
Compare the spots. The disappearance of the starting material spot in the "R" lane and the appearance of a new product spot indicate the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the "R" lane.[9]
-
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Troubleshooting guide for common TLC issues.
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. silicycle.com [silicycle.com]
- 6. How To [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. youtube.com [youtube.com]
Technical Support Center: Atroposelective Synthesis of N-Aryl Phthalimides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and application in the atroposelective synthesis of N-aryl phthalimides.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and current catalytic system for the atroposelective synthesis of N-aryl phthalimides?
A1: The most recent and highly effective method is an organocatalytic approach utilizing a chiral N-heterocyclic carbene (NHC) catalyst.[1][2][3][4][5][6][7] This system operates under mild conditions and provides excellent yields and high enantioselectivities for a broad range of substrates.[1][2][4][8] The reaction proceeds via an in-situ activation of a phthalamic acid precursor with pivaloyl chloride (PivCl), followed by an NHC-catalyzed atroposelective amidation.[7]
Q2: What are the main advantages of the NHC-catalyzed method over traditional approaches?
A2: Traditional methods for synthesizing N-aryl phthalimides often require harsh reaction conditions, such as high temperatures.[1][2][8] The NHC-catalyzed method offers several key advantages:
-
Mild Conditions: The reaction is typically carried out at room temperature.[8]
-
High Yields and Enantioselectivities: Excellent yields (often up to 99%) and high enantiomeric ratios (up to 98:2 er) are consistently reported.[7]
-
Organocatalytic: It avoids the use of expensive and potentially toxic transition metals.[4]
-
Enantiodivergence: A unique feature of this method is the ability to access both enantiomers of the N-aryl phthalimide product using the same chiral NHC catalyst by simply altering the substitution pattern on the phthalamic acid precursor.[1][2][4][7]
Q3: Are there other catalytic systems available for this transformation?
A3: While the NHC-catalyzed method is currently the most prominent for its efficiency and mild conditions, other catalytic systems have been explored for atroposelective C-N bond formations, which could be adapted for N-aryl phthalimide synthesis. These include transition metal-based catalysts such as palladium, rhodium, and copper.[9][10][11] However, these systems may require more stringent conditions and can be more sensitive to substrate scope. For instance, a palladium-catalyzed atroposelective carbonylation of aryl iodides has been reported for the synthesis of enantioenriched 2-arylisoindoline-1,3-diones (N-aryl phthalimides).[4]
Q4: What is the general mechanism of the NHC-catalyzed atroposelective amidation?
A4: The reaction is believed to proceed through the formation of a chiral acylazolium intermediate. The N-heterocyclic carbene catalyst adds to an in-situ generated isoimide, which is formed from the phthalamic acid precursor. This step generates the key acylazolium species, which then undergoes a stereocontrolled intramolecular amidation to afford the axially chiral N-aryl phthalimide.[1][2][7]
Troubleshooting Guides
NHC-Catalyzed Atroposelective Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The NHC catalyst may not have been generated in situ due to the presence of moisture or impurities in the reagents or solvent. | 1a. Ensure all reagents and solvents are rigorously dried. THF, for example, should be freshly distilled from a suitable drying agent. 1b. Use freshly opened or purified reagents. 1c. Ensure the base (e.g., K₂CO₃) is of high purity and freshly ground to maximize its surface area. |
| 2. Inefficient Phthalamic Acid Activation: The activation of the phthalamic acid with pivaloyl chloride may be incomplete. | 2a. Check the quality of the pivaloyl chloride and use a freshly opened bottle if necessary. 2b. Ensure the stoichiometry of the activating agent is correct as per the protocol. | |
| 3. Catalyst Deactivation: The NHC catalyst can be deactivated by certain functional groups on the substrate or by impurities. | 3a. Purify the phthalamic acid precursor to remove any potential catalyst poisons. 3b. If the substrate has particularly reactive functional groups, consider a protecting group strategy. | |
| Low Enantioselectivity (ee%) | 1. Racemization: The product may be racemizing under the reaction conditions, although the reported N-aryl phthalimides show high rotational barriers. | 1a. While unlikely for this specific product class, consider running the reaction at a lower temperature to disfavor any potential racemization pathways. |
| 2. Non-Optimal Catalyst-Substrate Interaction: The chosen NHC catalyst may not be the best fit for the specific substrate, leading to poor stereocontrol. | 2a. Screen different chiral NHC catalysts with varying steric and electronic properties. 2b. Modify the non-reacting aryl group on the phthalamic acid to enhance chiral recognition. | |
| 3. Impure Catalyst: The chiral integrity of the NHC precatalyst may be compromised. | 3a. Verify the enantiomeric purity of the NHC precatalyst. | |
| Formation of Side Products | 1. Uncyclized Phthalamic Acid: Incomplete cyclization can lead to the presence of the starting phthalamic acid or its pivaloyl mixed anhydride. | 1a. Increase the reaction time to ensure complete conversion. 1b. Gently heat the reaction mixture if prolonged stirring at room temperature is ineffective, but monitor for any decrease in enantioselectivity. |
| 2. Hydrolysis: Hydrolysis of the activated intermediate or the product can occur if there is excess moisture. | 2a. As with low yield, ensure all components of the reaction are scrupulously dried. |
General Troubleshooting for Transition Metal-Catalyzed Atroposelective C-N Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Catalyst Deactivation: The transition metal catalyst can be deactivated by ligand degradation, oxidation, or coordination of inhibiting species. | 1a. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 1b. Screen different ligands to find one that is more robust under the reaction conditions. 1c. Ensure the purity of all reagents and solvents. |
| 2. Poor Substrate Reactivity: Steric hindrance on either the aryl halide or the amine coupling partner can significantly slow down the reaction. | 2a. Increase the reaction temperature. 2b. Use a more electron-rich ligand to promote oxidative addition. 2c. Consider a different catalytic system that is less sensitive to steric bulk. | |
| Low Enantioselectivity | 1. Ligand Mismatch: The chiral ligand may not be providing effective stereocontrol for the specific substrate. | 1a. Screen a library of chiral ligands with different backbones and electronic properties. 1b. The choice of solvent can also influence enantioselectivity; perform a solvent screen. |
| 2. Background Uncatalyzed Reaction: A non-enantioselective background reaction may be competing with the desired catalytic cycle. | 2a. Lower the reaction temperature to favor the catalyzed pathway, which typically has a lower activation energy. 2b. Reduce the concentration of the reagents. |
Data Presentation
Table 1: Performance of NHC Catalyst in the Atroposelective Synthesis of N-Aryl Phthalimides
| Entry | Substrate (Phthalamic Acid) | Product | Yield (%) | er |
| 1 | 2-((2-(tert-butyl)phenyl)carbamoyl)benzoic acid | N-(2-(tert-butyl)phenyl)phthalimide | 99 | 98:2 |
| 2 | 2-((2-(tert-butyl)-4-methylphenyl)carbamoyl)benzoic acid | N-(2-(tert-butyl)-4-methylphenyl)phthalimide | 98 | 97:3 |
| 3 | 2-((2-(tert-butyl)-4-methoxyphenyl)carbamoyl)benzoic acid | N-(2-(tert-butyl)-4-methoxyphenyl)phthalimide | 99 | 95:5 |
| 4 | 2-((4-bromo-2-(tert-butyl)phenyl)carbamoyl)benzoic acid | N-(4-bromo-2-(tert-butyl)phenyl)phthalimide | 95 | 96:4 |
| 5 | 2-((2-(tert-butyl)-4-iodophenyl)carbamoyl)benzoic acid | N-(2-(tert-butyl)-4-iodophenyl)phthalimide | 92 | 94:6 |
| 6 | 2-((2-(tert-butyl)-4-(phenylethynyl)phenyl)carbamoyl)benzoic acid | N-(2-(tert-butyl)-4-(phenylethynyl)phenyl)phthalimide | 91 | 93:7 |
| 7 | 2-((2,6-diethylphenyl)carbamoyl)benzoic acid | N-(2,6-diethylphenyl)phthalimide | 90 | 92:8 |
| 8 | 2-((2,6-diisopropylphenyl)carbamoyl)benzoic acid | N-(2,6-diisopropylphenyl)phthalimide | 85 | 90:10 |
Data synthesized from representative results in the literature for the NHC-catalyzed method.
Experimental Protocols
Key Experiment: General Procedure for the NHC-Catalyzed Atroposelective Synthesis of N-Aryl Phthalimides
Materials:
-
Phthalamic acid substrate (1.0 equiv)
-
Chiral triazolium salt (NHC precatalyst) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Pivaloyl chloride (PivCl) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the phthalamic acid substrate (0.25 mmol, 1.0 equiv), the chiral triazolium salt (0.025 mmol, 0.1 equiv), and potassium carbonate (0.375 mmol, 1.5 equiv).
-
The vial is sealed and evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Anhydrous THF (3.0 mL) is added via syringe, and the resulting suspension is stirred at 25 °C.
-
Pivaloyl chloride (0.375 mmol, 1.5 equiv) is added dropwise via syringe.
-
The reaction mixture is stirred at 25 °C for 24 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl phthalimide.
-
The enantiomeric ratio (er) is determined by HPLC analysis on a chiral stationary phase.[8]
Visualizations
Caption: Experimental workflow for the NHC-catalyzed atroposelective synthesis of N-aryl phthalimides.
Caption: Troubleshooting logic for addressing low enantioselectivity in atroposelective synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids [ideas.repec.org]
- 6. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. know-todays-news.com [know-todays-news.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Atroposelective Synthesis of Axially Chiral N‐Arylpyrroles by Chiral‐at‐Rhodium Catalysis [escholarship.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of N-Aryl Phthalimides for Researchers and Drug Development Professionals
Introduction
N-aryl phthalimides are a critical class of compounds in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, including the notorious thalidomide and the more recent immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide. Their synthesis is a cornerstone of many drug discovery and development programs. This guide provides a comparative analysis of several key methods for N-aryl phthalimide synthesis, offering insights into their efficiency, reaction conditions, and suitability for various research and development applications. We present a detailed examination of traditional condensation, microwave-assisted synthesis, N-heterocyclic carbene (NHC)-catalyzed synthesis, Ullmann condensation, and the Mitsunobu reaction, supported by experimental data and protocols.
Method Comparison at a Glance
| Synthesis Method | Typical Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages | Key Disadvantages |
| Traditional Condensation | Phthalic Anhydride, Aryl Amine | Acetic Acid (catalyst and solvent) | Acetic Acid | 110-145 | 50 min - 8 h | 58-98% | Simple, inexpensive reagents.[1] | High temperatures, long reaction times, moderate to high yields. |
| Microwave-Assisted Synthesis | Phthalic Anhydride, Aryl Amine | None (or Na-acetate in acetic acid) | Solvent-free or DMF/Acetic Acid | 150-250 | 2-10 min | 82-95% | Extremely rapid, high yields, often solvent-free.[2] | Requires specialized microwave reactor. |
| NHC-Catalyzed Synthesis | Phthalamic Acid (from Phthalic Anhydride and Aryl Amine), Pivaloyl Chloride | N-Heterocyclic Carbene (NHC) | THF | 25 | 24 h | up to 99% | Mild conditions, high yields, atroposelective.[3][4] | Longer reaction times, requires catalyst synthesis/purchase. |
| Ullmann Condensation | Phthalimide, Aryl Halide | Copper salt (e.g., CuI, CuO) | Toluene, DMF, etc. | 120-180 | 18-24 h | Moderate to high (General) | Good for specific C-N bond formations. | High temperatures, long reaction times, catalyst and ligand required. |
| Mitsunobu Reaction | Phenol, Phthalimide | PPh₃, DIAD/DEAD | THF | 0 - rt | 6-8 h | Moderate to high (General) | Mild conditions, stereospecific inversion of alcohols. | Stoichiometric phosphine and azodicarboxylate reagents, byproduct removal can be challenging.[5][6] |
Detailed Analysis of Synthesis Methods
Traditional Condensation
The most established and straightforward method for synthesizing N-aryl phthalimides involves the direct condensation of phthalic anhydride with an aryl amine.[1] This reaction is typically catalyzed by an acid, often with acetic acid serving as both the catalyst and the solvent.
Reaction Scheme:
Figure 1: General scheme for traditional condensation.
Experimental Protocol (Synthesis of N-Phenylphthalimide): [1]
A mixture of 19 g of phthalic anhydride and 14 g of aniline is heated to 140-145 °C for 50 minutes. After cooling, 50 ml of water is added to the reaction mixture. The resulting solid is collected by filtration, washed with 50 ml of 10% aqueous potassium carbonate solution and then with 100 ml of water. The product is dried to yield N-phenylphthalimide. Recrystallization from acetic acid can be performed for further purification.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. For N-aryl phthalimide synthesis, microwave irradiation significantly reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating. Many of these reactions can be performed under solvent-free conditions, aligning with the principles of green chemistry.
Experimental Workflow:
Figure 2: Workflow for microwave-assisted synthesis.
Experimental Protocol (General Procedure):
A mixture of phthalic anhydride (1.5 mmol) and an aromatic amine (1.0 mmol) is placed in an open vessel and subjected to microwave irradiation for 2-10 minutes at a power of 800 W. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and ethanol is added. The mixture is then heated to reflux, cooled, and the solid product is collected by filtration and can be recrystallized from a suitable solvent like ethanol or acetic acid.
N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis
A more recent and sophisticated approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. This method allows for the synthesis of N-aryl phthalimides under mild conditions and with high yields. A key advantage of this method is the potential for atroposelective synthesis, yielding chiral N-aryl phthalimides.[3][4]
Proposed Catalytic Cycle:
Figure 3: NHC-catalyzed synthesis of N-aryl phthalimides.
Experimental Protocol (General Atroposelective Synthesis): [3]
In a flame-dried screw-capped test tube, the phthalamic acid (0.25 mmol), NHC precatalyst (10 mol%), and potassium carbonate (1.5 equiv) are combined. Anhydrous THF (3.0 mL) is added, followed by pivaloyl chloride (1.5 equiv). The reaction mixture is stirred at 25 °C for 24 hours. After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired N-aryl phthalimide.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an amine (or in this case, an imide) and an aryl halide. While traditionally requiring harsh conditions, modern modifications with various ligands have enabled this reaction to proceed under milder conditions.
Conceptual Reaction Pathway:
Figure 4: Ullmann condensation for N-aryl phthalimide synthesis.
Experimental Protocol (General Procedure for Copper-Catalyzed N-Arylation):
In a reaction vessel, phthalimide (1.0 mmol), the aryl halide (1.2 mmol), a copper(I) salt (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., a diamine or an amino acid, 10-20 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol) are combined in a solvent such as DMF or toluene. The mixture is then heated at a temperature ranging from 110 to 180 °C for several hours to 24 hours. After cooling, the reaction mixture is typically diluted with a solvent like ethyl acetate and washed with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction provides a versatile method for the synthesis of N-aryl phthalimides from phenols and phthalimide under mild, redox-neutral conditions. The reaction proceeds via the activation of the phenol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by the phthalimide anion.
Reaction Mechanism Overview:
Figure 5: Key steps in the Mitsunobu reaction for N-aryl phthalimide synthesis.
Experimental Protocol (General Procedure): [5][6]
To a solution of phenol (1.0 mmol), phthalimide (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL) at 0 °C is added diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 mmol) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 6-8 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the N-aryl phthalimide from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.
Conclusion
The synthesis of N-aryl phthalimides can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The choice of method will largely depend on the specific requirements of the synthesis, such as scale, desired purity, availability of starting materials and equipment, and the need for stereocontrol.
-
Traditional condensation remains a viable option for large-scale, cost-effective synthesis where harsh conditions are tolerable.
-
Microwave-assisted synthesis offers a significant improvement in terms of speed and efficiency, making it ideal for rapid library synthesis and process optimization.
-
NHC-catalyzed synthesis provides an elegant solution for obtaining N-aryl phthalimides under mild conditions and is particularly valuable for the asymmetric synthesis of chiral molecules.
-
Ullmann condensation and the Mitsunobu reaction offer alternative routes with good functional group tolerance, although they may require more specialized reagents and optimization.
For researchers and drug development professionals, a thorough understanding of these synthetic methodologies is crucial for the efficient and effective production of this important class of compounds. This guide provides a foundation for selecting the most appropriate synthetic strategy to accelerate research and development efforts.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to Aldose Reductase Inhibitors: Featuring N-(2-Carboxyphenyl)Phthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-(2-Carboxyphenyl)Phthalimide derivatives against other prominent aldose reductase inhibitors. The information presented herein is collated from recent experimental data to assist in research and development efforts targeting diabetic complications.
Introduction to Aldose Reductase and Its Inhibition
Aldose reductase (AR), an enzyme in the polyol pathway, is a key target in the management of long-term diabetic complications.[1][2][3] Under hyperglycemic conditions, AR catalyzes the conversion of glucose to sorbitol.[1][4] This accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to pathologies such as diabetic neuropathy, retinopathy, nephropathy, and cataracts.[1][2][3] Consequently, the development of potent and selective aldose reductase inhibitors (ARIs) is a critical therapeutic strategy.[2]
Phthalimide derivatives have emerged as a promising class of ARIs, with recent studies highlighting novel N-substituted phthalimide-carboxylic acid hybrids that exhibit potent inhibitory activity.[5][6] This guide focuses on comparing these advanced derivatives with established ARIs.
Quantitative Comparison of Aldose Reductase Inhibitors
The efficacy of various aldose reductase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the inhibitory potency of several phthalimide derivatives and other well-known ARIs.
| Inhibitor Class | Compound | Ki (nM) | IC50 (µM) | Inhibition Type | Reference(s) |
| Phthalimide Derivatives | Phthalimide-Carboxylic Acid Hybrid (5f) | 7.34 | - | - | [5] |
| Phthalimide-Benzoic Acid Hybrid (5d) | 7.56 | - | Competitive | [6] | |
| Fluorenyl-Phthalimide Hybrid (5a) | 8.71 | - | - | [7] | |
| Clinically Used ARI | Epalrestat | 232.10 | - | - | [5][7] |
| Other ARIs | Sorbinil | - | 3.45 | - | [8] |
| Quercetin | - | - | - | [1] | |
| Nifedipine | - | 2.5 | - | [8][9] | |
| Cinnarizine | - | 5.87 - 8.77 (range) | - | [9] |
Note: Ki and IC50 values are highly dependent on assay conditions. Direct comparison should be made with caution.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the polyol pathway and a standard experimental workflow for an aldose reductase inhibition assay.
Caption: The Polyol Pathway and the role of Aldose Reductase Inhibitors.
Caption: Experimental workflow for an in vitro Aldose Reductase inhibition assay.
Experimental Protocols
The following is a generalized protocol for an in vitro spectrophotometric assay to screen for and characterize potential aldose reductase inhibitors. This method is based on monitoring the decrease in absorbance at 340 nm as NADPH is consumed by aldose reductase.[1][10][11]
1. Materials and Reagents:
-
Enzyme: Purified or partially purified aldose reductase (e.g., from bovine or rat lens).[10][12]
-
Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.[1]
-
Cofactor: 2.5 mM NADPH solution in phosphate buffer.[1]
-
Substrate: 50 mM DL-glyceraldehyde solution in phosphate buffer.[1]
-
Test Compounds: Stock solutions of this compound derivatives and other ARIs in a suitable solvent (e.g., DMSO).
-
Positive Control: A known ARI such as Epalrestat or Quercetin.[1]
-
Equipment: UV-Vis Spectrophotometer, cuvettes, micropipettes.
2. Assay Procedure:
-
Prepare Reaction Mixtures: In a cuvette, combine the phosphate buffer, NADPH solution, aldose reductase enzyme solution, and the test compound (or vehicle for control). The final volume is typically 1.0 mL.[1]
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 15-20 minutes).[13]
-
Initiate Reaction: Start the enzymatic reaction by adding the DL-glyceraldehyde substrate to the cuvette. Mix gently.
-
Spectrophotometric Reading: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 30 seconds).[1]
3. Data Analysis:
-
Calculate Reaction Rate: Determine the rate of reaction (ΔOD/min) from the linear portion of the absorbance vs. time plot.
-
Calculate Percent Inhibition: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
Determine IC50/Ki: Plot the percent inhibition against a range of inhibitor concentrations to determine the IC50 value. The inhibition constant (Ki) can be determined through further kinetic studies, such as Lineweaver-Burk plots, to ascertain the mechanism of inhibition (e.g., competitive, non-competitive).[6]
Concluding Remarks
Recent research has identified N-substituted phthalimide-carboxylic acid derivatives as exceptionally potent aldose reductase inhibitors, with some compounds demonstrating significantly greater inhibitory activity than the clinically used drug, Epalrestat.[5][7] The low nanomolar Ki values of compounds like the phthalimide-carboxylic acid hybrid (5f) and the phthalimide-benzoic acid hybrid (5d) highlight their potential as lead compounds for the development of new therapeutics for diabetic complications.[5][6] Their competitive inhibition mechanism, as demonstrated for some derivatives, suggests a direct interaction with the enzyme's active site.[6] Further in vivo evaluation and structure-activity relationship (SAR) guided optimization of these phthalimide-based scaffolds are warranted to translate their potent biochemical inhibition into effective clinical candidates.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-substituted phthalimide-carboxylic acid hybrids as dual-targeted aldose reductase inhibitors: Synthesis, mechanistic insights, and cancer-relevant profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phthalimide-benzoic acid hybrids as potent aldose reductase inhibitors: Synthesis, enzymatic kinetics, and in silico characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorenyl-phthalimide hybrids as potent aldose reductase inhibitors with selective anticancer activity: Rational design, synthesis, and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. brieflands.com [brieflands.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
A Comparative Guide to the Biological Activities of Substituted N-Phenylphthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Substituted N-phenylphthalimide derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The versatile phthalimide scaffold allows for a wide range of structural modifications, leading to compounds with potent anti-inflammatory, anticancer, and antimicrobial properties. This guide provides an objective comparison of the performance of various substituted N-phenylphthalimide derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Anti-inflammatory Activity
Substituted N-phenylphthalimide derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the modulation of the NF-κB signaling pathway.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of selected N-phenylphthalimide derivatives, focusing on their ability to inhibit lipopolysaccharide (LPS)-induced TNF-α production.
| Compound | Substituent on Phenyl Ring | Other Substituents | Assay System | Activity (ED₅₀) | Reference |
| LASSBio-468 | None | 4-Sulfonyl-thiomorpholine on phthalimide nitrogen | LPS-induced neutrophil recruitment in mice | 2.5 mg/kg | |
| Derivative A | 2,6-diisopropyl | None | TPA-induced TNF-α production in HL-60 cells | >600% increase | [1][2] |
| 4NPP-33 | 2,6-diisopropyl | 4-Nitro on phthalimide | TPA-induced TNF-α production in HL-60 cells | >800% increase | [1] |
| 5NPP-33 | 2,6-diisopropyl | 5-Nitro on phthalimide | TPA-induced TNF-α production in HL-60 cells | >700% increase | [1] |
| FPP-33 | 2,6-diisopropyl | 4,5,6,7-Tetrafluoro on phthalimide | TPA-induced TNF-α production in HL-60 cells | Active at 1x10⁻⁷ M | [1][2] |
Note: Some derivatives were found to enhance TNF-α production in specific cell lines and under certain stimuli, highlighting the complex structure-activity relationship.
Signaling Pathway: Inhibition of NF-κB
The anti-inflammatory effects of many N-phenylphthalimide derivatives are attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[3][4][5][6]
Anticancer Activity
Several N-phenylphthalimide derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of the mTOR signaling pathway, which is crucial for cancer cell growth and proliferation.[7][8][9]
Quantitative Comparison of Anticancer Activity (IC₅₀ Values)
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various N-phenylphthalimide derivatives against different cancer cell lines.
| Compound | Substituent on Phenyl Ring | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-Hydroxyphthalimide (NHPI) | None (Hydroxy on imide N) | BT-20 (Breast) | Potent | [7] |
| NHPI | None (Hydroxy on imide N) | LoVo (Colon) | Potent | [7] |
| Compound 4c | 4-Nitro | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [10] |
| Compound 4d | 3-Chloro | Hep-G2 (Liver) | 11.6 ± 0.12 | [10] |
| Mitonafide analog 33 | ortho-carborane | HepG2 (Liver) | 4.77 | [11] |
| Naphthalimide 9 | ortho-carborane | HepG2 (Liver) | 3.10 | [11] |
| Compound 7 | Pyridine | A549 (Lung) | 1.5 ± 0.1 | [12] |
| Compound 11 | Pyridine | A549 (Lung) | 2.9 | [12] |
Signaling Pathway: Inhibition of mTOR
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][9] N-Hydroxyphthalimide (NHPI) has been shown to inhibit both mTORC1 and mTORC2 complexes.[7][8]
Antimicrobial Activity
Substituted N-phenylphthalimides have also been investigated for their activity against a variety of bacterial and fungal pathogens.
Quantitative Comparison of Antimicrobial Activity (MIC Values)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected N-phenylphthalimide derivatives against various microorganisms.
| Compound | Substituent(s) | Microorganism | MIC (µg/mL) | Reference |
| Phthalimide aryl ester 3b | Methyl | S. aureus | 128 | [13][14][15] |
| Phthalimide aryl ester 3b | Methyl | P. aeruginosa | 128 | [13][14][15] |
| Phthalimide aryl ester 3b | Methyl | C. albicans | 128 | [13][14][15] |
| Phthalimide aryl ester 3b | Methyl | C. tropicalis | 128 | [13][14][15] |
| Compound 12 | Hydrazono-ethyl | Bacillus subtilis | - | [16] |
Note: The activity of compound 12 against Bacillus subtilis was reported as 133%, 106%, and 88.8% when compared with the standard antibiotics ampicillin, cefotaxime, and gentamicin, respectively.[16]
Experimental Protocols
Workflow for Biological Activity Screening
A general workflow for screening the biological activity of N-phenylphthalimide derivatives is depicted below.
In Vitro Anti-inflammatory Assay: TNF-α Production in Macrophages
This protocol describes the determination of the inhibitory effect of N-phenylphthalimide derivatives on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the N-phenylphthalimide derivatives (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[17][18][19][20][21]
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control. Determine the ED₅₀ value, which is the concentration of the compound that causes 50% inhibition of TNF-α production.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the N-phenylphthalimide derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Assay: Broth Microdilution Method (for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.[22][23][24][25][26]
-
Compound Preparation: Prepare a series of two-fold serial dilutions of the N-phenylphthalimide derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[22]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in the broth.[22]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[22][25][26]
References
- 1. Phenylphthalimides with tumor necrosis factor alpha production-enhancing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor necrosis factor alpha production enhancers with a phenylphthalimide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents [mdpi.com]
- 17. fn-test.com [fn-test.com]
- 18. cloud-clone.com [cloud-clone.com]
- 19. novamedline.com [novamedline.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. cdn.stemcell.com [cdn.stemcell.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]
- 24. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 25. emerypharma.com [emerypharma.com]
- 26. bio.libretexts.org [bio.libretexts.org]
Docking Studies of N-phenyl Phthalimide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-phenyl phthalimide derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Molecular docking studies have been instrumental in elucidating the potential mechanisms of action and in the rational design of novel, more potent analogues. This guide provides a comparative overview of docking studies performed on N-phenyl phthalimide derivatives against various biological targets, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities and docking scores of various N-phenyl phthalimide derivatives against key therapeutic targets, as reported in different studies. Lower binding energy values generally indicate a more favorable interaction between the ligand and the target protein.
Table 1: Anticancer Targets
| Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference Ligand | Binding Energy (kcal/mol) | Reference |
| P7 (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisoindolin-2-yl) acetate) | TGF-β (ALK5) | 1RW8 | -12.28 | Capecitabine | -6.95 | [2][3] |
| P4 | TGF-β (ALK5) | 1RW8 | -11.42 | Capecitabine | -6.95 | [2][3] |
| P10 | TGF-β (ALK5) | 1RW8 | -8.99 | Capecitabine | -6.95 | [2][3] |
| P11 | TGF-β (ALK5) | 1RW8 | -7.50 | Capecitabine | -6.95 | [2] |
| P2 | TGF-β (ALK5) | 1RW8 | -7.22 | Capecitabine | -6.95 | [2] |
| Compound 4 | VEGFR-2 | - | - | - | - | [4][5] |
| Naphthalimide derivative 5c | - | - | IC50: 2.74 µM (HepG-2), 3.93 µM (MCF-7) | - | - | [6] |
| Naphthalimide derivative C1 | DNA | - | IC50: 1.7 µM (MCF-7), 6.2 µM (SKOV3), 9.5 µM (A549) | - | - | [7] |
Table 2: Anti-inflammatory Targets
| Derivative | Target Protein | Binding Energy (kcal/mol) | Reference Ligand | Binding Energy (kcal/mol) | Reference |
| 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c) | COX-2 | -17.89 | Celecoxib | -17.27 | [8] |
| LASSBio 468 (a sulfonyl-thiomorpholine derivative) | - | ED50 = 2.5 mg/kg (LPS-induced neutrophil recruitment) | - | - | [1][9] |
Table 3: Antimicrobial Targets
| Derivative | Target Protein | Binding Energy/Score | Reference Ligand | Binding Energy/Score | Reference |
| Phthalimide aryl ester 3b | 50S ribosomal subunit | -92.69 | Chloramphenicol | - | [10][11] |
| Phthalimide aryl ester 3b | CYP51 | - | - | - | [10][11] |
| Compound 4 | E. coli DNA gyrase B | - | - | - | [4][5] |
| Compounds 2b and 3a | GlcN-6-P synthase | - | - | - | [12] |
Table 4: Other Targets
| Derivative | Target Protein | Binding Energy (kcal/mol) | Reference Ligand | Binding Energy (kcal/mol) | Reference |
| Compound 15 | Voltage-gated sodium channel (NaV1.2) | -6.09 | - | - | [13] |
| Compound 13 | Voltage-gated sodium channel (NaV1.2) | -5.88 | Phenytoin | -5.83 | [13] |
| Compound 11 | HIV-1 Reverse Transcriptase | - | Nevirapine | - | [14] |
| Compound 25 | HIV-1 Reverse Transcriptase | - | Nevirapine | - | [14] |
| Compound 29 | HIV-1 Reverse Transcriptase | - | Nevirapine | - | [14] |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for the interpretation and replication of the results. Below are detailed protocols from selected studies.
Protocol 1: Docking of N-Phthalimide Derivatives against TGF-β (ALK5)[2]
-
Software: AutoDock 4.2
-
Target Protein Preparation: The three-dimensional structure of the TGF-β protein (PDB ID: 1RW8) was used as the receptor.
-
Ligand Preparation: The N-substituted isoindoline-1,3-dione derivatives were built and optimized using the M06 meta-GGA hybrid functional with a polarized 6-311G(d,p) basis set.
-
Docking Procedure: All docking experiments were performed with default parameters. The model of ATP and the ALK5 channel open pore was employed as the receptor.
Protocol 2: Docking of Phthalimide Derivatives against Voltage-Gated Sodium Channels[13]
-
Software: AUTODOCK 4.2
-
Ligand Preparation: Chemical structures were designed using the HYPERCHEM program. Conformational studies were performed through semi-empirical molecular orbital calculations followed by the PM3 force field until the root mean square (RMS) gradient was 0.01 kcal/mol. The global minimum energy conformer was used for docking.
-
Docking Procedure: A model of the open pore of the NaV1.2 channel was used for the docking study. The ligands were docked into the channel's inner pore.
Protocol 3: Docking of Phthalimide Derivatives against HIV-1 Reverse Transcriptase[14]
-
Software: AutoDock
-
Target Proteins: Six X-ray crystal structures of wild-type HIV-1 RT were used (e.g., 3HVT, 1VRT, 1FK9).
-
Docking Procedure: 100 independent docking runs were performed for each ligand against the HIV-1 RT structures.
Protocol 4: Docking of Phthalimide and N-Phthaloylglycine Esters against Antimicrobial Targets[15]
-
Software: Molegro Virtual Docker (MVD) 6.0
-
Target Proteins: The 3D structures of the 50S ribosomal subunit (PDB ID: 1NJI) and sterol 14-alpha demethylase (CYP51) were retrieved from the Protein Data Bank.
-
Active Site Coordinates (1NJI): x = 50.3, y = 60.3, z = 70.1
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by N-phenyl phthalimide derivatives and a general workflow for molecular docking studies.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Inhibition of the TGF-β signaling pathway by N-phenyl phthalimide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation of Cytotoxicity and Molecular Docking Studies of Phthalimide and Naphthalimide Derivatives as Potential Anticancer Agents [jsmj.ajums.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity [mdpi.com]
- 11. [PDF] Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. thaiscience.info [thaiscience.info]
Introduction: The Phthalimide Scaffold as a Privileged Structure in Medicinal Chemistry
<_> A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-Substituted Phthalimides
The isoindoline-1,3-dione, commonly known as the phthalimide scaffold, is a cornerstone in modern medicinal chemistry.[1][2][3] Its rigid, bicyclic structure and synthetic accessibility have made it a "privileged" pharmacophore, capable of interacting with a diverse array of biological targets.[1][2] The true versatility of this scaffold, however, is unlocked through substitution at the imide nitrogen (N-substitution). This single point of modification allows for profound changes in the molecule's physicochemical properties and biological activity, giving rise to compounds with applications ranging from anti-inflammatory and anticonvulsant to anticancer and antimicrobial agents.[4][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-substituted phthalimides across several key therapeutic areas. We will explore the causal relationships between specific structural modifications and observed biological effects, supported by experimental data and detailed protocols for synthesis and evaluation.
Core Principles of Phthalimide SAR: A Tale of Two Moieties
The biological activity of an N-substituted phthalimide is fundamentally determined by the interplay between two key structural components: the phthalimide ring itself and the N-substituent. Understanding their individual and synergistic roles is crucial for rational drug design.
Diagram: Key Structural Features for SAR Analysis
Caption: Core components of N-substituted phthalimides driving SAR.
-
The Phthalimide Core: This planar, aromatic system often serves as an anchor, participating in hydrophobic and π-π stacking interactions within a target's binding pocket. The two carbonyl groups of the imide are potent hydrogen bond acceptors, a critical feature for receptor engagement.[6] The hydrophobic nature of the phthalimide core enhances its ability to cross biological membranes.[7]
-
The N-Substituent (R-group): This is the primary driver of diversity and specificity. By varying the N-substituent, we can systematically alter:
-
Lipophilicity: Affects solubility, membrane permeability, and plasma protein binding.
-
Steric Bulk: Influences the fit within the binding site and can confer selectivity.
-
Electronic Properties: The introduction of electron-donating or withdrawing groups can modulate the reactivity and binding affinity.
-
Introduction of New Pharmacophores: The substituent itself can be a pharmacologically active moiety, leading to hybrid molecules with dual or enhanced activity.[8]
-
Comparative Analysis: SAR Across Therapeutic Areas
The following sections compare how different N-substituents guide the activity of phthalimides toward specific therapeutic targets.
Anticonvulsant Activity
Phthalimide derivatives, beginning with the historical discovery of thalidomide's anticonvulsant properties, have been extensively studied for epilepsy.[9] A primary mechanism of action for many of these compounds is the blockade of voltage-gated sodium channels.[10]
Key SAR Insights:
-
Lipophilicity and Bulk: Increased lipophilicity and steric bulk in the N-substituent are often correlated with enhanced anticonvulsant activity. This is thought to improve penetration into the central nervous system and promote favorable interactions within the hydrophobic regions of ion channels.[10]
-
Unsaturation: N-alkenyl and N-alkynyl phthalimides have shown superior activity compared to their N-phenoxyalkyl counterparts, with an alkynyl derivative being particularly potent in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScMet) seizure models.[11]
-
Aromatic Substituents: The nature and position of substituents on an N-aryl ring are critical. Different aromatic moieties can significantly influence potency against various seizure types.[10]
Comparative Data: Anticonvulsant Activity of N-Substituted Phthalimides
| Compound Class | N-Substituent Example | Seizure Model | Activity/Potency | Reference |
| N-Alkinyl | N-(prop-2-yn-1-yl) | MES & ScMet | Most Active in series | [11] |
| N-Aryl | 2-(4-chlorophenyl) | PTZ & MES | 100% protection (tonic) | [10] |
| N-Aryl | 2-(4-aminophenyl) | PTZ | Good Activity | [9] |
| N-Phenoxyalkyl | 2-(2-(4-chlorophenoxy)ethyl) | MES & ScMet | Moderate Activity | [11] |
Anti-inflammatory Activity
The anti-inflammatory effects of phthalimides are well-documented, most famously through the immunomodulatory drug thalidomide and its analogs.[3] Key mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1]
Key SAR Insights:
-
N-Alkyl Chains: The bulkiness of N-substituted alkyl chains can be associated with biological activity.[12]
-
N-Aryl and Heterocyclic Moieties: The introduction of aryl or heterocyclic rings often leads to potent anti-inflammatory agents. For instance, hybrid molecules incorporating 1,2,3-triazole rings have demonstrated a significant reduction in carrageenan-induced edema.[13][14]
-
Molecular Hybridization: Linking phthalimide to other known anti-inflammatory pharmacophores, such as ibuprofen, can produce synergistic effects.[1] Similarly, creating Schiff base derivatives can introduce a new spectrum of biological activities.[4]
Comparative Data: Anti-inflammatory Activity (Carrageenan-Induced Edema Model)
| Compound Class | N-Substituent Example | Edema Inhibition (%) | Mechanism/Target | Reference |
| Triazole Hybrid | N-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl | 69% | Not specified | [13][14] |
| Triazole Hybrid | N-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl | 56.2% | Not specified | [13][14] |
| N-Aryl Hydrazide | 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-... | Potent | Not specified | [15] |
| Thalidomide Analog | LASSBio 468 | Exceptional | COX inhibition | [1] |
Anticancer Activity
The anticancer potential of phthalimides extends beyond the immunomodulatory effects seen with thalidomide analogs. Many derivatives function as DNA intercalators or target other cellular pathways.[16] Naphthalimides, a related class of compounds, are particularly noted for their strong DNA binding affinity.[16][17]
Key SAR Insights:
-
Planarity and Aromaticity: A large, planar aromatic system on the N-substituent is often crucial for effective DNA intercalation.
-
Heterocyclic Conjugates: Conjugating the phthalimide scaffold with heterocyclic moieties like 1,3-thiazole has yielded compounds with potent activity against human breast tumor cells, with IC50 values in the low micromolar range.[5]
-
Side Chain Functionality: The presence of specific functional groups on the N-substituent side chain can influence the mechanism of action, shifting it from simple intercalation to inducing pathways like apoptosis.
Comparative Data: Anticancer Activity (IC50 Values)
| Compound Class | N-Substituent Type | Cell Line | IC50 (µM) | Reference |
| Thiazole Conjugate | 1,3-Thiazole moiety | MDA-MB-468 | 0.6 - 2.6 | [5] |
| Thiazole Conjugate | 1,3-Thiazole moiety | MCF-7 | 0.2 - 1.7 | [5] |
| Naphthalimide Analog | Amonafide Analogue | HeLa | - | Induces apoptosis |
Experimental Workflows for SAR Determination
A robust SAR study relies on systematic synthesis and consistent biological evaluation. Below are representative protocols.
Diagram: General Workflow for a Phthalimide SAR Study
Caption: A typical workflow for synthesizing and evaluating N-substituted phthalimides.
Protocol 1: General Synthesis of N-Substituted Phthalimides
This protocol describes a common and efficient method for synthesizing the phthalimide core structure via condensation.
Objective: To synthesize a library of N-substituted phthalimides by reacting phthalic anhydride with various primary amines.
Materials:
-
Phthalic anhydride
-
Appropriate primary amine (R-NH2)
-
Glacial acetic acid (solvent and catalyst)
-
Ethanol (for recrystallization)
-
Standard reflux apparatus, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride (e.g., 10 mmol) and the desired primary amine (10 mmol).
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating (e.g., 20-30 mL).
-
Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.[10]
-
Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will often crystallize out of solution.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallizing from a suitable solvent, such as ethanol, to obtain pure crystals.[18]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay evaluates the potential of synthesized compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells.[12]
Objective: To determine the IC50 value for the inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized phthalimide compounds (dissolved in DMSO)
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in the CO2 incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of the synthesized phthalimide compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample. Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite (a stable product of NO) concentration.
-
Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only treated cells. Plot the inhibition percentage against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of NO production).[12]
Conclusion and Future Perspectives
The N-substituted phthalimide scaffold remains a highly valuable and adaptable platform in drug discovery. Structure-activity relationship studies have clearly demonstrated that strategic modifications to the N-substituent can effectively steer the biological activity towards a desired therapeutic target. For anticonvulsant activity, lipophilicity and unsaturation in the N-substituent are key. For anti-inflammatory effects, incorporating other pharmacologically active moieties like triazoles or NSAIDs shows great promise. In anticancer design, extending the planar aromatic system to enhance DNA interaction is a proven strategy.
Future research will likely focus on multi-target drug design, where a single phthalimide derivative is engineered to modulate several disease-related pathways simultaneously.[19] The continued exploration of novel and diverse N-substituents, guided by the fundamental SAR principles outlined in this guide, will undoubtedly lead to the development of next-generation therapeutics with enhanced potency and selectivity.
References
- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. catalogo.upc.edu.pe [catalogo.upc.edu.pe]
- 7. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents | MDPI [mdpi.com]
- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant evaluation of some N-substituted phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-inflammatory activity of new alkyl-substituted phthalimide 1H-1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
N-Phenyl Phthalimides Emerge as Potent Herbicides Targeting Protoporphyrinogen Oxidase
A growing body of research highlights the significant herbicidal potential of N-phenyl phthalimide derivatives, which have been shown to effectively inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants. These compounds have demonstrated broad-spectrum herbicidal activity against various weeds, with some derivatives showing efficacy comparable to or even exceeding that of commercial herbicides.
Scientists are actively designing and synthesizing novel N-phenyl phthalimide derivatives to develop more effective and selective herbicides. By modifying the substituents on the phenyl and phthalimide rings, researchers have been able to modulate the herbicidal activity and spectrum of these compounds. The primary mechanism of action for this class of herbicides is the inhibition of PPO, which leads to the accumulation of protoporphyrinogen IX. This molecule, in the presence of light and oxygen, generates reactive oxygen species that cause lipid peroxidation and ultimately lead to the disruption of cell membranes and plant death.[1][2]
Comparative Herbicidal Activity
Recent studies have evaluated the herbicidal efficacy of various N-phenyl phthalimide derivatives against a range of weed species. The data, summarized in the table below, showcases the percentage of growth inhibition and, in some cases, the inhibitory concentration (IC50) or inhibition constant (Ki) values. These metrics provide a quantitative comparison of the potency of different compounds.
| Compound ID | Target Weed Species | Application Method | Concentration/Dosage | Herbicidal Effect | Reference |
| 3a | Amaranthus retroflexus (Redroot pigweed) | Small Cup Method | 200 mg/L | - | [3][4][5][6][7][8] |
| Brassica campestris (Field mustard) | Small Cup Method | 200 mg/L | 92% root inhibition, 61% stem inhibition | [3] | |
| 3d | Various weeds | Not specified | Not specified | Good herbicidal activity | [3][4][5][6][7][8] |
| 3g | Various weeds | Not specified | Not specified | Good herbicidal activity | [3][4][5][6][7][8] |
| 3j | Various weeds | Not specified | Not specified | Good herbicidal activity | [3][4][5][6][7][8] |
| 3r | Various weeds | Not specified | Not specified | Good herbicidal activity | [3][4][5][6][7][8] |
| A3 | Various weeds | Post-emergence | 75 g a.i./ha | Broad-spectrum activity | [9] |
| B11 | Abutilon theophrasti (Velvetleaf) | Post-emergence | 9.375 g a.i./ha | >90% inhibition | [1] |
| Amaranthus retroflexus (Redroot pigweed) | Post-emergence | 9.375 g a.i./ha | >90% inhibition | [1] | |
| Portulaca oleracea (Common purslane) | Post-emergence | 9.375 g a.i./ha | >90% inhibition | [1] | |
| B18 | Nicotiana tabacum PPO (NtPPO) | In vitro enzyme assay | - | Ki = 10.3 nM | [9] |
| Various weeds | Post-emergence | 75 g a.i./ha | Broad-spectrum activity | [9] | |
| B19 | Various weeds | Post-emergence | 75 g a.i./ha | Broad-spectrum activity | [9] |
| B20 | Abutilon theophrasti (Velvetleaf) | Post-emergence | 37.5 g a.i./ha | 100% effective | [1] |
| Amaranthus retroflexus (Redroot pigweed) | Post-emergence | 37.5 g a.i./ha | 100% effective | [1] | |
| Portulaca oleracea (Common purslane) | Post-emergence | 37.5 g a.i./ha | 100% effective | [1] | |
| Nicotiana tabacum PPO (NtPPO) | In vitro enzyme assay | - | Ki = 10.23 nM | [1] | |
| 6c | Maize PPO | In vitro enzyme assay | - | IC50 = 0.00667 mg/L | [2][10] |
| 7m | Amaranthus retroflexus (Redroot pigweed) | Post-emergence | 37.5 g ai/ha | 90-100% inhibition | [11] |
| Abutilon theophrasti (Velvetleaf) | Post-emergence | 37.5 g ai/ha | 90-100% inhibition | [11] | |
| Medicago sativa (Alfalfa) | Post-emergence | 37.5 g ai/ha | 90-100% inhibition | [11] | |
| Echinochloa crus-galli (Barnyard grass) | Post-emergence | 37.5 g ai/ha | 90-100% inhibition | [11] | |
| Digitaria sanguinalis (Large crabgrass) | Post-emergence | 37.5 g ai/ha | 90-100% inhibition | [11] |
Experimental Protocols
The evaluation of the herbicidal activity of N-phenyl phthalimides typically involves a series of standardized bioassays. The following are detailed methodologies for key experiments cited in the research.
Herbicidal Activity Bioassay (Small Cup Method)
This method is used for the initial screening of herbicidal activity against various weed species.
-
Preparation of Test Solutions: The N-phenyl phthalimide derivatives are dissolved in a suitable solvent (e.g., acetone) to create a stock solution. This stock solution is then diluted with water containing a surfactant (e.g., Tween-20) to the desired test concentrations (e.g., 200 mg/L).
-
Planting: Seeds of the target weed species (e.g., Brassica campestris, Amaranthus retroflexus, Digitaria sanguinalis) are sown in plastic pots or cups filled with a suitable growth medium.[3][5]
-
Treatment: Once the seeds have germinated and the seedlings have reached a certain growth stage (e.g., two-leaf stage), the test solution is applied to the soil or as a foliar spray.
-
Incubation: The treated plants are placed in a controlled environment (e.g., greenhouse or growth chamber) with specific conditions for temperature, light, and humidity.
-
Evaluation: After a set period (e.g., 7-10 days), the herbicidal effect is assessed by measuring the inhibition of root and/or shoot growth compared to a control group treated only with the solvent and water. The fresh weight of the plants can also be measured to quantify the growth inhibition.
Pre- and Post-emergence Herbicidal Activity Assay
These assays are conducted to determine the effectiveness of the herbicides when applied before or after the emergence of the weeds.
-
Planting: Weed seeds are sown in flats or pots containing soil.
-
Pre-emergence Application: For pre-emergence tests, the herbicidal solution is sprayed uniformly onto the soil surface immediately after sowing the seeds.
-
Post-emergence Application: For post-emergence tests, the herbicidal solution is applied directly to the foliage of the weeds once they have reached a specific growth stage (e.g., 2-3 leaf stage).[3][4][5][6][7][8]
-
Incubation and Evaluation: The treated plants are maintained in a greenhouse under controlled conditions. The herbicidal damage is visually assessed and rated on a scale (e.g., 0-100%, where 0% is no effect and 100% is complete kill) at specific time intervals after treatment.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This in vitro assay measures the direct inhibitory effect of the compounds on the PPO enzyme.
-
Enzyme Extraction: PPO is extracted and purified from a plant source, such as tobacco (Nicotiana tabacum) or maize.[2][9][10]
-
Assay Mixture: The reaction mixture typically contains a buffer, the extracted PPO enzyme, the substrate protoporphyrinogen IX, and the test compound at various concentrations.
-
Reaction and Measurement: The enzymatic reaction is initiated, and the rate of protoporphyrin IX formation is measured spectrophotometrically or fluorometrically.
-
Data Analysis: The inhibitory activity of the compound is determined by calculating the concentration required to inhibit 50% of the enzyme activity (IC50) or the inhibition constant (Ki).[1][9]
Visualizing the Mechanism and Workflow
To better understand the mode of action and the experimental process, the following diagrams have been generated.
Caption: Mechanism of action of N-phenyl phthalimide herbicides.
Caption: Experimental workflow for evaluating herbicidal activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of N -phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors – ScienceOpen [scienceopen.com]
- 7. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bioassays for N-(2-Carboxyphenyl)Phthalimide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of bioassays to assess the biological activity of N-(2-Carboxyphenyl)Phthalimide. Due to the limited availability of published bioassay data for this specific compound, this document outlines standardized protocols and presents comparative data from structurally related phthalimide derivatives. This approach allows researchers to effectively design and validate assays for this compound by providing a benchmark for expected activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Data Presentation: Comparative Bioactivity of Phthalimide Derivatives
The following tables summarize the quantitative data from various bioassays performed on phthalimide derivatives that are structurally analogous to this compound. This data serves as a reference for validating the sensitivity and efficacy of the described bioassays.
Table 1: Anticancer Activity of Phthalimide Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-(2,6-diisopropyl phenyl)-5-amino-1H-isoindole-1,3-dione (TC11) | HeLa | Proliferation | ~50 | [1] |
| Phthalimide-Alkylamine Derivative (TM-9) | N/A | AChE Inhibition | 1.2 | [2] |
| Phthalimide-Alkylamine Derivative (TM-9) | N/A | BuChE Inhibition | 3.8 | [2] |
| 4-amino-N-(2-methylphenyl)-phthalimide | N/A | Anti-MES | 47.61 µmol/kg | [3] |
| 4-amino-N-(2,6-dimethylphenyl)phthalimide | N/A | Anti-MES | 25.2 µmol/kg | [3] |
Table 2: Antimicrobial Activity of Phthalimide Derivatives
| Compound/Derivative | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| N-phthalimide amino acid derivatives | Streptococcus Epidermidis | Broth Dilution | N/A | [4][5] |
| N-phthalimide amino acid derivatives | Escherichia Coli | Broth Dilution | N/A | [4][5] |
| N-phthalimide amino acid derivatives | Mycobacterium Tuberculosis | Broth Dilution | N/A | [4][5] |
| N-phthalimide amino acid derivatives | Candida Albicans | Broth Dilution | N/A | [4][5] |
Table 3: Anti-inflammatory Activity of Phthalimide Derivatives
| Compound/Derivative | Assay Type | Target | Inhibition/Activity | Reference |
| Phthalimide analog (IIh) | NO Production in RAW264.7 cells | iNOS | IC50 = 8.7 µg/mL | [6] |
| N-3-hydroxypropylphthalimide | Formaldehyde-induced nociception | N/A | Inhibition of both phases | [7] |
| N-carboxymethyl-3-nitrophthalimide | Formaldehyde-induced nociception | N/A | Inhibition of the second phase | [7] |
| Substituted phenylisoindoline-1,3-dione (Compound 3) | FRAP | N/A | 205±8 µg/ML | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization when testing this compound.
MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of a compound on a cancerous cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution for Antimicrobial Activity
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
COX-2 Inhibition Assay for Anti-inflammatory Activity
Objective: To assess the inhibitory effect of a compound on the activity of cyclooxygenase-2 (COX-2).
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
TMPD
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of COX-2 enzyme, heme, and arachidonic acid in the reaction buffer.
-
Compound Addition: Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor as a positive control (e.g., celecoxib) and a vehicle control.
-
Enzyme Addition: Add the COX-2 enzyme and heme to each well and incubate for a few minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate the workflows and signaling pathways relevant to the described bioassays.
MTT Assay Experimental Workflow
Broth Microdilution Experimental Workflow
COX-2 Signaling Pathway and Inhibition
References
- 1. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]
- 2. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity - The Pharmaceutical and Chemical Journal [tpcj.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of N-(2-Carboxyphenyl)Phthalimide Derivatives and Thalidomide: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Moving Beyond Thalidomide
Thalidomide, a drug with a tumultuous history, has found renewed application in treating various inflammatory diseases and cancers, most notably multiple myeloma.[1][2] Its therapeutic efficacy stems from its potent immunomodulatory and anti-angiogenic properties.[3][4] However, the severe teratogenic effects and other side effects associated with thalidomide necessitate the development of safer and more effective analogs.[1] This has led to the exploration of a new generation of compounds, including N-(2-Carboxyphenyl)phthalimide derivatives, which aim to retain or enhance the therapeutic benefits of thalidomide while minimizing its adverse effects. This guide provides a comprehensive comparison of the efficacy of these derivatives against thalidomide, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Molecules
Thalidomide and its derivatives exert their effects primarily by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][5] This interaction leads to the ubiquitination and subsequent degradation of specific target proteins, known as neosubstrates.[6] The degradation of these neosubstrates is central to the diverse biological activities of these compounds.
Thalidomide's Dual-Edged Sword
Thalidomide's therapeutic effects are largely attributed to its ability to:
-
Inhibit Tumor Necrosis Factor-alpha (TNF-α): By promoting the degradation of TNF-α mRNA, thalidomide reduces the production of this key pro-inflammatory cytokine.[4]
-
Inhibit Angiogenesis: Thalidomide interferes with the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3][4]
However, the binding of thalidomide to CRBN also leads to the degradation of other proteins, such as SALL4, which is believed to be a key mediator of its teratogenic effects.[2]
This compound Derivatives: A More Targeted Approach
The design of this compound and other phthalimide derivatives is a strategic effort to refine the interaction with the CRBN complex. The goal is to selectively enhance the degradation of therapeutic targets while sparing those associated with toxicity. Research suggests that modifications to the phthalimide structure can significantly alter the substrate specificity of the CRBN complex.[7]
Figure 1: A simplified diagram illustrating the general mechanism of action for thalidomide and its derivatives.
Comparative Efficacy: The Experimental Evidence
The superiority of this compound derivatives and other phthalimide analogs over thalidomide has been demonstrated in several key preclinical assays.
Anti-Angiogenic Activity
A significant advantage of the newer phthalimide derivatives is their enhanced anti-angiogenic potency at lower concentrations compared to thalidomide. A study by G. De Martino et al. (2019) synthesized four achiral phthalimide derivatives and tested their anti-angiogenic effects using an in vitro 3D microfluidic assay with human endothelial cells.[8][9] All four compounds demonstrated a drastic inhibition of angiogenesis at concentrations significantly lower than those required for thalidomide.[8][9]
| Compound | Concentration | Sprouting Volume Reduction vs. Control |
| Thalidomide | 100 µM | Significant |
| Compound C3 | 0.5 µM | Significant |
| Compound C4 | 0.5 µM | Significant |
Data synthesized from De Martino et al., 2019.[8]
The most effective compound, C4, was further tested in vivo in a zebrafish embryo model and confirmed its increased potency compared to thalidomide, showing anti-angiogenic effects at concentrations as low as 0.02 µM.[8][9]
Anti-Inflammatory Activity: TNF-α Inhibition
The ability to inhibit the production of TNF-α is a cornerstone of the anti-inflammatory action of these compounds. While direct comparative studies on this compound derivatives are emerging, research on other phthalimide analogs has shown remarkable improvements over thalidomide. For instance, a phthalimide derivative N-functionalized with 4-methylpyrimidine exhibited an IC50 for TNF-α production that was approximately eight times lower than that of thalidomide.[10]
| Compound | IC50 for TNF-α Inhibition |
| Thalidomide | 239.1 µM |
| Phthalimide derivative 75 | 28.9 µM |
Data from a study on phthalimide derivatives as anti-inflammatory agents.[10]
Another study highlighted that certain novel phthalimide dithiocarbamate and dithioate analogs inhibited TNF-α, among other inflammatory and angiogenic factors.[11]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through the reaction of phthalic anhydride with 2-aminobenzoic acid (anthranilic acid) or its derivatives.[12][13]
Figure 2: A general workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and the desired anthranilic acid derivative.
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to the flask.
-
Heating and Reflux: Heat the reaction mixture to reflux (typically 120-140°C) and maintain for 2-4 hours.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. Pour the cooled mixture into cold water to precipitate the product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any unreacted starting materials and solvent.
-
Drying: Dry the purified product in a vacuum oven.
In Vitro TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[4][14][15]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives and thalidomide)
-
TNF-α ELISA kit
-
96-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[16]
-
Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds or vehicle (DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL to stimulate TNF-α production.[16]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the vehicle-treated control. Determine the IC50 value for each compound.
In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.[17][18]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
Test compounds
-
96-well cell culture plates
-
Calcein AM (for visualization)
Step-by-Step Protocol:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50-100 µL per well. Incubate at 37°C for 30-60 minutes to allow for gelation.
-
Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of the test compounds or vehicle.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified matrix at a density of 1-2 x 10^4 cells/well.
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator to allow for tube formation.[1]
-
Visualization and Quantification: Visualize the tube-like structures using a phase-contrast microscope. For quantitative analysis, the cells can be labeled with Calcein AM, and the total tube length and number of branch points can be measured using image analysis software.[17][18]
-
Data Analysis: Compare the extent of tube formation in the presence of test compounds to the vehicle-treated control to determine the anti-angiogenic activity.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives and other next-generation phthalimide analogs represent a significant advancement over thalidomide. They exhibit enhanced anti-angiogenic and anti-inflammatory activities at lower concentrations, indicating a potential for improved therapeutic efficacy with a better safety profile. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate these promising compounds and accelerate their development into novel therapeutics for a range of diseases. Future research should focus on direct, head-to-head comparisons of this compound derivatives with thalidomide in a wider array of preclinical models to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phthalimide Derivative Shows Anti-angiogenic Activity in a 3D Microfluidic Model and No Teratogenicity in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phthalimide Derivative Shows Anti-angiogenic Activity in a 3D Microfluidic Model and No Teratogenicity in Zebrafish Embryos [dspace.mit.edu]
- 10. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ibidi.com [ibidi.com]
- 18. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anticonvulsant Properties in N-Phenylphthalimide Analogs
N-phenylphthalimide derivatives have garnered significant attention in medicinal chemistry as a promising class of compounds with potential anticonvulsant effects.[1] Structurally related to thalidomide, which was initially explored as an anticonvulsant, these analogs feature a core phthalimide pharmacophore considered crucial for their biological activity.[1] This guide provides a comparative overview of the anticonvulsant activity of various N-phenylphthalimide analogs, supported by experimental data and detailed protocols for their evaluation.
Experimental Protocols
The evaluation of anticonvulsant activity and neurotoxicity in N-phenylphthalimide analogs typically involves a series of standardized preclinical screening tests. The most common of these are the Maximal Electroshock Seizure (MES) test, the subcutaneous Pentylenetetrazole (scPTZ) test, and the Rotarod test for assessing neurotoxicity.
1. General Synthesis of N-Phenylphthalimide Derivatives
A common and efficient method for synthesizing N-substituted phthalimides is through the condensation of phthalic anhydride with primary amines.[1]
-
Materials : Phthalic anhydride, a substituted aniline (e.g., aniline, 2,6-dimethylaniline), and a catalyst such as glacial acetic acid or sulphamic acid (10 mol%).[1]
-
Procedure :
-
In a round-bottom flask, combine phthalic anhydride (1.0 equivalent) and the selected substituted aniline (1.0 equivalent) with the catalyst.[1]
-
The reaction mixture is heated to reflux, typically between 110-145°C, for a duration of 50 minutes to 4 hours.[1]
-
Reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]
-
Upon completion, the product is precipitated by adding water, then filtered, and washed with water until the filtrate is neutral.[1][2]
-
The crude product is dried, and purification is achieved through recrystallization from a suitable solvent like ethanol or acetic acid.[1]
-
2. Anticonvulsant Activity Screening
-
Maximal Electroshock Seizure (MES) Test : This test is a well-established model for generalized tonic-clonic seizures.[3]
-
Apparatus : An electroconvulsive therapy apparatus.
-
Procedure : A supramaximal electrical stimulus (e.g., 50 Hz, 35-50 mA for 0.2 seconds in mice) is delivered through ear or corneal electrodes.[2][3] The endpoint is the observation of tonic hind limb extension. The ability of a test compound to prevent this tonic extension is an indication of its anticonvulsant activity.[3]
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test : This model is used to identify compounds that can protect against clonic seizures, which are characteristic of absence seizures.[3]
3. Neurotoxicity Screening
-
Rotarod Test : This test assesses motor coordination and is used to determine the potential neurotoxicity of a compound.
-
Procedure : Animals are placed on a rotating rod. A significant decrease in the time an animal can remain on the rod compared to a vehicle-treated control group indicates neurotoxicity.[1]
-
Comparative Anticonvulsant Activity
The anticonvulsant efficacy of N-phenylphthalimide analogs is highly dependent on the substitution patterns on both the phthalimide and the N-phenyl rings. The median effective dose (ED50) is a common metric for potency, while the Protective Index (PI = TD50/ED50), where TD50 is the median toxic dose, provides a measure of the benefit-risk ratio.[6]
Table 1: Effect of Substitution on the Phthalimide Ring of N-(2,6-dimethyl-phenyl)phthalimide Analogs in Mice (MES Test)
| Phthalimide Ring Substituent | Anticonvulsant Activity Order |
| 4-position | 4-amino > 4-nitro > 4-methyl |
| 3-position | H > 3-nitro; 3-amino |
Data derived from studies on intraperitoneal administration in mice.[4][5]
Table 2: Effect of Substitution on the N-Phenyl Ring of 4-Amino-N-phenylphthalimide Analogs in Mice (MES Test)
| N-Phenyl Ring Substituents | Anticonvulsant Efficiency Order |
| 2 and 6 positions | 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted |
Data derived from studies on intraperitoneal administration in mice.[4][5]
Table 3: Quantitative Anticonvulsant and Neurotoxicity Data for Selected N-Phenylphthalimide Analogs
| Compound | Animal Model | Administration | Test | ED50 (µmol/kg) | Protective Index (PI) |
| 4-amino-N-(2-methylphenyl)-phthalimide | Mouse | Intraperitoneal | MES | 47.61 | 4.2 |
| 4-amino-N-(2,6-dimethylphenyl)phthalimide (ADD 213063) | Rat | Oral | MES | 25.2 | > 75 |
The data indicates that the 4-amino-N-(2,6-dimethylphenyl)phthalimide analog is a particularly potent agent, especially when administered orally in rats, exhibiting a high protective index.[4][7] This suggests a favorable safety profile and good bioavailability.[7][8] The profile of anticonvulsant action for this compound closely resembles that of carbamazepine.[7]
Proposed Mechanism of Action
N-phenylphthalimide derivatives are thought to exert their anticonvulsant effects through a mechanism similar to that of phenytoin.[2] Docking studies suggest that these compounds interact with voltage-gated sodium channels (VGSCs).[2][9] Specifically, the phthalimide derivatives are proposed to bind mainly to the domain II-S6 of the NaV1.2 channel, where the carbonyl group's oxygen plays a significant role in the drug-receptor interaction.[2] This binding is believed to stabilize the inactivated state of the sodium channel, leading to a reduction in sodium influx and consequently, decreased neuronal excitability.[1]
Caption: Workflow for Anticonvulsant and Neurotoxicity Screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpp.com [ijpp.com]
- 4. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticonvulsant Activity of Some N-Phenylphthalimides [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)phthalimide and prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of N-(2-Carboxyphenyl)Phthalimide: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-(2-Carboxyphenyl)Phthalimide, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2] In case of skin or eye contact, rinse the affected area immediately and thoroughly with water.[1][2]
Step-by-Step Disposal Protocol
The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations.[1] Chemical waste disposal requirements can vary significantly by jurisdiction, so consulting your institution's Environmental Health and Safety (EHS) department is a critical first step.
-
Waste Identification and Segregation :
-
Properly label a dedicated waste container for this compound. The label should clearly indicate the chemical name and any associated hazards.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department. Incompatible materials can lead to hazardous reactions.
-
-
Containerization :
-
Use a chemically compatible and sealable container for the waste. Ensure the container is in good condition and free from leaks.
-
For solid waste, such as contaminated lab supplies (e.g., weighing paper, gloves), double-bagging in clearly labeled polyethylene bags may be appropriate before placing them in the final waste container.
-
-
Collection and Storage :
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.[2]
-
-
Arranging for Disposal :
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with the accurate chemical name and any available safety data sheet (SDS) information. The recommended disposal method is to use an appropriate treatment and disposal facility that complies with all applicable laws and regulations.[1]
-
Accidental Spill and Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area : Limit access to the spill area to essential personnel involved in the cleanup.[1]
-
Ventilate : Ensure adequate ventilation to disperse any airborne dust or vapors.[1]
-
Containment and Cleanup :
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.
Quantitative Data Summary
At present, specific quantitative limits for the disposal of this compound, such as concentration thresholds for drain disposal, are not publicly available. The guiding principle is that it should not be released into the environment.[1]
| Parameter | Value | Source |
| Disposal Recommendation | Dispose of contents/container to an appropriate treatment and disposal facility. | [1] |
| Environmental Precautions | Do not let the chemical enter drains. | [1] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-Carboxyphenyl)Phthalimide
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of N-(2-Carboxyphenyl)Phthalimide, focusing on the critical role of Personal Protective Equipment (PPE). This document moves beyond a simple checklist, offering a procedural and intellectual framework to foster a culture of safety and precision in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling of this compound, a thorough understanding of its potential hazards is essential. Based on available safety data sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation : May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation : Poses a risk of serious eye damage.[1][2]
-
Respiratory Irritation : Inhalation of dust may lead to respiratory irritation.[1][2]
-
Skin Sensitization : May cause an allergic skin reaction.[1]
Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a necessity to prevent accidental exposure.
Essential Personal Protective Equipment (PPE) Ensemble
The following table outlines the minimum required PPE for handling this compound. The rationale behind each piece of equipment is crucial for understanding and ensuring compliance.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3][4] | Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection, especially during procedures with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] | Always inspect gloves for tears or degradation before use.[3][5] Contaminated gloves should be disposed of immediately as hazardous waste, followed by thorough hand washing.[3][5] |
| Body Protection | A fully-fastened laboratory coat.[3] | This provides a critical barrier against accidental spills and contact with contaminated surfaces.[3] |
| Respiratory Protection | Work in a certified chemical fume hood. For weighing, a dust mask may be used in a well-ventilated area. | To minimize the inhalation of dust or aerosols, all operations should ideally be conducted within a chemical fume hood.[3] If a fume hood is not feasible for a specific task like weighing, a NIOSH-approved particulate filter respirator should be used.[2][4] |
| Foot Protection | Closed-toe shoes.[3] | Protects feet from potential spills and falling objects.[3] |
Procedural Workflow for Safe Handling
This section details the step-by-step process for safely handling this compound, from preparation to disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Emergency Response Protocols
In the event of an accidental exposure, immediate and correct action is critical.
Caption: Emergency procedures for different types of exposure to this compound.
Disposal Plan: A Critical Final Step
Proper disposal is essential to prevent environmental contamination and ensure the safety of others.
-
Waste Collection : All waste containing this compound, including reaction residues and contaminated materials, must be collected in a designated, labeled, and sealed container.[3]
-
Contaminated Materials : Dispose of contaminated gloves, lab coats, and other disposable materials in accordance with institutional and local regulations for chemical waste.[3]
-
Disposal Route : Do not dispose of this chemical down the drain or in the general waste.[3] Adhere strictly to your institution's hazardous waste disposal procedures.[3]
By adhering to these detailed protocols, researchers and scientists can confidently handle this compound, ensuring both personal safety and the integrity of their work. This proactive approach to safety is the hallmark of a well-managed and responsible laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
